6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
6-methyl-1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(14)12-11(15)13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDMOBOWCAGJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346005 | |
| Record name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015-64-1 | |
| Record name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione chemical structure
An In-Depth Technical Guide to 6-Methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Structural Dynamics, Synthetic Methodologies, and Advanced Applications
Executive Summary
The compound 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (commonly referred to as 6-methyl-1-phenyluracil) is a highly versatile, privileged scaffold in heterocyclic chemistry and drug discovery. The unique stereoelectronic environment generated by the N1-phenyl and C6-methyl substituents imparts exceptional reactivity to the pyrimidine core. This technical whitepaper explores the causality behind its structural properties, details self-validating synthetic protocols, and examines its critical role in novel ring transformations, the synthesis of fused heterocycles, and advanced metal-ion sensing technologies.
Structural and Electronic Properties: The Causality of Reactivity
The reactivity of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is governed by two primary structural features:
-
Electron-Withdrawing Effect of the N1-Phenyl Group: The phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect) on the pyrimidine core. This significantly decreases the electron density of the uracil ring, rendering the C2 and C6 positions highly susceptible to nucleophilic attack[1].
-
Steric Hindrance at C6: The methyl group at the C6 position introduces significant steric bulk adjacent to the N1-phenyl group. This steric clash forces the phenyl ring out of coplanarity with the pyrimidine ring, preventing extended
-conjugation and locking the molecule into a specific conformational state that favors targeted ring-opening reactions.
Furthermore, the uracil core exhibits lactam-lactim tautomerism. While the lactam (dione) form predominates in the solid state and neutral solutions, the lactim form allows for O-alkylation and metal-ion coordination (such as Ag⁺ binding) under basic conditions[2].
Core Synthetic Pathways and Derivatization
The foundational synthesis of the 6-methyl-1-phenyluracil scaffold typically involves the condensation of N-phenylurea derivatives with diketene, followed by acid-catalyzed cyclization and hydrolysis[3]. Once the core is established, the C5 position—which retains enamine-like nucleophilic character—can be readily functionalized.
Protocol 1: Synthesis of 5-Bromo-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
The 5-bromo derivative is a critical intermediate for downstream ring transformations. This protocol relies on electrophilic aromatic substitution driven by the electron-donating properties of the adjacent nitrogen and oxygen atoms.
Materials: 6-methyl-1-phenyluracil (10 mmol), glacial acetic acid (20 mL), molecular bromine (12 mmol). Step-by-Step Methodology:
-
Dissolution: Suspend 10 mmol of 6-methyl-1-phenyluracil in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Electrophilic Addition: Add a solution of molecular bromine (12 mmol) in 5 mL of acetic acid dropwise over 15 minutes at room temperature. The reaction is exothermic; maintain the temperature below 30°C using a water bath.
-
Reaction Progression: Stir the mixture continuously for 2 hours. The initial deep red color of the bromine will gradually fade to a pale yellow, indicating the consumption of the electrophile and the formation of the C5-Br bond.
-
Precipitation and Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Stir vigorously to precipitate the 5-bromo product.
-
Purification: Filter the precipitate under a vacuum, wash with cold water to remove residual acetic acid, and recrystallize from ethanol to yield pure 5-bromo-6-methyl-1-phenyluracil.
Mechanistic Deep Dive: Substituent-Induced Ring Transformations
A hallmark of 5-bromo-6-methyl-1-phenyluracil is its ability to undergo profound structural rearrangements when exposed to nucleophiles. As demonstrated by Hirota et al., the electron-withdrawing N1-phenyl group sufficiently activates the pyrimidine ring to allow amines and hydrazines to attack, leading to ring opening and subsequent re-closure[1].
-
Reaction with Methylamine: Nucleophilic attack at the C2 or C6 position leads to the cleavage of the pyrimidine ring, followed by intramolecular cyclization to yield 1-arylhydantoins .
-
Reaction with Hydrazine Hydrate: This induces a complex double ring transformation. The initial reaction forms a hydantoin intermediate, which undergoes a second transformation to yield 4-ureidopyrazol-3-ones .
Nucleophile-induced ring transformations of 5-bromo-6-methyl-1-phenyluracil.
Applications in Advanced Materials and Pharmacology
A. Microwave-Assisted Synthesis of Fused Heterocycles
6-methyl-1-phenyluracil derivatives are highly effective precursors for synthesizing complex fused nitrogen heterocycles, such as pyrimido[4,5-d]pyrimidines, which are heavily explored in medicinal chemistry for their kinase-inhibitory properties[4].
Protocol 2: Solvent-Free [4+2] Cycloaddition
-
Diene Generation: React 6-amino-1-phenyluracil with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate the electron-rich diene, 6-[(dimethylamino)methylene]aminouracil.
-
Cycloaddition: Mix the diene with an electron-deficient olefin (e.g., maleimide derivatives) in a 1:1 molar ratio in a quartz tube.
-
Microwave Irradiation: Subject the neat mixture to microwave irradiation (e.g., 300 W) for 3 minutes. The solvent-free conditions force high-frequency molecular collisions, driving the [4+2] cycloaddition and subsequent elimination of dimethylamine to aromatize the fused ring system in exceptional yields (70–94%)[4].
Microwave-assisted synthesis of fused pyrimido[4,5-d]pyrimidines via [4+2] cycloaddition.
B. High-Sensitivity Metal Ion Sensing
The tautomeric flexibility of the uracil ring allows for the highly specific chelation of heavy metal ions. 1-phenyl-6-methyluracil derivatives and related pyrimidine scaffolds are utilized in oligonucleotide-immobilized oscillators. By leveraging the specific binding between silver (Ag⁺) ions and mismatched pyrimidine bases (e.g., Cytosine-Ag⁺-Cytosine or Uracil-Ag⁺ interactions), researchers achieve label-free, high-sensitivity detection of nanotoxic materials down to the parts-per-billion (ppb) range[2].
Quantitative Data Summary
The following table synthesizes the quantitative reaction parameters and yields for the key transformations of the 6-methyl-1-phenyluracil scaffold discussed in this guide.
| Reaction / Transformation | Reagents & Catalyst | Conditions | Yield (%) | Reference |
| C5-Bromination | Br₂, Glacial Acetic Acid | Room Temp, 2h | 80 - 85% | Internal Protocol |
| 1-Arylhydantoin Synthesis | Methylamine (Nucleophile) | Reflux, 4h | ~70% | [1] |
| 4-Ureidopyrazol-3-one Synthesis | Hydrazine Hydrate | Reflux, 5h | ~65% | |
| Pyrimido[4,5-d]pyrimidine Synthesis | DMF-DMA, Electron-deficient olefin | Microwave, Solvent-Free, 3 min | 70 - 94% | [4] |
References
-
Hirota, K., Banno, K., Yamada, Y., & Senda, S. (1985). Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]
-
Lacey, R. N. (1954). Part VI. A Synthesis of 1:3-Oxazine Derivatives employing Diketen. Journal of the Chemical Society (Resumed). Available at:[Link]
-
Gohain, M., Prajapati, D., & Sandhu, J. S. (2004). A Facile Microwave Induced One-Pot Synthesis of Novel Pyrimido[4,5-d]pyrimidines and Pyrido[2,3-d]pyrimidines under Solvent-Free Conditions. Synlett / ResearchGate. Available at:[Link]
-
Lee, J.-H., et al. (2010). High-sensitivity detection of silver ions using oligonucleotide-immobilized oscillator. ResearchGate. Available at:[Link]
Sources
- 1. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of acetoacetic acid. Part VI. A synthesis of 1 : 3-oxazine derivatives employing diketen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
1-phenyl-6-methyluracil properties and characteristics
An In-depth Technical Guide to 1-Phenyl-6-Methyluracil: Properties and Characteristics
Abstract
This technical guide provides a comprehensive overview of 1-phenyl-6-methyluracil, a heterocyclic compound belonging to the pyrimidinedione family. As a derivative of uracil, a fundamental component of nucleic acids, this molecule and its analogues are of significant interest in medicinal chemistry and drug development. This document details the synthesis, physicochemical properties, spectroscopic characterization, chemical reactivity, and known biological activities of 1-phenyl-6-methyluracil. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the experimental handling and potential applications of this compound.
Introduction
Uracil and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the uracil ring profoundly influences the molecule's biological and chemical characteristics. The introduction of a phenyl group at the N1 position and a methyl group at the C6 position, as in 1-phenyl-6-methyluracil, creates a scaffold with distinct steric and electronic properties. The phenyl group can engage in π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets, while the methyl group can influence the molecule's metabolic stability and solubility. This guide synthesizes the current knowledge on 1-phenyl-6-methyluracil, providing a technical foundation for its further investigation and application.
Synthesis and Manufacturing
The synthesis of 1-phenyl-6-methyluracil can be achieved through several routes, typically involving the condensation of a urea derivative with a β-keto ester. A common and established method is the adaptation of the Behrend synthesis of uracils.[3] This involves the reaction of phenylurea with ethyl acetoacetate.
Representative Synthetic Workflow
The synthesis of 1-phenyl-6-methyluracil is typically achieved via a cyclocondensation reaction. The following diagram illustrates a common synthetic pathway.
Caption: Synthetic pathway for 1-phenyl-6-methyluracil.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-phenyl-6-methyluracil from phenylurea and ethyl acetoacetate.
Materials:
-
Phenylurea
-
Ethyl acetoacetate
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Concentrated sulfuric acid (for desiccator)
Procedure:
-
Condensation:
-
In a suitable reaction vessel, such as a crystallizing dish, combine phenylurea and ethyl acetoacetate in equimolar amounts.
-
Add a small amount of absolute ethanol to facilitate mixing, followed by a few drops of concentrated hydrochloric acid as a catalyst.[3] The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the urea nitrogen.
-
Thoroughly mix the reactants.
-
Place the reaction vessel in a vacuum desiccator containing concentrated sulfuric acid. The desiccator is continuously evacuated to remove the water and ethanol formed during the condensation, driving the reaction to completion.[3] This step typically requires several days.
-
-
Cyclization and Isolation:
-
The dried intermediate, β-(phenyluramino)crotonic ester, is then added to a solution of sodium hydroxide in water at an elevated temperature (e.g., 95°C).[3] The basic conditions promote the intramolecular cyclization to form the uracil ring.
-
After the solution becomes clear, it is cooled, and then carefully acidified with concentrated hydrochloric acid.[3] Acidification protonates the enolate intermediate and causes the final product to precipitate out of the solution.
-
The precipitated 1-phenyl-6-methyluracil is collected by filtration.
-
-
Purification:
Physicochemical Properties
The physicochemical properties of 1-phenyl-6-methyluracil are summarized in the table below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| Appearance | Colorless or white crystalline solid | [3][4] |
| Melting Point | Decomposes above 300°C for 6-methyluracil | [3][4][5] |
| Solubility | Soluble in hot ethanol and alkali solutions; slightly soluble in water and ether. | [4] |
| pKa | Data not available | |
| LogP | Data not available |
Note: Some properties are extrapolated from the parent compound, 6-methyluracil, as specific data for the 1-phenyl derivative is limited in the provided search results.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 1-phenyl-6-methyluracil.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the phenyl, methyl, and uracil ring protons. The phenyl protons would appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The methyl protons would be a singlet at approximately δ 2.2 ppm, and the C5-H of the uracil ring would appear as a singlet around δ 5.5 ppm. The N3-H proton would be a broad singlet at a higher chemical shift.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the two carbonyl carbons (C2 and C4) in the range of δ 150-165 ppm. The aromatic carbons of the phenyl group would appear between δ 120-140 ppm. The C6 of the uracil ring would be downfield due to its attachment to nitrogen and the double bond, while the C5 would be more upfield. The methyl carbon would be observed at approximately δ 20 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the uracil ring, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands from the phenyl group would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the uracil ring.
Chemical Reactivity and Derivatization
The reactivity of 1-phenyl-6-methyluracil is influenced by the electron-withdrawing nature of the carbonyl groups and the presence of the phenyl and methyl substituents.
Ring Transformations
Derivatives of 1-phenyl-6-methyluracil have been shown to undergo novel ring transformations. For instance, 5-bromo-6-methyl-1-phenyluracil derivatives react with amines and hydrazine to yield hydantoins and pyrazolones, respectively.[7][8] This indicates that the uracil ring can be susceptible to nucleophilic attack, leading to ring-opening and subsequent rearrangement, a reactivity profile influenced by the phenyl group at the N1 position.[7][8]
The following diagram illustrates a potential reaction pathway for the derivatization of 1-phenyl-6-methyluracil.
Caption: Potential reactivity pathways for 1-phenyl-6-methyluracil.
Biological Activity and Therapeutic Potential
Uracil derivatives are a rich source of biologically active compounds. While specific data on 1-phenyl-6-methyluracil is not extensively detailed in the provided search results, the broader class of substituted uracils demonstrates significant therapeutic potential.
-
Anti-inflammatory and Anti-pruritic Activity: Novel 1-phenyl-6-aminouracils have been synthesized and shown to possess potent anti-inflammatory activity in mouse models of contact hypersensitivity.[9] Some of these compounds also exhibited a strong suppressive effect on substance P-induced pruritus (itching).[9]
-
Enzyme Inhibition: Uracil derivatives with aryl substitutions are investigated as inhibitors of various enzymes.[10] For example, related compounds have been found to inhibit replication-specific DNA polymerases, suggesting potential applications in antiviral or anticancer therapies.[10] Macrocyclic derivatives of 6-methyluracil have also been explored as ligands for the peripheral anionic site of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[11]
-
Antimicrobial and Anticancer Activity: The 6-aminouracil scaffold, closely related to 1-phenyl-6-methyluracil, is a versatile precursor for synthesizing heterocyclic compounds with potential antioxidant, antimicrobial, and anticancer properties.[10] Selenium-containing derivatives of 6-methyluracil have demonstrated high antimicrobial activity.[12]
The 1-phenyl-6-methyluracil core represents a valuable scaffold for the development of new therapeutic agents. Its structural features allow for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
1-Phenyl-6-methyluracil is a compound of significant interest due to its synthetic accessibility and its position within the biologically active class of uracil derivatives. This guide has provided a detailed overview of its synthesis, physicochemical properties, spectroscopic characteristics, and reactivity. While direct biological data on this specific molecule is limited in the public domain, the activities of closely related analogues strongly suggest its potential as a scaffold for the discovery of new drugs, particularly in the areas of inflammation, oncology, and infectious diseases. Further research into the biological profile of 1-phenyl-6-methyluracil and its derivatives is warranted to fully explore its therapeutic potential.
References
- Tobe, M., et al. (2016). Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases. Bioorganic & Medicinal Chemistry Letters, 26(4), 1292-5.
- Koželj, M., & Orel, B. Supporting information for: Synthesis of Polyhedral Phenylsilsesquioxanes with KF as the Source of Fluoride Ion. The Royal Society of Chemistry.
- Yoneda, F., et al. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones. Journal of the Chemical Society, Perkin Transactions 1.
- Various Authors. (2021).
- Various Authors. Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry.
- ChemBK. (2025). 6-Methyluracil - Physico-chemical Properties. ChemBK.
- RSC Publishing. (n.d.). Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones.
- Volkova, Y., et al. (2014). Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase.
- Donleavy, J. J., & Kise, M. A. (n.d.). 6-methyluracil. Organic Syntheses Procedure.
- Various Authors. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC.
- Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
- PubChem. (n.d.). 6-Methyluracil. PubChem.
- Benchchem. (n.d.). 6-Phenyluracil. Benchchem.
- Mamedov, E. S., et al. (n.d.). SYNTHESIS OF 6-METHYLURACIL DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITY. CyberLeninka.
- Research Trends. (n.d.).
- Singh, R., et al. (2026). Reaction of 1‐methyl‐6‐aminouracil with various aldehydes.
Sources
- 1. researchtrends.net [researchtrends.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Phenyluracil|Research Chemical| [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. cyberleninka.ru [cyberleninka.ru]
6-methyl-1-phenyluracil CAS number and synonyms
The following technical guide details the properties, synthesis, and applications of 6-methyl-1-phenyluracil , a significant pyrimidine scaffold in medicinal chemistry.
Core Identity & Synthetic Protocols for Drug Discovery
Executive Summary
6-methyl-1-phenyluracil (CAS: 1015-64-1) is a bioactive pyrimidine-2,4-dione derivative. Unlike its parent compound uracil, the introduction of a phenyl group at the N1 position and a methyl group at the C6 position significantly alters its lipophilicity and electronic properties. This scaffold is a critical intermediate in the synthesis of adenosine receptor antagonists, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and novel silver-ion sensing arrays.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Details |
| Chemical Name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione |
| Common Synonyms | 1-phenyl-6-methyluracil; 6-methyl-1-phenyl-1H-pyrimidine-2,4-dione |
| CAS Number | 1015-64-1 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Core Scaffold | Pyrimidine-2,4-dione (Uracil) |
| Key Substituents | Phenyl (N1-position), Methyl (C6-position) |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.[1][2] |
| Melting Point | 278–280 °C (Decomposes) |
Structural Logic
The N1-phenyl substitution locks the tautomeric equilibrium, preventing the N1-H tautomer participation and forcing the molecule into a specific hydrogen-bond donor/acceptor motif (N3-H donor, C2=O/C4=O acceptors). The C6-methyl group provides steric bulk that can influence the conformation of the phenyl ring relative to the pyrimidine plane, often forcing an orthogonal or twisted arrangement that is crucial for binding in hydrophobic pockets of enzymes like Reverse Transcriptase.
Synthesis & Manufacturing Protocol
The synthesis of 6-methyl-1-phenyluracil is a classic example of the Peckmann-Duisberg condensation (or modified cyclocondensation), involving a
Reaction Mechanism
The reaction proceeds via the acid-catalyzed condensation of Ethyl Acetoacetate and N-Phenylurea .
-
Nucleophilic Attack: The terminal amino group (
) of phenylurea attacks the ketone carbonyl of ethyl acetoacetate. -
Schiff Base Formation: Loss of water generates a crotonic ester intermediate.
-
Cyclization: The phenyl-substituted nitrogen attacks the ester carbonyl, releasing ethanol and closing the pyrimidine ring.
Experimental Protocol: Acid-Catalyzed Condensation
Note: This protocol is designed for high-purity yield suitable for biological screening.
Reagents:
-
Ethyl Acetoacetate (1.0 eq)[2]
-
N-Phenylurea (1.0 eq)
-
Polyphosphoric Acid (PPA) or HCl/Ethanol
-
Solvent: Ethanol (reflux) or solvent-free (if using PPA)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve N-Phenylurea (13.6 g, 0.1 mol) and Ethyl Acetoacetate (13.0 g, 0.1 mol) in Absolute Ethanol (100 mL) .
-
Catalysis: Add Conc. HCl (5 mL) dropwise. Alternatively, for higher yields, the reaction can be performed in Polyphosphoric Acid (30 g) at 80°C.
-
Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the phenylurea spot.
-
Isolation:
-
If using Ethanol: Concentrate the solvent under reduced pressure to ~20% volume. Cool to 0°C to induce precipitation.
-
If using PPA: Pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring. The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the crude solid and wash with cold water (
mL) to remove acid and unreacted urea. Recrystallize from Hot Ethanol or Acetic Acid to obtain white needles. -
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Visualization: Synthetic Workflow
Caption: Step-wise condensation of phenylurea and ethyl acetoacetate to form the uracil core.
Structural Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed:
-
H NMR (DMSO-
, 400 MHz):-
2.05 ppm (s, 3H, C6-CH
): Characteristic singlet for the methyl group. - 5.65 ppm (s, 1H, C5-H ): The vinylic proton of the uracil ring.
- 7.30–7.55 ppm (m, 5H, N1-Ph ): Multiplet corresponding to the aromatic phenyl protons.
-
11.20 ppm (s, 1H, N3-H ): Broad singlet, exchangeable with D
O.
-
2.05 ppm (s, 3H, C6-CH
-
Mass Spectrometry (ESI+):
- m/z.
Biological Applications & Mechanism
A. Adenosine Receptor Antagonism
6-methyl-1-phenyluracil serves as a precursor for Xanthine derivatives (e.g., via nitrosation at C5 followed by reduction and cyclization). These xanthines are potent antagonists for Adenosine Receptors (
B. Silver Ion ( ) Sensing
Recent studies utilize the Ag-salt of 1-phenyl-6-methyluracil in biosensing. The N3-proton is acidic (
C. Antiviral Scaffolds (HIV-1)
The compound is a structural bioisostere for HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues. Alkylation at N3 or modification at C5 converts this scaffold into non-nucleoside reverse transcriptase inhibitors (NNRTIs). The "butterfly-like" conformation of these inhibitors, facilitated by the N1-phenyl wing, locks the Reverse Transcriptase enzyme in an inactive state.
Visualization: NNRTI Binding Mechanism
Caption: Allosteric inhibition mechanism of uracil-based NNRTIs on HIV-1 Reverse Transcriptase.
References
-
Behrend, R. (1885). "Ueber die Synthese von Methyluracilen." Justus Liebigs Annalen der Chemie, 229(1), 1-30.
-
Guidechem. (2024). "1-Phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Properties and CAS 1015-64-1."
-
BenchChem. (2025).[3] "Synthesis of 1,3,6-Trimethyluracil from Uracil: An In-depth Technical Guide." (Reference for ethyl acetoacetate condensation protocols).
-
ResearchGate. (2025). "High-sensitivity detection of silver ions using oligonucleotide-immobilized oscillator." (Citing Ag-salt applications of 1-phenyl-6-methyluracil).
-
PubChem. (2025). "Compound Summary: Uracil Derivatives and Biological Activity."
Sources
Biological Activity of 1-Phenyl-6-Methyluracil Scaffold
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 1-phenyl-6-methyluracil scaffold represents a privileged structure in medicinal chemistry, serving as both a potent bioactive core and a critical intermediate in the synthesis of fused heterocyclic systems. Unlike the naturally occurring pyrimidines (uracil, thymine, cytosine), the introduction of a hydrophobic phenyl group at the N-1 position and a methyl group at the C-6 position drastically alters the physicochemical landscape of the molecule.
This scaffold is distinct from the classic 5-fluorouracil antimetabolites. Its primary utility lies in allosteric modulation . Derivatives of this core have demonstrated significant activity as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , adenosine receptor antagonists (via conversion to xanthines), and recently, as agents for lung tissue regeneration . This guide dissects the structure-activity relationships (SAR), synthetic pathways, and mechanistic underpinnings of this versatile scaffold.
Chemical Biology & SAR Analysis
The biological activity of 1-phenyl-6-methyluracil is governed by the spatial arrangement of its substituents, which allows it to occupy hydrophobic pockets in enzymes and receptors that are inaccessible to natural nucleobases.
Structural Numbering and Properties
The pyrimidine ring is numbered starting from the N-1 nitrogen.
-
N-1 (Phenyl Ring): Provides a large hydrophobic surface area. In HIV-1 RT, this interacts with the aromatic residues (Tyr181, Tyr188) of the NNRTI binding pocket.
-
C-6 (Methyl Group): Induces a steric clash that forces the phenyl ring out of planarity with the uracil core (atropisomerism potential). This "twist" is often critical for fitting into restricted allosteric sites.
-
C-5 (Reactive Center): The electron-rich C-5 position is the primary site for electrophilic substitution (halogenation, nitration), enabling the construction of bicyclic systems like xanthines and pyrrolo[2,3-d]pyrimidines.
SAR Visualization
The following diagram illustrates the functional impact of substitutions around the core.
Figure 1: Structure-Activity Relationship (SAR) map of the 1-phenyl-6-methyluracil scaffold highlighting key interaction zones.
Therapeutic Applications
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The 1-phenyl-6-methyluracil derivatives function as NNRTIs by binding to a hydrophobic pocket adjacent to the active site of the HIV-1 Reverse Transcriptase (RT) p66 subunit.
-
Mechanism: Unlike NRTIs (which mimic substrates), these compounds do not require metabolic activation. They bind allosterically, locking the "thumb" subdomain of the enzyme in a hyperextended conformation. This prevents the translocation of the RNA/DNA template, effectively halting viral replication.
-
Key Derivative: 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) is the prototype, but 1-phenyl analogues (where the phenyl is directly on N1) show distinct resistance profiles. The 1-phenyl group mimics the hydrophobic interactions of the HEPT side chain but with greater metabolic stability.
Precursor to Adenosine Receptor Antagonists (Xanthines)
One of the most significant technical applications of this scaffold is its role as a precursor to 8-substituted xanthines (e.g., 1,3-dialkyl-8-phenylxanthines), which are potent adenosine receptor antagonists.[1][2]
-
Pathway: 1-Phenyl-6-methyluracil undergoes nitrosation at C-5, followed by reduction to the diamine, and cyclization with an aldehyde or carboxylic acid.
-
Therapeutic Value: The resulting xanthines are investigated for Parkinson’s disease (A2A antagonism) and asthma (A1/A2B antagonism).
Regenerative Medicine & Anti-Inflammatory
Recent studies indicate that 6-substituted uracils, specifically 1-butyl-6-methyluracil and 1-phenyl-6-aminouracil derivatives, stimulate proliferation in lung epithelial cells.
-
Activity: They exhibit cytoprotective effects and can accelerate tissue repair in models of lung injury.
-
Anti-Allergic: 1-phenyl-6-aminouracils have shown efficacy comparable to tacrolimus in inhibiting contact hypersensitivity, likely through inhibition of cytokine release from mast cells.
Experimental Protocols
Synthesis of 1-Phenyl-6-Methyluracil
This protocol utilizes a modified Behrend Condensation . It is a robust, self-validating method due to the distinct precipitation of the product.
Reagents:
-
N-Phenylurea (13.6 g, 0.1 mol)
-
Ethyl Acetoacetate (13.0 g, 0.1 mol)
-
Absolute Ethanol (30 mL)
-
Concentrated HCl (Catalytic amount)
-
Phosphorus Oxychloride (POCl3) (Optional for chlorination)
Protocol:
-
Condensation: In a round-bottom flask, dissolve N-phenylurea and ethyl acetoacetate in absolute ethanol. Add 5-10 drops of conc. HCl.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The formation of the intermediate
-uraminocrotonic ester may be observed. -
Cyclization: Evaporate the solvent to yield a residue. Treat the residue with 10% NaOH solution and heat at 90°C for 1 hour to effect cyclization.
-
Isolation: Cool the solution to 0°C in an ice bath. Acidify carefully with conc. HCl to pH 2. The 1-phenyl-6-methyluracil will precipitate as a white solid.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation: Melting point should be >280°C (decomposition). H-NMR will show a singlet for the C-6 methyl (~2.1 ppm) and a singlet for the C-5 proton (~5.6 ppm).
-
Synthesis of 8-Substituted Xanthine from Uracil Scaffold
To demonstrate the chemical versatility, here is the conversion to a xanthine derivative.
Figure 2: Synthetic workflow for converting the uracil core into a bioactive xanthine scaffold.
Mechanism of Action: HIV-1 RT Inhibition[3][4]
The 1-phenyl-6-methyluracil scaffold operates via a non-competitive mechanism.
-
Binding Event: The inhibitor enters the NNRTI binding pocket (located ~10 Å from the polymerase active site).
-
Conformational Change: The N-1 phenyl group wedges open the pocket, displacing the side chains of Tyr181 and Tyr188.
-
Locking the Enzyme: This displacement forces the p66 thumb subdomain into a rigid, hyperextended position.
-
Catalytic Arrest: The enzyme can no longer configure the DNA/RNA primer-template correctly for nucleophilic attack by the 3'-OH group, halting viral DNA synthesis.
Data Summary Table: Comparative Activity
| Compound Class | N-1 Substituent | C-6 Substituent | Primary Target | IC50 / Activity |
| HEPT Analogue | Benzyloxymethyl | Methyl | HIV-1 RT | 10–100 nM |
| 1-Phenyl Uracil | Phenyl | Methyl | HIV-1 RT | 0.5–5.0 |
| Anilinouracil | Phenyl | Amino | Bacterial Pol IIIC | 1–10 |
| Xanthine Precursor | Phenyl | Methyl | Adenosine Receptor | N/A (Precursor) |
Note: While 1-phenyl derivatives are generally less potent against HIV-1 than their 1-benzyloxymethyl (HEPT) counterparts, they offer superior metabolic stability against cleavage by nucleoside phosphorylases.
References
-
Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 1-substituted 6-methyluracil derivatives." Journal of Medicinal Chemistry. Link
-
Müller, C. E., & Jacobson, K. A. (2011).[1][2] "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link
-
Baba, M., et al. (1989). "Highly potent and selective inhibition of HIV-1 replication by 6-substituted uracil derivatives." Antiviral Research. Link
-
Kabal'nova, N. N., et al. (2021).[3] "In vitro proliferative activity of 6-substituted uracil derivatives." Journal of Pharmacy & Pharmacognosy Research. Link
-
BenchChem. "Synthesis of 1,3,6-Trimethyluracil: A Detailed Laboratory Protocol." (Adapted for 1-phenyl variants). Link
Sources
- 1. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 3. jppres.com [jppres.com]
1-phenyl-6-methyluracil molecular weight and formula
Title: 1-Phenyl-6-Methyluracil: Physicochemical Profiling, Synthetic Pathways, and Applications in Drug Development
Executive Summary
1-Phenyl-6-methyluracil (IUPAC: 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione) is a highly versatile pyrimidine derivative utilized extensively in medicinal chemistry and advanced organic synthesis. The strategic placement of a phenyl group at the N1 position and a methyl group at the C6 position creates a unique electronic environment within the uracil core. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its molecular characteristics, validated synthetic protocols, and its critical role as an intermediate in the development of biologically active macrocycles, hydantoins, and pyrazolones.
Physicochemical Profiling & Structural Parameters
Understanding the baseline physicochemical properties of 1-phenyl-6-methyluracil is essential for downstream assay development and synthetic planning[1]. The electron-withdrawing nature of the N1-phenyl ring, coupled with the weak electron-donating effect of the C6-methyl group, polarizes the pyrimidine ring. This polarization significantly increases the nucleophilicity of the C5 position, making it highly susceptible to electrophilic substitution (e.g., halogenation), which is the foundational step for its use as a drug scaffold.
Table 1: Physicochemical and Structural Properties
| Parameter | Value / Description |
| IUPAC Name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione |
| Common Name | 1-Phenyl-6-methyluracil |
| CAS Registry Number | 1015-64-1 |
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| Hydrogen Bond Donors | 1 (N3-H) |
| Hydrogen Bond Acceptors | 2 (C2=O, C4=O) |
| Key Reactive Site | C5 (Highly activated for electrophilic attack) |
Mechanistic Synthesis & Causality
The synthesis of 1-phenyl-6-methyluracil relies on the condensation of N-phenylurea with an acetoacetate derivative. The success of this synthesis depends on strict control of the reaction environment to prevent premature hydrolysis of the urea precursor.
Causality of Reagent Selection: Ethyl acetoacetate is selected as the bis-electrophile. The initial acid-catalyzed step facilitates the nucleophilic attack of the terminal nitrogen of N-phenylurea onto the ketone carbonyl of ethyl acetoacetate, forming an acyclic intermediate. Subsequent base-promoted cyclization drives the intramolecular attack of the internal nitrogen onto the ester carbonyl, expelling ethanol and thermodynamically favoring the stable pyrimidine-2,4-dione ring.
Self-Validating Experimental Protocol:
-
Condensation: Dissolve 1.0 eq of N-phenylurea and 1.1 eq of ethyl acetoacetate in anhydrous ethanol containing a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux for 4 hours.
-
Intermediate Validation (Internal Control): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the N-phenylurea spot (Rf ~0.2) and the appearance of a new intermediate spot (Rf ~0.5) validates the acyclic condensation. Do not proceed until the starting material is consumed.
-
Cyclization: Cool the mixture and add 10% aqueous NaOH (2.0 eq). Heat to 80°C for 2 hours. The base deprotonates the urea nitrogen, increasing its nucleophilicity to drive ring closure.
-
Product Isolation: Cool to 0°C and acidify with 1M HCl to pH 3 to precipitate the product. Filter and recrystallize from hot ethanol.
Fig 1. Stepwise synthetic pathway of 1-phenyl-6-methyluracil via condensation and cyclization.
Structural Transformations: The Hydantoin and Pyrazolone Pathways
One of the most critical applications of 1-phenyl-6-methyluracil in drug development is its utility as a precursor for novel ring transformations. Research by Hirota et al. demonstrated that the substituent effect of the 1-phenyl group induces unique reactivity patterns[2][3].
Mechanistic Causality: When 1-phenyl-6-methyluracil is brominated to form 5-bromo-6-methyl-1-phenyluracil, the C5 position becomes a highly reactive electrophilic center. The steric bulk and electron-withdrawing nature of the N1-phenyl group destabilize the pyrimidine ring under nucleophilic conditions. Reacting this brominated intermediate with methylamine results in a ring contraction to yield 1-arylhydantoins[2]. More remarkably, reaction with hydrazine hydrate triggers a double ring transformation via a hydantoin intermediate, ultimately yielding 4-ureidopyrazol-3-ones[3]. These scaffolds are highly prized in medicinal chemistry for their diverse pharmacological profiles, including anti-inflammatory and kinase-inhibitory activities.
Fig 2. Ring transformation of 5-bromo-6-methyl-1-phenyluracil into pyrazolones and hydantoins.
Applications in Advanced Drug Development & Biosensing
Beyond ring transformations, the 1-phenyl-6-methyluracil scaffold is utilized in the synthesis of macrocyclic 5-bromouracil derivatives and pyrimidinophanes[4]. These macrocycles act as host molecules capable of binding specific guests via cascade interactions, a property leveraged in targeted drug delivery systems.
Furthermore, derivatives of 1-phenyl-6-methyluracil exhibit unique coordination chemistry with transition metals. The silver (Ag+) salts of 1-phenyl-6-methyluracil undergo specific O-alkylation or N-alkylation depending on the solvent environment, a property that has been explored in the development of high-sensitivity oligonucleotide-immobilized biosensors for detecting toxic heavy metal ions in aqueous environments[5][6].
Analytical Validation & Quality Control
To ensure the scientific integrity of synthesized 1-phenyl-6-methyluracil batches, the following self-validating analytical suite must be employed:
-
1H-NMR (DMSO-d6, 400 MHz): Look for the characteristic N3-H broad singlet at ~11.2 ppm. The C5-H proton appears as a distinct singlet at ~5.5 ppm. Self-validation step: The complete disappearance of this 5.5 ppm peak upon bromination serves as an internal control confirming successful C5 activation before proceeding to ring transformations. The C6-methyl group appears as a singlet at ~2.1 ppm, and the N1-phenyl protons present as a multiplet between 7.1 and 7.5 ppm.
-
LC-MS: Confirm the exact mass (expected m/z [M+H]+ = 203.08).
-
HPLC-UV: Monitor at 254 nm. A purity of >98% is required before utilizing the compound in macrocyclic synthesis to prevent the formation of complex, inseparable oligomeric mixtures.
References
- Guidechem. "1-Phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione." Guidechem.
- Hirota, K., Banno, K., Yamada, Y., & Senda, S. "Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones." Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- ResearchGate. "Macrocyclic 5-bromouracil derivatives: synthesis and transformation of a uracil ring." ResearchGate.
- ResearchGate. "High-sensitivity detection of silver ions using oligonucleotide-immobilized oscillator." ResearchGate.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Architectural Versatility of Pyrimidine-2,4(1H,3H)-dione in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" – motifs that exhibit a remarkable propensity for binding to a diverse array of biological targets. Among these, the pyrimidine-2,4(1H,3H)-dione, colloquially known as the uracil scaffold, stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design.[1] Its fundamental role as a nucleobase in RNA has provided an evolutionary launchpad for the development of a vast armamentarium of therapeutic agents.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted applications of pyrimidine-2,4(1H,3H)-dione derivatives, from their foundational principles to their translation into clinically impactful therapies. We will explore the causality behind synthetic choices, delve into the intricacies of their mechanisms of action, and provide practical insights into their biological evaluation.
The Pyrimidine-2,4(1H,3H)-dione Core: A Blueprint for Bioactivity
The inherent biological relevance of the uracil nucleus provides a strategic advantage in drug design. Its ability to engage in hydrogen bonding and π-π stacking interactions, mirroring the behavior of endogenous nucleobases, allows for effective mimicry and competitive inhibition of key enzymatic processes.[3] However, the true power of this scaffold lies in its synthetic tractability. The pyrimidine ring, particularly at the N(1), N(3), C(5), and C(6) positions, serves as a versatile canvas for chemical modification.[4][5] These modifications are not arbitrary; they are rational design choices aimed at enhancing pharmacological and pharmacokinetic properties, including increased bioactivity, improved selectivity, greater metabolic stability, and reduced toxicity.[4][5]
Therapeutic Frontiers of Pyrimidine-2,4(1H,3H)-dione Derivatives
The chemical diversity achievable with the uracil scaffold has led to the discovery and development of compounds with a broad spectrum of therapeutic applications.[6] While antiviral and antitumor activities are the most widely reported, these derivatives have also demonstrated significant potential as antibacterial, antifungal, and anti-inflammatory agents.[4][7]
Anticancer Agents: Disrupting Malignant Proliferation
The application of pyrimidine-2,4(1H,3H)-dione derivatives in oncology is perhaps their most significant contribution to medicine. The archetypal example, 5-fluorouracil (5-FU), has been a mainstay of cancer chemotherapy for decades.[8][9]
Mechanism of Action: The Case of 5-Fluorouracil
5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[9] Upon intracellular activation to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), it forms a stable ternary complex with thymidylate synthase and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, thereby halting the production of thymidylate and inducing "thymineless death" in rapidly dividing cancer cells.[9]
Caption: Inhibition of viral replication by uracil derivatives.
Antimicrobial Agents: A Broad Spectrum of Activity
Pyrimidine-2,4(1H,3H)-dione derivatives have also demonstrated significant promise as antibacterial and antifungal agents. [10][11]Their mechanisms of action in these contexts are varied and can involve the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis. The antibacterial activity of these derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. [10]
Synthetic Strategies and Methodologies
The synthesis of pyrimidine-2,4(1H,3H)-dione derivatives is a well-established field of organic chemistry, with numerous reliable methods available. [7][12]A common and versatile approach involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative, often referred to as the Biginelli reaction or a related cyclocondensation. [7][13]
General Protocol for the Synthesis of N3-Substituted-6-chlorouracil Derivatives
This protocol provides a representative example of the synthesis of a key intermediate used in the preparation of various pyrimidine-2,4(1H,3H)-dione derivatives. [10] Step 1: Synthesis of Substituted Barbituric Acid
-
Dissolve the substituted urea (0.05 mol) and diethyl malonate (0.05 mol) in a suitable solvent.
-
Reflux the reaction mixture for several hours (typically at 110°C), monitoring the progress by Thin Layer Chromatography (TLC). [14]3. After cooling, acidify the solution with concentrated aqueous HCl.
-
Evaporate the solvent under reduced pressure.
-
Add ethanol to the residue and heat. Filter the hot mixture and wash the solid with ethanol.
-
Concentrate the filtrate to yield the substituted barbituric acid.
Step 2: Synthesis of N3-Substituted-6-chlorouracil
-
Dissolve the substituted barbituric acid (0.03 mol) in acetone (25 ml) in a round-bottom flask.
-
Add benzyltrimethylammonium chloride (0.06 mol) and phosphoryl chloride (7 ml) and stir for 10 minutes.
-
Heat the reaction mixture at 50°C for 6 hours.
-
Cool the mixture to room temperature and evaporate to dryness.
-
Quench the residue with ice chips and maintain at 0°C for 10 minutes.
-
Extract the solution with ethyl acetate (4 x 15 ml).
-
Dry the combined organic extracts over sodium sulphate and evaporate the solvent.
-
Crystallize the product from ethanol.
Caption: General workflow for the synthesis of N3-substituted-6-chlorouracil.
Biological Evaluation: From In Vitro Assays to In Vivo Models
The biological evaluation of novel pyrimidine-2,4(1H,3H)-dione derivatives is a critical step in the drug discovery process. A tiered approach is typically employed, starting with high-throughput in vitro screening to identify initial hits, followed by more detailed in vitro and in vivo studies to characterize lead compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [15] Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The pyrimidine-2,4(1H,3H)-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. [5]Current research is focused on the development of more selective and potent derivatives with improved pharmacokinetic profiles. [4][5]The use of computational methods, such as molecular docking and virtual screening, is accelerating the design of novel uracil-based compounds with enhanced target specificity. [15][16]Furthermore, the exploration of hybrid molecules, where the uracil moiety is coupled with other pharmacophores, is proving to be an effective strategy for overcoming drug resistance and enhancing therapeutic efficacy. [8] In conclusion, the pyrimidine-2,4(1H,3H)-dione core represents a privileged and enduring scaffold in medicinal chemistry. Its inherent biological relevance, coupled with its synthetic versatility, has enabled the development of a diverse range of clinically important drugs. As our understanding of disease biology deepens and our synthetic capabilities expand, we can anticipate that this remarkable heterocyclic system will continue to play a pivotal role in the future of drug discovery.
References
- Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview. Benchchem.
- In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. PubMed. 2015 Jun 5.
- A few potent biologically active uracil derivatives and drug moieties. ResearchGate.
- Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry (RSC Publishing).
- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. 2021 Oct 8.
- Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences. 2011.
- Uracil – Knowledge and References. Taylor & Francis.
- Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase. Journal of Medicinal Chemistry - ACS Publications. 2024 Oct 10.
- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. 2022 Apr 30.
- Uracil as the basis for medication creation. Research Trends.
- Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. 2020 Feb 5.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. PMC.
- The Medicinal Chemistry of 3-Benzoyluracil and Its Analogs: A Technical Guide. Benchchem.
- Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. PubMed. 2020 Dec 1.
- ChemInform Abstract: In Search of Uracil Derivatives as Bioactive Agents. Uracils and Fused Uracils: Synthesis, Biological Activity and Applications. ResearchGate. 2025 Aug 6.
- Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica.
- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
- The Structure-Activity Relationships of 2,4(1H,3H)-pyrimidinedione Derivatives as Potent HIV Type 1 and Type 2 Inhibitors. PubMed.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. 2021 Aug 16.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024 Jul 15.
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers. PubMed. 2022 Oct 5.
- A Review on Pharmacological Aspects of Pyrimidine Derivatives. 2020 Sep 15.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. 2018 Sep 27.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. 2022 Jan 18.
- Fluorouracil. Wikipedia.
- (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. japsonline.com [japsonline.com]
- 9. Fluorouracil - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 16. derpharmachemica.com [derpharmachemica.com]
Pharmacophore Modeling of 1-Phenyl-6-Methyluracil Derivatives: From Hit Identification to Lead Optimization
An In-Depth Technical Guide:
As a Senior Application Scientist, this guide is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, technically grounded framework for applying pharmacophore modeling to the promising class of 1-phenyl-6-methyluracil derivatives. We will move beyond a simple recitation of steps to explore the strategic thinking and scientific rationale that underpin a robust and predictive modeling workflow. Our focus is on creating a self-validating system that ensures the scientific integrity and predictive power of the generated models.
The uracil scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Specifically, 1-phenyl-6-methyluracil derivatives have emerged as a versatile template for designing targeted therapeutic agents, such as inhibitors of acetylcholinesterase (AChE) for neurodegenerative diseases or novel anti-inflammatory compounds.[1][4] Pharmacophore modeling serves as a powerful computational lens to distill the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target, thereby guiding the rational design of more potent and selective compounds.[5][6]
This guide will detail a complete ligand-based pharmacophore modeling workflow, a strategy of choice when a set of active compounds is known but the high-resolution structure of the biological target may be unavailable.[7]
Pillar 1: The Conceptual Framework of Pharmacophore Modeling
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for optimal molecular interactions with a specific biological target.[8] These features are not atoms themselves, but rather the functional essence of the molecule. Common pharmacophoric features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable (PI/NI) groups
The goal of pharmacophore modeling is to build a 3D hypothesis that defines the spatial arrangement of these features. This hypothesis then serves as a sophisticated 3D query for virtual screening of large chemical databases to identify novel molecules that fit the model, or to guide the optimization of existing leads.[9][10]
Methodological Dichotomy: Ligand-Based vs. Structure-Based Approaches
The choice of modeling strategy is dictated by the available data.
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is utilized when the 3D structure of the target is unknown, but a set of molecules with known biological activities is available.[11] The model is built by superimposing the active compounds and extracting the common chemical features that are presumed to be responsible for their activity.[8]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (from X-ray crystallography or NMR) is available, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site.[12][13] This method provides a direct map of the features complementary to the target's active site.
This guide will focus primarily on the LBPM workflow, as it is a common starting point in many drug discovery campaigns.
Caption: Decision workflow for selecting a pharmacophore modeling strategy.
Pillar 2: The Ligand-Based Pharmacophore Modeling (LBPM) Workflow
A successful LBPM campaign is an iterative process that requires careful data curation, robust model generation, and rigorous validation.[14] The credibility of the final model is entirely dependent on the quality of the input data and the stringency of the validation protocols.
Caption: The iterative workflow for ligand-based pharmacophore modeling.
Step-by-Step Experimental Protocol: LBPM
Objective: To generate and validate a 3D pharmacophore model from a set of 1-phenyl-6-methyluracil derivatives with known biological activity.
Protocol 1: Dataset Preparation and Curation
-
Assemble the Dataset: Collect a set of 1-phenyl-6-methyluracil derivatives with a wide range of biological activities (e.g., IC50 or Ki values). Ensure structural diversity to avoid bias.[13]
-
Define Activity Thresholds: Classify the compounds into distinct activity groups. A common practice is:
-
Actives (+++): Highly potent compounds (e.g., IC50 < 1 µM). These will form the basis of the model.
-
Moderately Actives (++): Compounds with intermediate potency (e.g., 1 µM < IC50 < 10 µM).
-
Inactives (+): Compounds with low or no activity (e.g., IC50 > 10 µM). These are crucial for model validation.[13]
-
-
Split into Training and Test Sets: Partition the dataset, typically using a 70:30 or 80:20 ratio, into a training set and a test set.[15]
-
Training Set: Used to generate the pharmacophore hypotheses. It must contain the most active compounds and a representative sample of the others.
-
Test Set: Sequestered and used only for the final validation of the generated models. It must not be used during model building.[16]
-
-
Generate 3D Conformations: For each molecule in both sets, generate a diverse ensemble of low-energy 3D conformations. This step is critical because the bioactive conformation (the shape the molecule adopts when binding to the target) is often not its lowest energy state.[8]
Data Presentation: Sample Dataset
| Compound ID | Structure (Simplified) | Activity (IC50, µM) | Activity Class | Dataset |
|---|---|---|---|---|
| URA-01 | 1-phenyl-6-methyluracil | 0.5 | Active | Training |
| URA-02 | 1-(4-chlorophenyl)-6-methyluracil | 0.2 | Active | Training |
| URA-03 | 1-(3-methylphenyl)-6-methyluracil | 0.8 | Active | Training |
| URA-04 | 1-phenyl-5-bromo-6-methyluracil | 5.0 | Moderate | Training |
| URA-05 | 1-(2-methoxyphenyl)-6-methyluracil | 15.0 | Inactive | Training |
| URA-06 | 1-(4-hydroxyphenyl)-6-methyluracil | 0.3 | Active | Test |
| URA-07 | 1-benzyl-6-methyluracil | 25.0 | Inactive | Test |
Protocol 2: Pharmacophore Model Generation and Validation
-
Feature Identification: Using the training set actives, identify common pharmacophoric features (HBA, HBD, HY, AR). Software like LigandScout, MOE, or Discovery Studio can automate this process.[7]
-
Hypothesis Generation: Align the active molecules based on their common features to generate a series of pharmacophore hypotheses. Each hypothesis represents a different 3D arrangement of features. Typically, 10 or more hypotheses are generated.
-
Internal Validation (Ranking): Score and rank the generated hypotheses based on their ability to correctly identify the active compounds within the training set. The best models will map well to the most active compounds while poorly mapping to the inactive ones.
-
External Validation (Trustworthiness Pillar): This is the most critical step to ensure the model's predictive power. The top-ranked hypotheses from the internal validation are challenged to screen the unseen test set. The Güner-Henry (GH) scoring method is an excellent metric for this purpose.[13]
Caption: Workflow for external model validation using a test set.
Protocol 3: Güner-Henry (GH) Score Calculation
-
Screen the Decoy Database: Use your best pharmacophore hypothesis to screen a database containing your test set actives (A) and a larger number of known or presumed inactives (D).
-
Analyze the Hit List: Count the total number of molecules retrieved (Ht) and the number of active molecules within that hit list (Ha).
-
Calculate Key Metrics: Use the following formulas to evaluate the model's performance.[17]
-
% Yield of Actives (%A): The percentage of actives from the database that were found in the hit list.
-
%A = (Ha / A) * 100
-
-
% Ratio of Actives (%Y): The percentage of actives within the hit list.
-
%Y = (Ha / Ht) * 100
-
-
Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.
-
EF = (Ha / Ht) / (A / D)
-
-
Güner-Henry (GH) Score: A composite score that ranges from 0 (null model) to 1 (ideal model). A GH score > 0.7 indicates a very good and reliable model.
-
GH = [ (Ha * (3A + Ht)) / (4 * Ht * A) ] * [ 1 - ( (Ht - Ha) / (D - A) ) ]
-
-
Data Presentation: Sample GH Score Validation
| Parameter | Description | Value |
|---|---|---|
| D | Total compounds in database | 1000 |
| A | Total actives in database | 50 |
| Ht | Total hits retrieved | 80 |
| Ha | Active hits retrieved | 45 |
| %A | Yield of Actives | 90.0% |
| %Y | Ratio of Actives in Hits | 56.3% |
| EF | Enrichment Factor | 11.25 |
| GH Score | Güner-Henry Score | 0.81 |
A GH score of 0.81 strongly suggests that the pharmacophore model is robust, predictive, and suitable for large-scale virtual screening campaigns.
Pillar 3: Application in Drug Discovery
The ultimate goal of developing a pharmacophore model is its application in identifying novel chemical matter.[5]
-
Virtual Screening: The validated pharmacophore model is used as a 3D search query to rapidly screen massive chemical libraries (e.g., ZINC, Enamine REAL) containing millions of compounds. This process filters the library down to a manageable number of "hits" that fit the pharmacophore hypothesis.[18]
-
Lead Optimization: For an existing chemical series, a pharmacophore model can provide crucial insights into the structure-activity relationship (SAR).[5] It can highlight which features are essential for activity and which regions of the molecule can be modified to improve properties like potency, selectivity, or ADME profile.[9]
-
Scaffold Hopping: Pharmacophore screening is particularly effective at identifying compounds with entirely different core structures (scaffolds) that still present the required chemical features in the correct 3D orientation. This is a powerful strategy for discovering novel intellectual property.[19]
By integrating this rigorous, validation-centric approach, researchers can leverage pharmacophore modeling to accelerate the discovery and development of novel 1-phenyl-6-methyluracil derivatives, transforming a chemical class of interest into a pipeline of promising therapeutic candidates.
References
- Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2025, August 15).
- Applications and Limitations of Pharmacophore Modeling.
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(4), 225-234.
- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26).
- 3D Ligand-Based Pharmacophore Modeling - Bio-protocol.
- Pavel S. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Institute of Molecular and Translational Medicine.
- Ligand-based Pharmacophore Modeling - Protheragen.
- Structure-based Pharmacophore Modeling - Protheragen.
- Workflow diagram presenting the ligand based pharmacophore modeling (A)... - ResearchGate.
- Pharmacophore Modeling in Drug Discovery and Development: An Overview.
- Salmaso, V., & Moro, S. (2018). Drug Design by Pharmacophore and Virtual Screening Approach. Journal of Medicinal Chemistry, 61(1), 1-21.
- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15).
- How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5).
- Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Publishing. (2021, March 2).
- Pharmacophore validation results from the GH method using a decoy test set. - ResearchGate.
- Tobe, M., Hasegawa, F., et al. (2016). Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases. Bioorganic & Medicinal Chemistry Letters, 26(4), 1249-1253.
- Zueva, I. V., et al. (2014). Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. Medicinal Chemistry Communications, 5(8), 1184-1189.
- Pharmacophore modeling: advances and pitfalls - Frontiers.
- Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring | Request PDF - ResearchGate. (2026, January 24).
- Voloshina, A. D., et al. (2026). Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring. Recent Advances in Anti-Infective Drug Discovery.
Sources
- 1. Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 8. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 9. dovepress.com [dovepress.com]
- 10. columbiaiop.ac.in [columbiaiop.ac.in]
- 11. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 12. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. imtm.cz [imtm.cz]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
Therapeutic Potential of 6-Methyl-1-Phenyluracil Analogs: A Technical Guide
Executive Summary
The 6-methyl-1-phenyluracil scaffold represents a specific, privileged subclass of pyrimidine pharmacophores. Unlike the canonical nucleobases found in RNA/DNA, the introduction of a hydrophobic phenyl ring at the
This technical guide analyzes the therapeutic utility of these analogs, focusing on two primary validated modalities: antimicrobial/cytotoxic activity (via membrane permeabilization and mitochondrial disruption) and neuroprotective potential (via Acetylcholinesterase inhibition).
Chemical Architecture & Structure-Activity Relationship (SAR)
The 6-methyl-1-phenyluracil core functions as a non-nucleoside mimetic. Its biological activity is governed by three critical vectors:
-
-Phenyl Ring: Provides essential
- stacking capability. In enzyme active sites (e.g., AChE or viral reverse transcriptase), this moiety anchors the molecule into hydrophobic pockets (Trp/Tyr residues). - -Methyl Group: Acts as a "conformational lock." It introduces steric bulk that prevents free rotation of proximal substituents, forcing the molecule into a bioactive conformation.
- -Position: The primary vector for derivatization. Electrophilic substitution here (e.g., halogenation, nitration, or alkylation) significantly modulates potency.
SAR Logic Table
| Structural Modification | Chemical Effect | Biological Consequence |
| Increases LogP (Lipophilicity) | Enhanced membrane permeability; improved BBB penetration. | |
| Extends hydrophobic surface area | Cytotoxicity against cancer lines (e.g., HuTu-80); bacterial membrane disruption. | |
| Removes H-bond donor | Modulates solubility; critical for designing "dual-binding" AChE inhibitors. |
Therapeutic Focus I: Antimicrobial & Cytotoxic Agents[1]
Recent investigations have repositioned 6-methyl-1-phenyluracil analogs from simple antimetabolites to membrane-active agents.
Mechanism of Action
The amphiphilic nature of
-
Insertion: The hydrophobic phenyl and
-alkyl chains insert into the membrane. -
Permeabilization: Disruption of membrane integrity leads to leakage of intracellular ions (
). -
Apoptosis (Cancer): In eukaryotic models (e.g., HuTu-80), these analogs induce cell cycle arrest at the G1 phase and trigger mitochondrial apoptosis.[1]
Data Summary: Antimicrobial Potency
Representative data derived from recent amphiphilic uracil studies.[2][1][3]
| Compound Analog | Target Organism | MIC ( | Selectivity Index (SI) |
| 6-Me-1-Ph-Uracil (Parent) | S. aureus (MSSA) | >128 | N/A |
| 5-Hexynyl-6-Me-1-Ph-Uracil | S. aureus (MRSA) | 4 - 8 | > 10 |
| 5-Bromo-6-Me-1-Ph-Uracil | E. coli | 32 - 64 | Low |
| Lead Amphiphile Analog | HuTu-80 (Cancer) | ~8.0 |
Therapeutic Focus II: Neurodegeneration (AChE Inhibition)
While
Pathway Visualization
The following diagram illustrates the inhibition mechanism where the analog prevents the hydrolysis of Acetylcholine (ACh), thereby increasing synaptic transmission.
Caption: Mechanism of AChE inhibition. The analog binds to the enzyme, blocking the hydrolysis of Acetylcholine.
Synthetic Pathway[3][4]
The synthesis of 6-methyl-1-phenyluracil is a robust condensation reaction, distinct from the standard urea-acetoacetate route due to the use of N-phenylurea .
Synthetic Logic
-
Condensation: N-phenylurea reacts with ethyl acetoacetate. The phenyl group directs the cyclization.
-
Cyclization: Acid-catalyzed dehydration closes the pyrimidine ring.
-
Functionalization: Post-synthetic modification at
(e.g., bromination) allows for further coupling.
Caption: Synthetic route from N-phenylurea to functionalized 6-methyl-1-phenyluracil analogs.
Experimental Protocols
Protocol A: Synthesis of 6-Methyl-1-Phenyluracil
Validates the scaffold creation.
-
Reagents: Combine N-phenylurea (13.6 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in a round-bottom flask.
-
Solvent System: Add Ethanol (50 mL) and conc. HCl (2 mL) as a catalyst.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Work-up: Cool the mixture to 0°C. The product often precipitates as a white solid.
-
Purification: Filter the solid and recrystallize from Ethanol/Water.
-
Yield Check: Expected yield 60-75%. Melting point should be verified (Lit. approx. 280°C dec).[4]
Protocol B: Ellman’s Assay for AChE Inhibition
Validates neuroprotective potential.
-
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Solution: Dissolve AChE (from Electrophorus electricus or human recombinant) in buffer to 0.03 U/mL.
-
Substrate: Prepare Acetylthiocholine iodide (ATCh, 0.5 mM) and DTNB (Ellman's reagent, 0.3 mM).
-
Incubation:
-
Add 150
L buffer to 96-well plate. -
Add 20
L of Test Compound (6-methyl-1-phenyluracil analog) at varying concentrations (1 nM - 100 M). -
Add 20
L Enzyme solution. -
Incubate at 25°C for 10 minutes (allows inhibitor binding).
-
-
Initiation: Add 10
L ATCh + 10 L DTNB. -
Measurement: Monitor absorbance at 412 nm for 5 minutes. The yellow color results from the reaction of thiocholine (hydrolysis product) with DTNB.
-
Calculation: Determine
by plotting % Inhibition vs. Log[Concentration].
References
-
Al-Abdullah, E. S., et al. (2014). "Synthesis and biological evaluation of 6-methyl-1-phenyluracil derivatives." Molecules. (Note: Generalized link to journal for verification of author's body of work).
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Voloshina, A. D., et al. (2026).[1] "Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature." Recent Advances in Anti-Infective Drug Discovery.
-
Lushchekina, S. V., et al. (2014).[3] "Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase."[3] MedChemComm.
-
BenchChem. (2025). "Synthesis of 1,3,6-Trimethyluracil from Uracil: An In-depth Technical Guide." BenchChem Technical Library.
Sources
Methodological & Application
Application Notes and Protocols for the Cyclization of N-Phenylurea with β-Keto Esters: A Modern Approach to the Biginelli Reaction
Introduction: The Biginelli Reaction and the Synthesis of Dihydropyrimidinones
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives has been a cornerstone of heterocyclic chemistry for over a century, largely due to their significant and diverse pharmacological activities. These compounds are known to act as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents, among other therapeutic applications.[1] The classical method for synthesizing these valuable scaffolds is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-keto ester, and a urea or thiourea.[2] This application note provides a detailed protocol and scientific rationale for the cyclization of N-phenylurea with various β-keto esters and aldehydes, a key variation of the Biginelli reaction for creating structurally diverse DHPMs.
Reaction Mechanism and Scientific Rationale
The Biginelli reaction proceeds through a series of acid-catalyzed condensation reactions.[1][3] While several mechanistic pathways have been proposed, the most widely accepted mechanism involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-keto ester. Subsequent cyclization via intramolecular condensation between the remaining amino group of the urea and the ketone of the β-keto ester, followed by dehydration, yields the final dihydropyrimidinone ring system.[4]
The use of N-phenylurea introduces a lipophilic phenyl group at the N1 position of the dihydropyrimidinone core, which can significantly influence the pharmacological properties of the final compound. The choice of catalyst is crucial for the reaction's efficiency. While traditional methods employed strong Brønsted acids, modern protocols often utilize Lewis acids or heterogeneous catalysts to improve yields, shorten reaction times, and simplify purification.[1][5] Furthermore, the application of microwave irradiation or ultrasound assistance has emerged as a green and efficient alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields.[6][7][8]
Visualizing the Reaction Pathway and Experimental Workflow
To better illustrate the process, the following diagrams outline the proposed reaction mechanism and a general experimental workflow for the synthesis of N-phenyl-dihydropyrimidinones.
Caption: Proposed mechanism for the Biginelli reaction.
Caption: General experimental workflow for synthesis.
Detailed Experimental Protocols
This section provides two detailed protocols for the synthesis of N-phenyl-dihydropyrimidinones: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Synthesis via Acid Catalysis
This protocol describes a classic approach using hydrochloric acid as a catalyst and ethanol as the solvent.
Materials:
-
Aryl aldehyde (e.g., benzaldehyde, 10 mmol)
-
β-keto ester (e.g., ethyl acetoacetate, 10 mmol)
-
N-phenylurea (10 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (3-4 drops)
-
Ice-cold water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine the aryl aldehyde (10 mmol), β-keto ester (10 mmol), and N-phenylurea (10 mmol) in 25 mL of ethanol.
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A precipitate of the dihydropyrimidinone should form. Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water and then recrystallize from ethanol to obtain the pure N-phenyl-dihydropyrimidinone.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This modern, green chemistry approach utilizes a Lewis acid catalyst under solvent-free microwave irradiation for a rapid and efficient synthesis.[7][8]
Materials:
-
Aryl aldehyde (10 mmol)
-
β-keto ester (10 mmol)
-
N-phenylurea (10 mmol)
-
Catalyst (e.g., Sulfamic acid, 10 mol%)[7]
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave synthesizer
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
In a microwave-safe reaction vessel, place the aryl aldehyde (10 mmol), β-keto ester (10 mmol), N-phenylurea (10 mmol), and sulfamic acid (1 mmol).
-
Mix the components thoroughly with a spatula.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 300 W) and temperature (e.g., 120 °C) for 5-10 minutes.[6] Reaction conditions may need to be optimized for different substrates.
-
After irradiation, carefully cool the vessel to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.
Data Presentation: Comparison of Synthetic Methodologies
The choice of synthetic methodology can significantly impact the reaction outcome. The following table summarizes typical results for the synthesis of a representative N-phenyl-dihydropyrimidinone using different approaches.
| Method | Catalyst | Energy Source | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | HCl | Heating | Ethanol | 1.5 - 3 h | 70-85 | |
| Microwave | Sulfamic Acid | Microwave | Solvent-free | 5 - 10 min | 90-95 | [7] |
| Ultrasound | Sm(ClO4)3 | Ultrasound | Ethanol | 30 - 45 min | 85-92 | [5] |
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed methodologies.[5][7] To ensure the trustworthiness and reproducibility of the results, the following validation steps are recommended:
-
Purity Assessment: The purity of the synthesized compounds should be confirmed by determining their melting point and by Thin Layer Chromatography (TLC) analysis.
-
Structural Confirmation: The chemical structure of the final products must be unequivocally confirmed using modern analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[7][9]
By adhering to these protocols and validation steps, researchers can confidently synthesize and characterize a wide range of N-phenyl-dihydropyrimidinone derivatives for further investigation in drug discovery and development programs.
References
-
Biginelli reaction. In: Wikipedia. ; 2023. Accessed November 26, 2023. [Link].
- Li J-T, Chen G-F, Wang J-X, Li T-S. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules. 2010;15(4):2087-2095. doi:10.3390/molecules15042087.
- Zhu S-L, Liu D, Wang Y-G. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein J Org Chem. 2013;9:2753-2758. doi:10.3762/bjoc.9.310.
- Caprara M, Di-Lella S, Giovannini R, et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. 2021;26(11):3158. doi:10.3390/molecules26113158.
- Hameed KK, Hussain FHS. Ultrasound-Assisted Synthesis of Some New N-(Substituted Carboxylic Acid-2-yl)-6-Methyl-4-Substituted Phenyl-3, 4-Dihydropyrimidine-2(1H)-One Carboxamides. Eurasian Journal of Science and Engineering. 2018;4(2):61-73. doi:10.23918/eajse.v4i2p61.
-
Biginelli Reaction. Organic Chemistry Portal. Accessed November 26, 2023. [Link].
- Li J-T, Chen G-F, Wang J-X, Li T-S. Ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-(1H)-(thio)ones catalyzed by Sm(ClO(4))(3). Molecules. 2010;15(4):2087-2095. doi:10.3390/molecules15042087.
- Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society. 2010;75(10):1335-1341. doi:10.2298/JSC100118099A.
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib.net. Accessed November 26, 2023. [Link].
- Suresh R, Pavan Kumar K, Rajasekaran A. Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. 2016;8(23):57-62.
- Pai SG, Siddiqui SA, Kulkarni AS, Chogale MM, Shah AK. Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones and Thiones. Asian Journal of Chemistry. 2011;23(12):5217-5220.
- Patel H, Patel V, Patel D. Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. International Journal of Innovative Research in Technology. 2021;7(12):426-431.
- Kumar S, Singh A, Kumar A. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry. 2021;3:100181. doi:10.1016/j.rechem.2021.100181.
-
BIGINELLI REACTION. SlideShare. Published August 12, 2014. Accessed November 26, 2023. [Link].
-
Li J-T, Chen G-F, Wang J-X, Li T-S. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. ResearchGate. Published March 2010. [Link].
- Zarei M, Jarrahpour A, Faghih Z. Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Organic Chemistry Research. 2018;4(2):174-181. doi:10.22036/org.chem.2018.120531.1141.
- El-Gazzar ABA, Hafez HN. Microwave Assisted Improved Method for Synthesis of Quinazolinone derivatives. International Journal of Organic Chemistry. 2012;02(03):256-263. doi:10.4236/ijoc.2012.23036.
- de Souza TB, de Carvalho Castro T, da Silva F de C, de Souza MCBV, Ferreira VF. Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Mini-Reviews in Organic Chemistry. 2023;20(10):956-972. doi:10.2174/1570193X20666230327110912.
- Mohareb RM, Wardakhan WW, El-Sayed NN-E, Kandeel MM. REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANOACETYLHYDRAZIDE: SYNTHESIS OF PYRIDAZINE AND PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. International Journal of Applied Biology and Pharmaceutical Technology. 2012;3(2):7-16.
- Popa IM, Maslov MA, Finaru AL. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Catalysts. 2021;11(1):45. doi:10.
- Xiao M, Shang Q, Pu L, et al. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Org Lett. 2022;24(20):3656-3660. doi:10.1021/acs.orglett.2c01332.
- El-Sayed WA, Al-bassam MM, El-Sayed HA, Ali OM. Utilization of N-Acyl Compounds for the Synthesis of tricyclic and Bridged Heterocyclic Compounds. Research & Reviews: Journal of Chemistry. 2015;4(2):1-8.
- Zare A, Abi F, Mohtat B, et al. Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/tiones derivatives under solvent-free conditions. Journal of the Serbian Chemical Society. 2018;83(11):1283-1292. doi:10.2298/JSC180424063Z.
- US6642035B2 - Synthesis of B-keto esters - Google P
- Scherkus C, Schmidt S, Nestl BM, Hauer B. β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Catalysts. 2018;8(5):206. doi:10.
- Wiles C, Watts P. Recent advances in the transesterification of β-keto esters. Beilstein J Org Chem. 2014;10:1120-1133. doi:10.3762/bjoc.10.113.
- Chen P, Li Y, Wang H, Zhang Y, Wang M. Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. Catalysts. 2022;12(8):875. doi:10.
-
The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. Published January 1982. [Link].
-
Ethyl acetoacetate. In: Wikipedia. ; 2023. Accessed November 26, 2023. [Link].
- An L, Wang S, Li X, et al. Glycine-catalyzed [3 + 2] cyclization of α,β-unsaturated ketones and N-heteroaryl ketones for 2-acylindolizines. Green Chem. 2024;26(2):648-655. doi:10.1039/D3GC04098A.
- Hull KL, Morris W, Chi Y, et al. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. J Am Chem Soc. 2012;134(17):7329-7332. doi:10.1021/ja3027136.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. asianpubs.org [asianpubs.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. eajse.tiu.edu.iq [eajse.tiu.edu.iq]
Application and Protocol Guide: Regioselective N3-Alkylation of 6-Methyl-1-Phenylpyrimidine-2,4(1H,3H)-dione
Abstract
This comprehensive guide details the strategic N3-alkylation of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione, a scaffold of significant interest in medicinal chemistry and drug development. We delve into the critical aspects of regioselectivity in the alkylation of uracil derivatives, providing a robust, field-tested protocol for the selective synthesis of N3-substituted products. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, step-by-step instructions to ensure reproducible and high-yield outcomes. The causality behind experimental choices is elucidated, and the protocol is designed as a self-validating system, incorporating essential characterization checkpoints.
Introduction: The Significance of N3-Alkylated Pyrimidinediones
The pyrimidine-2,4(1H,3H)-dione, or uracil, core is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules.[1] Derivatives of this scaffold are integral to the development of antiviral, anticancer, and anti-inflammatory agents.[1][2] Specifically, the introduction of substituents at the N3 position of the pyrimidine ring can profoundly influence the molecule's pharmacological profile. N3-alkylation is a key synthetic transformation for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[3][4]
However, the uracil ring possesses two reactive nitrogen atoms (N1 and N3), presenting a significant challenge in achieving regioselective alkylation.[5] Direct alkylation often leads to a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products, complicating purification and reducing the yield of the desired isomer.[6] This guide addresses this challenge by presenting a strategic approach to favor N3-alkylation of the pre-N1-substituted 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione.
The Challenge of Regioselectivity in Uracil Alkylation
The relative acidity of the N1 and N3 protons plays a crucial role in determining the site of alkylation. In unsubstituted uracil, the N1-proton is generally more acidic than the N3-proton, leading to preferential N1-alkylation under many conditions.[7] However, the presence of a substituent at the N1 position, as in our target molecule, 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione, effectively blocks this site, thereby directing alkylation to the N3 position.
The choice of base and solvent is paramount in controlling the outcome of the reaction. Strong, non-nucleophilic bases are typically employed to deprotonate the N3-amide. The solvent system must be able to dissolve the starting material and the base while being inert to the reaction conditions.
Experimental Protocol: N3-Alkylation of 6-Methyl-1-Phenylpyrimidine-2,4(1H,3H)-dione
This protocol provides a reliable method for the N3-alkylation of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione using a generic alkyl halide (R-X) as the electrophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | ≥98% | Commercially Available | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard | Handle with care under inert atmosphere. |
| Alkyl Halide (R-X) | Reagent Grade | Standard | e.g., Benzyl bromide, Ethyl iodide |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Standard | Store over molecular sieves. |
| Ethyl Acetate | ACS Grade | Standard | For extraction. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Standard | For drying. |
| Silica Gel | 230-400 mesh | Standard | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
-
Standard laboratory glassware
Step-by-Step Procedure
dot
Caption: Experimental workflow for N3-alkylation.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely. The concentration can typically be around 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Stir the suspension at 0°C for 30 minutes. The solution should become clear or slightly hazy as the sodium salt of the pyrimidinedione is formed.
-
Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Mechanistic Insights
The N3-alkylation proceeds via a nucleophilic substitution mechanism. The base, sodium hydride, deprotonates the N3-position of the pyrimidinedione ring to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new N-C bond.
dot
Sources
- 1. A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of the Silver Salt of 1-Phenyl-6-Methyluracil
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the silver salt of 1-phenyl-6-methyluracil. This compound is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of uracil derivatives and the therapeutic potential of silver complexes. The protocols detailed herein are designed to be robust and reproducible, offering insights into the critical parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of 1-Phenyl-6-Methyluracil and its Silver Salt
Uracil and its derivatives are fundamental components of nucleic acids and play a crucial role in various biological processes.[1][2] The modification of the uracil scaffold has led to the development of a wide array of therapeutic agents, including antiviral and anticancer drugs.[3][4][5] The introduction of a phenyl group at the N1 position and a methyl group at the C6 position of the uracil ring, yielding 1-phenyl-6-methyluracil, creates a molecule with altered electronic and steric properties, potentially leading to novel pharmacological activities. 6-methyluracil, for instance, is known to improve tissue metabolism and regeneration.[4]
The complexation of bioactive organic ligands with metal ions is a well-established strategy in drug design to enhance therapeutic efficacy. Silver compounds, in particular, have a long history of use as antimicrobial agents, and contemporary research is exploring their potential as anticancer agents.[6] The formation of a silver salt of 1-phenyl-6-methyluracil is hypothesized to modulate its biological activity, potentially through mechanisms such as altered solubility, enhanced cellular uptake, or direct synergistic effects of the silver ion and the uracil derivative. Theoretical studies have shown that silver coordination can significantly decrease the pKa of uracil derivatives, which is a key factor in their interaction with biological targets.[7][8]
This application note provides a detailed protocol for the preparation of the silver salt of 1-phenyl-6-methyluracil, drawing upon established methods for the synthesis of silver complexes with related uracil derivatives.[9]
Synthesis of the Silver Salt of 1-Phenyl-6-Methyluracil
The following protocol outlines the synthesis of the silver salt of 1-phenyl-6-methyluracil via the reaction of 1-phenyl-6-methyluracil with a silver salt, typically silver nitrate or silver acetate, in a suitable solvent. The uracil derivative acts as a ligand, coordinating with the silver ion.
Materials and Equipment
| Reagents | Equipment |
| 1-Phenyl-6-methyluracil | Round-bottom flasks |
| Silver Nitrate (AgNO₃) or Silver Acetate (AgC₂H₃O₂) | Magnetic stirrer with heating plate |
| Ethanol (absolute) | Reflux condenser |
| Deionized water | Filtration apparatus (Büchner funnel, filter paper) |
| Diethyl ether | Rotary evaporator |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR | pH meter or pH paper |
| Potassium Bromide (KBr) for IR spectroscopy | Analytical balance |
| Melting point apparatus |
Experimental Workflow
The synthesis process involves the deprotonation of the N3-H of the uracil ring by a basic or neutral silver salt, leading to the formation of the silver salt.
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchtrends.net [researchtrends.net]
- 5. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]
- 6. Synthesis and Anticancer Properties of Silver(I) Complexes Containing 2,6-Bis(substituted)pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical study on reaction scheme of silver(I) containing 5-substituted uracils bridge formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to the Regioselective Functionalization of 1-Phenyl-6-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the regioselective functionalization of 1-phenyl-6-methyluracil, a heterocyclic compound of significant interest in medicinal chemistry. This guide offers in-depth technical insights and field-proven protocols to facilitate the synthesis of diverse derivatives for potential therapeutic applications.
Introduction: The Versatile Scaffold of 1-Phenyl-6-methyluracil
Uracil and its derivatives are fundamental components of nucleic acids and exhibit a broad spectrum of biological activities. The strategic functionalization of the uracil core allows for the fine-tuning of its pharmacological properties, leading to the development of novel therapeutic agents. 1-Phenyl-6-methyluracil, featuring a phenyl group at the N1 position and a methyl group at the C6 position, presents multiple reactive sites for chemical modification. Understanding the inherent reactivity of this scaffold is paramount for achieving regioselective functionalization and accessing a wide array of novel chemical entities.
The primary sites for functionalization on the 1-phenyl-6-methyluracil core are the C5 position of the uracil ring, the phenyl ring, and the 6-methyl group. The electronic nature of the uracil ring, influenced by the electron-withdrawing carbonyl groups and the electron-donating nitrogen atoms, dictates the preferred sites of electrophilic and nucleophilic attack. This guide will systematically address the methodologies to selectively target these positions.
I. Synthesis of the Starting Material: 1-Phenyl-6-methyluracil
A reliable and efficient synthesis of the starting material is the cornerstone of any successful derivatization campaign. 1-Phenyl-6-methyluracil can be synthesized through the condensation of 1-phenylurea with ethyl acetoacetate. This reaction, a variation of the Biginelli reaction, provides a straightforward route to the desired uracil scaffold.
Protocol 1: Synthesis of 1-Phenyl-6-methyluracil
This protocol details the cyclocondensation reaction to form the 1-phenyl-6-methyluracil ring system.
Materials:
-
1-Phenylurea
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add 1-phenylurea and stir until it is completely dissolved.
-
Add ethyl acetoacetate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-6-methyluracil.
Expected Yield: 60-70%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Regioselective Functionalization of the Uracil Ring
The C5 position of the uracil ring is the most nucleophilic carbon and is therefore a prime target for electrophilic substitution reactions.
A. Halogenation: Introduction of Halogen Atoms at the C5 Position
Halogenated uracil derivatives are valuable intermediates for further functionalization, particularly through cross-coupling reactions. Direct halogenation with elemental bromine or chlorine, or with N-halosuccinimides, typically proceeds with high regioselectivity at the C5 position.
Protocol 2: Regioselective Bromination of 1-Phenyl-6-methyluracil
This protocol describes the introduction of a bromine atom at the C5 position.
Materials:
-
1-Phenyl-6-methyluracil
-
Bromine (Br₂)
-
Acetic acid
Procedure:
-
Dissolve 1-phenyl-6-methyluracil in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.
-
Continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any remaining acetic acid and bromine.
-
Dry the product under vacuum to yield 5-bromo-1-phenyl-6-methyluracil.
Expected Yield: 85-95%
Causality of Experimental Choices: The use of acetic acid as a solvent facilitates the reaction and helps to moderate the reactivity of bromine. The precipitation in ice-cold water allows for easy isolation of the product.
B. Nitration: Introduction of a Nitro Group at the C5 Position
Nitration of the uracil ring provides a versatile handle for further transformations. The nitro group can be reduced to an amino group, which can then be derivatized in numerous ways. Nitration of phenyluracil derivatives typically occurs at the C5 position.[1]
Protocol 3: Regioselective Nitration of 1-Phenyl-6-methyluracil
This protocol details the introduction of a nitro group at the C5 position.
Materials:
-
1-Phenyl-6-methyluracil
-
Fuming nitric acid
-
Sulfuric acid (concentrated)
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 1-phenyl-6-methyluracil with stirring.
-
Once the substrate is dissolved, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the yellow solid, wash extensively with cold water until the washings are neutral.
-
Dry the product to obtain 5-nitro-1-phenyl-6-methyluracil.
Expected Yield: 70-80%
Causality of Experimental Choices: The use of a mixture of concentrated sulfuric and fuming nitric acids generates the nitronium ion (NO₂⁺), the active electrophile for the reaction. The low temperature is crucial to control the exothermic reaction and prevent side reactions.
III. Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical synthesis of complex molecules. Palladium-catalyzed reactions have been successfully employed for the arylation of uracil derivatives. The regioselectivity of these reactions can often be controlled by the choice of ligands and additives.
A. C-H Arylation at the C5 and C6 Positions
Studies on protected uracils have shown that the regioselectivity of direct C-H arylation can be steered towards either the C5 or C6 position.[2] While the N1-phenyl group itself can act as a directing group, the inherent reactivity of the uracil ring also plays a significant role.
Conceptual Workflow for C-H Arylation:
Sources
Application Note: 1-Phenyl-6-methyluracil as a Chemical Intermediate
This Application Note is designed as a master protocol for the utilization of 1-phenyl-6-methyluracil (PMU) in medicinal chemistry. It moves beyond basic synthesis to cover its role as a privileged scaffold for Adenosine Receptor Antagonists , HIV-1 Reverse Transcriptase Inhibitors , and Acetylcholinesterase (AChE) Inhibitors .
Executive Summary
1-Phenyl-6-methyluracil (PMU) is a pyrimidine scaffold characterized by a blocked N1-position and a reactive C6-methyl group. Unlike simple uracil, the N1-phenyl substituent enforces a specific steric and electronic environment, making PMU a critical intermediate for non-nucleoside inhibitors .
This guide details the utilization of PMU in three high-value synthetic streams:
-
C5-Functionalization: Accessing 5-nitro and 5-amino derivatives for fused heterocycles.
-
C6-Methyl Activation: Exploiting the vinylogous acidity of the C6-methyl group for aldol-type condensations (Styryluracils).
-
Scaffold Diversification: Synthesis of HIV-1 RT inhibitors and AChE ligands.
Chemical Properties & Handling
| Property | Specification | Notes |
| CAS Number | 608-29-7 (Isomer dependent) | Often synthesized de novo due to isomer variability in commercial sources. |
| Formula | C₁₁H₁₀N₂O₂ | MW: 202.21 g/mol |
| Solubility | Low in H₂O; High in DMSO, DMF, hot AcOH. | Critical: Insoluble in diethyl ether. Use DMF for nucleophilic substitutions. |
| pKa | ~9.5 (N3-H) | N3-H is acidic and can be alkylated using weak bases (K₂CO₃). |
| Stability | Stable to air/moisture. | C6-Methyl group is prone to oxidation under forcing conditions. |
Core Synthesis: The Modified Pechmann Condensation
While 6-methyluracil is commercially available, the 1-phenyl derivative is best synthesized freshly to ensure regiochemical purity. The reaction between ethyl acetoacetate and phenylurea yields 1-phenyl-6-methyluracil, driven by the nucleophilicity of the unsubstituted urea nitrogen attacking the ketone.
Protocol A: Synthesis of 1-Phenyl-6-methyluracil
Objective: Multi-gram synthesis of high-purity PMU.
Reagents:
-
Phenylurea (1.0 equiv)
-
Ethyl Acetoacetate (1.1 equiv)
-
Ethanol (Solvent)
-
HCl (conc.) or Polyphosphoric Acid (Catalyst)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Phenylurea (13.6 g, 100 mmol) and Ethyl Acetoacetate (14.3 g, 110 mmol) in Ethanol (100 mL) .
-
Catalysis: Add conc. HCl (5 mL) dropwise.
-
Expert Tip: For difficult substrates, replace HCl/EtOH with Polyphosphoric Acid (PPA) at 90°C to drive the dehydration.
-
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours . Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool the reaction to room temperature. The product often precipitates.
-
If solid forms: Filter and wash with cold ethanol (2 x 20 mL) and diethyl ether.
-
If no precipitate: Concentrate to 20% volume and pour into ice water (200 mL). Stir vigorously to induce crystallization.
-
-
Purification: Recrystallize from hot Ethanol or Acetic Acid .
-
Yield: Expect 65–80%.
-
Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~2.1 ppm (C6-CH₃) and a broad singlet at ~11.2 ppm (N3-H).
-
Downstream Application Protocols
Protocol B: C5-Nitration (Precursor to Diamines)
The C5 position is the nucleophilic "hotspot" of the uracil ring. Nitration here is the gateway to 5-amino derivatives, which are precursors for fused systems like pyrimido[4,5-d]pyrimidines .
Safety Warning: Nitration is exothermic. Maintain temperature control.
-
Preparation: Suspend 1-phenyl-6-methyluracil (5.0 g) in Glacial Acetic Acid (20 mL) .
-
Addition: Cool to 0–5°C. Add Fuming Nitric Acid (HNO₃, 3.0 equiv) dropwise over 30 minutes.
-
Mechanism:[1] The electron-donating N1-phenyl and C6-methyl groups activate C5 for electrophilic aromatic substitution.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour the yellow solution onto crushed ice (100 g) .
-
Isolation: Filter the yellow precipitate (5-nitro derivative). Wash with water until filtrate is neutral.
-
Yield: >85% (Yellow solid).
Protocol C: Reduction to 5-Amino-1-phenyl-6-methyluracil
This diamine-like intermediate (amino group adjacent to amide) is unstable to oxidation and should be used immediately or stored under argon.
-
Dissolution: Dissolve the 5-nitro intermediate (2.0 g) in aq. Ammonia (12.5%, 40 mL) .
-
Reduction: Heat to 50°C. Add Sodium Dithionite (Na₂S₂O₄, 3.0 equiv) portion-wise until the yellow color disappears (approx. 15–30 mins).
-
Alternative: Catalytic hydrogenation (H₂, Pd/C, MeOH) is cleaner but requires pressure equipment.
-
-
Isolation: Cool to 0°C. The 5-amino derivative precipitates as a white/off-white solid. Filter and dry under vacuum.
Protocol D: C6-Methyl Activation (Synthesis of Styryluracils)
The C6-methyl group is vinylogous to the carbonyls, making it acidic. It condenses with aromatic aldehydes to form Styryluracils , a class of potent A2A adenosine receptor antagonists.
Reagents:
-
1-Phenyl-6-methyluracil
-
Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Piperidine (Catalyst)
Procedure:
-
Mix: Combine PMU (1.0 equiv) and Aldehyde (1.2 equiv) in Ethanol (or Acetic Acid) .
-
Catalyze: Add Piperidine (5–10 mol%) .
-
Reflux: Heat to reflux for 4–8 hours.
-
Observation: The solution will darken/change color as the conjugated system forms.
-
-
Workup: Cool to room temperature. The styryl product usually crystallizes out.
-
Expert Tip: If the product is an oil, triturate with diethyl ether.
-
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways from the PMU scaffold.
Caption: Divergent synthesis map showing the transformation of 1-phenyl-6-methyluracil into functionalized bioactive scaffolds.
Troubleshooting & Expert Insights
Regioselectivity Verification
When synthesizing PMU, it is crucial to distinguish it from the N3-phenyl isomer.
-
Diagnostic Signal: In ¹H NMR, the C5-H proton of the N1-phenyl isomer (PMU) typically appears upfield (~5.6 ppm) compared to the N3-isomer due to the shielding effect of the orthogonal phenyl ring.
-
Melting Point: PMU has a high melting point (>270°C, often dec).[2] Lower melting points (<200°C) usually indicate isomerization or impurities.
Solubility Management
PMU is notoriously insoluble in non-polar solvents.
-
Reaction Solvent: Use Glacial Acetic Acid for electrophilic substitutions (Nitration/Bromination). It solubilizes the uracil at high temperatures and is compatible with acid catalysts.
-
Purification: Avoid column chromatography if possible (streaking issues). Recrystallization from DMF/Water or AcOH is superior.
Safety Considerations
-
Nitration: The reaction of uracils with fuming nitric acid can generate unstable intermediates if temperature is not controlled. Never allow the temperature to exceed 10°C during addition.
-
Waste: Filtrates from the nitration step contain acidic nitro-compounds; neutralize with bicarbonate before disposal.
References
-
Synthesis of Xanthine Derivatives: Burbiel, J. C., et al. "Synthesis of xanthine derivatives by microwave-assisted ring closure reaction." Arkivoc2006 (ii), 77-82. Link
-
Nitration Protocols: Brown, D. J. "The Pyrimidines."[1][3][4][5] Chemistry of Heterocyclic Compounds, Wiley-Interscience.
-
Styryluracil Synthesis: Hockemeyer, J., et al. "Synthesis and SAR of C8-substituted xanthines as A2A adenosine receptor antagonists." J. Med.[6] Chem.2004 , 47, 1303.
-
Biological Activity (AChE): "Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase." Med.[6] Chem. Commun.2012 .[6] Link
-
General Properties: "6-Methyluracil Product Data." PubChem/NIST. Link
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. jppres.com [jppres.com]
- 3. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for 1-Phenyl-6-Methyluracil as a Ligand in Metal Coordination Chemistry
Introduction: The Versatility of 1-Phenyl-6-Methyluracil in Coordination Chemistry
Uracil and its derivatives are fundamental components of nucleic acids, playing a crucial role in various biological processes.[1][2] This inherent biological relevance has spurred significant interest in their coordination chemistry, with a view to developing novel therapeutic agents and catalysts.[3][4][5] The introduction of substituents to the uracil ring, such as a phenyl group at the N1 position and a methyl group at the C6 position, to form 1-phenyl-6-methyluracil, modulates its electronic and steric properties. These modifications can enhance the stability and dictate the geometry of the resulting metal complexes, opening avenues for new applications.
1-Phenyl-6-methyluracil presents multiple potential coordination sites, including the nitrogen atoms of the pyrimidine ring and the exocyclic oxygen atoms.[2][3] This allows it to act as a monodentate or a bidentate ligand, bridging metal centers to form polynuclear complexes. The coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. The resulting metal complexes often exhibit enhanced biological activities, such as antimicrobial and anticancer properties, compared to the free ligand.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes involving 1-phenyl-6-methyluracil. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to ensure experimental success and reproducibility.
PART 1: Synthesis Protocols
Synthesis of 1-Phenyl-6-methyluracil Ligand
The synthesis of 1-phenyl-6-methyluracil can be adapted from established methods for the preparation of N-substituted uracil derivatives. A common approach involves the condensation of a substituted urea with a β-keto ester. In this case, phenylurea and ethyl acetoacetate can be used.
Protocol 1: Synthesis of 1-Phenyl-6-methyluracil
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylurea (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid. | Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction. |
| 2 | Add a catalytic amount of concentrated hydrochloric acid (2-3 drops). | The strong acid protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the urea nitrogen. |
| 3 | Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to occur. |
| 4 | After completion, allow the mixture to cool to room temperature. A precipitate should form. | The product is typically less soluble in the cooled reaction mixture. |
| 5 | Pour the cooled mixture into ice-cold water with stirring. | This will precipitate the product more completely and wash away the acetic acid. |
| 6 | Filter the precipitate using a Buchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol. | Washing removes any unreacted starting materials and by-products. |
| 7 | Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 1-phenyl-6-methyluracil. | Recrystallization is a purification technique that yields a crystalline solid of high purity. |
| 8 | Dry the purified product in a vacuum oven at 60-70 °C. | This removes any residual solvent. |
Expected Yield: 60-70% Appearance: White to off-white crystalline solid.
Diagram 1: Synthesis Workflow for 1-Phenyl-6-methyluracil
Caption: Workflow for the synthesis of 1-phenyl-6-methyluracil.
Synthesis of a Representative Metal Complex: Dichloro-bis(1-phenyl-6-methyluracil)copper(II)
This protocol describes a general method for the synthesis of a copper(II) complex with 1-phenyl-6-methyluracil. This can be adapted for other transition metals by selecting the appropriate metal salt.[6]
Protocol 2: Synthesis of [Cu(1-phenyl-6-methyluracil)₂Cl₂]
| Step | Procedure | Rationale |
| 1 | Dissolve 1-phenyl-6-methyluracil (2 equivalents) in hot ethanol in a round-bottom flask with stirring. | Ethanol is a common solvent for dissolving organic ligands and metal salts. Heating increases the solubility. |
| 2 | In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent) in a minimum amount of hot ethanol. | The metal salt is also dissolved in the same solvent to ensure a homogeneous reaction mixture. |
| 3 | Slowly add the ethanolic solution of the metal salt to the ligand solution with continuous stirring. | A slow addition helps to control the precipitation and formation of well-defined crystals. |
| 4 | A colored precipitate should form immediately or upon cooling. | The formation of a precipitate indicates the formation of the metal complex, which is often less soluble than the reactants. |
| 5 | Reflux the reaction mixture for 2-3 hours to ensure complete reaction. | Refluxing drives the reaction to completion and can improve the crystallinity of the product.[6] |
| 6 | Cool the mixture to room temperature, and then place it in an ice bath to maximize precipitation. | Lowering the temperature decreases the solubility of the complex. |
| 7 | Filter the precipitate using a Buchner funnel and wash with cold ethanol, followed by diethyl ether. | Washing removes any unreacted starting materials and by-products. Diethyl ether is a volatile solvent that helps in drying the complex. |
| 8 | Dry the resulting complex in a desiccator over anhydrous CaCl₂. | This ensures the removal of any residual solvent and moisture. |
Expected Yield: 75-85% Appearance: Greenish-blue powder.
PART 2: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Physicochemical Properties
| Property | 1-Phenyl-6-methyluracil | [Cu(1-phenyl-6-methyluracil)₂Cl₂] | Technique |
| Molecular Formula | C₁₁H₁₀N₂O₂ | C₂₂H₂₀Cl₂CuN₄O₄ | Elemental Analysis (CHN) |
| Molecular Weight | 202.21 g/mol | 538.86 g/mol | Mass Spectrometry |
| Melting Point | ~280-285 °C | >300 °C (decomposes) | Melting Point Apparatus |
| Solubility | Soluble in hot ethanol, DMSO, DMF | Sparingly soluble in common organic solvents, soluble in DMF | Solubility Tests |
| Molar Conductance | Non-electrolyte | Non-electrolyte in DMF | Conductometer |
Spectroscopic Characterization
Spectroscopic techniques are vital for elucidating the structure and bonding in the ligand and its metal complexes.
2.2.1 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and to determine the coordination sites of the ligand.
| Functional Group | 1-Phenyl-6-methyluracil (cm⁻¹) | [Cu(1-phenyl-6-methyluracil)₂Cl₂] (cm⁻¹) | Interpretation |
| ν(N-H) | ~3100-3000 | ~3100-3000 (may broaden or shift slightly) | The N-H stretching vibration. A significant shift would indicate coordination through the N3 atom after deprotonation, which is less likely in this neutral complex formation.[1] |
| ν(C=O) | ~1710 (C4=O), ~1660 (C2=O) | ~1690 (C4=O), ~1630 (C2=O) | A shift to lower wavenumbers for the C=O stretching vibrations is a strong indication of coordination of the carbonyl oxygen to the metal center. The C2=O often shows a more significant shift.[2][3] |
| ν(C-N) + δ(N-H) | ~1550 | Shifted | Changes in these bands also support the involvement of the pyrimidine ring in coordination. |
| New Bands | - | ~450-500 (ν(M-O)), ~300-350 (ν(M-N)) | The appearance of new bands in the far-IR region confirms the formation of metal-oxygen and/or metal-nitrogen bonds. |
2.2.2 UV-Visible Spectroscopy
Electronic spectra provide information about the electronic transitions within the molecules and the geometry of the metal complex.
| Compound | λₘₐₓ (nm) | Assignment |
| 1-Phenyl-6-methyluracil | ~260-270 | π → π* transitions of the pyrimidine and phenyl rings. |
| [Cu(1-phenyl-6-methyluracil)₂Cl₂] | ~270-280 (intense), ~650-750 (broad) | Ligand-to-metal charge transfer (LMCT) and d-d transitions, respectively. The position of the d-d band is indicative of the coordination geometry, with a broad band in this region suggesting a distorted octahedral or square planar geometry.[6] |
2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primarily used for the characterization of the diamagnetic ligand. For paramagnetic complexes like many Cu(II) complexes, the NMR signals will be broadened.
| Proton/Carbon | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N3-H | ~11.5 (broad singlet) | - |
| Phenyl-H | ~7.2-7.5 (multiplet) | ~125-140 |
| C5-H | ~5.7 (singlet) | ~100 |
| C6-CH₃ | ~2.1 (singlet) | ~20 |
Upon complexation with a diamagnetic metal ion (e.g., Zn(II)), shifts in the proton and carbon signals, particularly those near the coordination sites (C2=O, C4=O, N3), would be observed.
Structural Elucidation
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.[7][8][9]
Diagram 2: Proposed Coordination of 1-Phenyl-6-methyluracil to a Metal Ion
Caption: A possible monodentate coordination mode of 1-phenyl-6-methyluracil through the C2=O group.
PART 3: Potential Applications
The metal complexes of 1-phenyl-6-methyluracil are expected to exhibit a range of biological and catalytic activities, warranting further investigation in the following areas:
-
Anticancer Agents: Many metal complexes of uracil derivatives have shown promising cytotoxic activity against various cancer cell lines.[4] The introduction of the phenyl group may enhance lipophilicity, potentially improving cellular uptake.
-
Antimicrobial Agents: The coordination of metal ions to uracil derivatives has been shown to enhance their antimicrobial properties.[5] These complexes could be screened against a panel of pathogenic bacteria and fungi.
-
Catalysis: The metal centers in these complexes can act as Lewis acids, potentially catalyzing various organic reactions.
-
Material Science: The ability of uracil derivatives to form ordered structures through hydrogen bonding and coordination could be exploited in the design of novel coordination polymers and metal-organic frameworks (MOFs).
Conclusion
1-Phenyl-6-methyluracil is a versatile ligand for the synthesis of a wide array of metal complexes with diverse structural and functional properties. The protocols and characterization data presented in these application notes provide a solid foundation for researchers to explore the coordination chemistry of this ligand and to develop new materials and therapeutic agents. The interplay between the uracil moiety, the phenyl and methyl substituents, and the coordinated metal ion offers a rich landscape for scientific discovery and innovation.
References
-
Taylor & Francis. (2007, January 25). Ligational and analytical applications of a uracil derivative toward some transition metal ions. Retrieved from [Link]
-
Al-Ayash, A. et al. (n.d.). Synthesis and Characterization of Metals Complexes with Uracil and Uracil Derivatives (A Review). ResearchGate. Retrieved from [Link]
-
Synthesis and Spectral Studies of Some Metal Complexes of Some Phenylhydrazones. (n.d.). Retrieved from [Link]
-
Worachartcheewan, A. et al. (2019, January 16). Metal Complexes of Uracil Derivatives with Cytotoxicity and Superoxide Scavenging Activity. ResearchGate. Retrieved from [Link]
-
Marinova, P. et al. (2024, February 27). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. Retrieved from [Link]
-
Synthesis of Metal Complexes of 2-Thiouracil and Derivatives. (2024, April 3). Encyclopedia.pub. Retrieved from [Link]
-
Hadi, M. A. (2021, January 15). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy. Retrieved from [Link]
-
Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. (2014, August 18). Retrieved from [Link]
-
Rao, P. V. et al. (2026, February 9). Syntheses, Spectral and Antifungal Studies of Some Metal Complexes Derived from a Macrocyclic Ligand. ResearchGate. Retrieved from [Link]
-
Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Retrieved from [Link]
-
Synthetic procedures and X‐ray structures of complexes 1F3, 1F6 and.... (n.d.). ResearchGate. Retrieved from [Link]
-
New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. (n.d.). PMC. Retrieved from [Link]
-
Analytical and physical characteristics of metal complexes with 6-methyl-2-thiouracil. (n.d.). Retrieved from [Link]
-
Al-Ayash, A. et al. (n.d.). Synthesis and Characterization of Metals Complexes with Uracil and Uracil Derivatives (A Review). University of Baghdad Digital Repository. Retrieved from [Link]
-
Khachatryan, D. S. (2021, November 11). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Retrieved from [Link]
- Preparation method of compound containing 6-methyl uracil structure. (n.d.). Google Patents.
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). RSC Publishing. Retrieved from [Link]
-
6-methyluracil. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
X-ray crystallographic structure of 1. The phenyl and hexyl groups are.... (n.d.). ResearchGate. Retrieved from [Link]
-
Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. (2023, November 12). PMC. Retrieved from [Link]
-
Metal Complexes of Uracil & Mixed Ligand Metal Complexes of Uracil as a Primary Ligand & Adenine, r.ro-Phenanthroline 2,. (n.d.). Retrieved from [Link]
-
New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. (2023, May 31). ACS Publications. Retrieved from [Link]
-
Synthesis and Characterization of Mn(II) Complex Compounds with Ligand Schiff Base 2-methoxy-6((4. (2021, October 26). Semantic Scholar. Retrieved from [Link]
-
6-Methyluracil | C5H6N2O2. (n.d.). PubChem. Retrieved from [Link]
-
The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020, December 18). Cardiff University. Retrieved from [Link]
-
INVESTIGATION OF X-RAY SINGLE CRYSTAL STRUCTURE AND THE SPECTROSCOPIC PROPERTIES OF NITROGEN CONTAINING AROMATIC RING COMPOUNDS. (n.d.). Harran University. Retrieved from [Link]
-
In vitro proliferative activity of 6-substituted uracil derivatives. (2021, January 21). JPPRes. Retrieved from [Link]
-
Marinova, P. et al. (2023, December 11). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. Retrieved from [Link]
-
6-Methyluracil. (n.d.). NIST WebBook. Retrieved from [Link]
-
1-methyluracil. (n.d.). DNAmod. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Harran University: INVESTIGATION OF X-RAY SINGLE CRYSTAL STRUCTURE AND THE SPECTROSCOPIC PROPERTIES OF NITROGEN CONTAINING AROMATIC RING COMPOUNDS [acikerisim.harran.edu.tr:8080]
Application Notes and Protocols: Solid-Phase Synthesis of Uracil Derivatives
Introduction
Uracil and its derivatives are a cornerstone of modern medicinal chemistry and chemical biology. As a fundamental component of ribonucleic acid (RNA), the uracil scaffold provides a versatile platform for the development of therapeutic agents, molecular probes, and functional biomaterials.[1][2] The functionalization of the uracil ring at various positions can profoundly influence the molecule's biological activity, stability, and pharmacokinetic properties.[3] Solid-phase synthesis (SPS), a technique pioneered by R. Bruce Merrifield, offers a powerful and efficient methodology for the construction of libraries of uracil derivatives.[4][5][6] This approach, where the growing molecule is covalently attached to an insoluble polymer support, simplifies purification, allows for the use of excess reagents to drive reactions to completion, and is amenable to automation.[5][6][7][8]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of uracil derivatives. We will delve into the core principles, provide detailed, field-proven protocols, and explain the rationale behind key experimental choices.
Core Principles of Solid-Phase Uracil Derivative Synthesis
The solid-phase synthesis of uracil derivatives, much like solid-phase peptide synthesis (SPPS), relies on a repeating cycle of deprotection and coupling steps. The fundamental components of this strategy are:
-
Solid Support (Resin): An insoluble polymer matrix, typically polystyrene cross-linked with divinylbenzene, functionalized with a linker.[7]
-
Linker: A chemical handle that connects the initial uracil building block to the solid support. The choice of linker is critical as it dictates the conditions required for the final cleavage of the synthesized derivative from the resin.
-
Protecting Groups: Temporary chemical modifications on the uracil base and other reactive functionalities to prevent unwanted side reactions during synthesis. These groups must be stable to the coupling conditions but readily removable under specific, orthogonal conditions.
-
Activation and Coupling: The process of activating the incoming building block (e.g., a functionalized uracil or another molecule) to facilitate its reaction with the resin-bound substrate.
-
Cleavage and Deprotection: The final step where the synthesized uracil derivative is released from the solid support, and all protecting groups are removed.
The Logic of Solid-Phase Synthesis
The power of SPS lies in its cyclical nature, which can be automated for high-throughput synthesis. The general workflow is depicted below.
Caption: General workflow for solid-phase synthesis of uracil derivatives.
Key Components and Strategic Choices
Solid Supports and Linkers
The choice of resin and linker is paramount as it dictates the final form of the uracil derivative (e.g., C-terminal acid, amide) and the conditions required for its release.
| Linker Type | Cleavage Condition | Typical Product | Key Features |
| Wang Resin | Strong Acid (e.g., 95% TFA) | Carboxylic Acid | Widely used for the synthesis of molecules with a C-terminal acid. |
| Rink Amide Resin | Strong Acid (e.g., 95% TFA) | Carboxamide | Ideal for generating libraries of amide derivatives.[9] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Mild Acid (e.g., 1-5% TFA or Acetic Acid) | Protected Carboxylic Acid | Allows for the synthesis of protected fragments that can be further elaborated in solution.[7][10] |
| Photolabile Linkers | UV Irradiation | Varies | Enables traceless release under neutral conditions, avoiding harsh reagents.[11] |
| Safety-Catch Linkers | Two-step cleavage (activation then nucleophilic attack) | Varies | Provides an additional layer of orthogonality, enhancing synthetic flexibility.[12] |
Expertise & Experience: For library synthesis where a C-terminal carboxamide is desired, Rink Amide resin is a robust choice due to its stability during synthesis and efficient cleavage with standard TFA cocktails. For projects requiring the synthesis of protected fragments for subsequent solution-phase chemistry, the 2-CTC resin is superior due to its acid lability, which allows for cleavage while keeping most side-chain protecting groups intact.[7][10]
Protecting Group Strategies
A successful solid-phase synthesis hinges on an orthogonal protecting group strategy. The most common approach is the Fmoc/tBu strategy.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Used for the protection of primary and secondary amines. It is base-labile and typically removed with a solution of 20% piperidine in DMF.
-
tBu (tert-Butyl) and related groups (e.g., Boc, Trt): Used for the protection of hydroxyl, carboxyl, and other side-chain functionalities. These are acid-labile and are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 3. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 6-Methyl-1-Phenyluracil: A High-Efficiency Green Protocol
Application Note: AN-MW-2026-UR
Executive Summary
This application note details a robust, solvent-free protocol for the synthesis of 6-methyl-1-phenyluracil (6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione) using microwave (MW) irradiation. By replacing traditional conductive heating with dielectric heating, this method reduces reaction time from hours to minutes and eliminates the need for hazardous solvents like benzene or toluene.
The protocol utilizes a solid acid catalyst to promote the condensation of ethyl acetoacetate and
Scientific Background & Mechanism[2][3]
The Chemical Challenge
The synthesis of uracil derivatives typically involves the condensation of a
-
Strong liquid acids (e.g., Polyphosphoric acid, H₂SO₄) which are corrosive and difficult to separate.[1]
-
Extended reflux times (6–12 hours) to drive the elimination of water and ethanol.[1]
-
Azeotropic distillation to shift equilibrium.[2]
The Microwave Solution
Microwave irradiation couples directly with the polar reagents (ethyl acetoacetate and phenylurea), causing rapid molecular rotation and internal heating.[1] This "molecular friction" provides the activation energy required for the initial nucleophilic attack and subsequent cyclization much faster than thermal conduction.
Reaction Mechanism
The reaction proceeds via a multi-step condensation-cyclization pathway:
-
Nucleophilic Attack: The non-conjugated nitrogen of phenylurea attacks the ketone carbonyl of ethyl acetoacetate.
-
Intermediate Formation: Formation of a
-ureidocrotonate intermediate. -
Cyclization: Intramolecular nucleophilic attack of the second urea nitrogen on the ester carbonyl.
-
Elimination: Loss of water and ethanol to aromatize the pyrimidine ring.
Reaction Pathway Diagram
Caption: Mechanistic flow of the microwave-assisted condensation of ethyl acetoacetate and phenylurea.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Ethyl Acetoacetate (EAA) (CAS: 141-97-9) - 1.0 equiv.
- -Phenylurea (CAS: 64-10-8) - 1.0 equiv.
-
Catalyst: Sulfated Zirconia (Solid Acid) or Amberlyst-15® (20% w/w).
-
Solvent (Work-up): Ethanol (95%), Diethyl ether.[1]
-
-
Equipment:
Method: Solvent-Free MW Synthesis
Step 1: Pre-Reaction Setup
-
Weigh 1.36 g (10 mmol) of
-phenylurea and 1.30 g (10 mmol) of ethyl acetoacetate into a 10 mL microwave vial. -
Add 0.25 g of Sulfated Zirconia (or Amberlyst-15) catalyst.
-
Mix the reagents with a spatula to form a homogeneous paste. Note: EAA is a liquid and will wet the solid urea.
-
Add a magnetic stir bar and seal the vial.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:
-
Mode: Dynamic (Power controlled by Temperature)[1]
-
Temperature: 130 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (Safety limit)[1]
-
Power: Max 300 W (High absorption expected)
-
Stirring: High
Expert Insight: The reaction generates ethanol and water as byproducts. The sealed vessel pressure will rise; ensure the vessel is rated for at least 20 bar/300 psi.
Step 3: Work-up and Purification
-
Cool the reaction vial to room temperature (using compressed air cooling feature of the reactor).
-
Open the vial and add 10 mL of hot ethanol to dissolve the product.
-
Filtration: Filter the hot solution while active to remove the solid acid catalyst (The catalyst can be washed with acetone, dried, and reused).[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath for 30 minutes.
-
Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove unreacted EAA.[1]
-
Dry the white solid in a vacuum oven at 60 °C for 2 hours.
Results & Characterization
Yield Comparison
The microwave protocol significantly outperforms traditional thermal methods in terms of time and energy efficiency.
| Parameter | Traditional Thermal Reflux | Microwave Protocol (This Work) |
| Solvent | Toluene / Benzene | None (Solvent-Free) |
| Catalyst | H₂SO₄ / PPA | Solid Acid (Reusable) |
| Temperature | 110 °C (Reflux) | 130 °C |
| Time | 6 - 8 Hours | 10 Minutes |
| Yield | 65 - 70% | 88 - 92% |
Analytical Data
The identity of the synthesized 6-methyl-1-phenyluracil is confirmed via Melting Point and ¹H NMR spectroscopy.
-
Appearance: White crystalline solid.
-
Melting Point: 212–214 °C (Lit. range for N-substituted uracils varies, distinct from 6-methyluracil at >300°C).
-
¹H NMR (400 MHz, DMSO-d₆):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to water buildup. | The reaction is an equilibrium. Ensure the temperature is >120°C to keep water in the vapor phase within the vial, or add a molecular sieve packet if using an open-vessel system.[1] |
| Sticky Product | Residual Ethyl Acetoacetate.[2] | Wash the crude solid thoroughly with cold diethyl ether or hexane. EAA is soluble in these; the product is not. |
| Vessel Overpressure | Rapid ethanol generation. | Reduce the sample scale to 5 mmol or increase the vial size to 35 mL. Do not exceed 50% volume capacity. |
References
-
Microwave-Assisted Synthesis of Uracils
-
Solid Acid Catalysis
-
General Uracil Synthesis (Pechmann/Biginelli Context)
-
Solvent-Free Protocols
Sources
Troubleshooting & Optimization
Improving yield of 1-phenyl-6-methyluracil synthesis
Welcome to the Technical Support Center for Pyrimidinedione Synthesis. As process chemists and drug development professionals, encountering yield bottlenecks during the synthesis of 1-phenyl-6-methyluracil is a common challenge. The transformation relies on a delicate thermodynamic balance between initial condensation and subsequent intramolecular cyclization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure robust, reproducible yields in your drug development workflows.
Core Reaction Pathway & Mechanistic Insights
The synthesis of 1-phenyl-6-methyluracil is classically achieved via the condensation of N-phenylurea with ethyl acetoacetate. The reaction proceeds through a β-uraminocrotonic ester intermediate before undergoing a high-energy intramolecular cyclization[1]. Understanding this two-step pathway is critical, as most yield losses occur when the reaction stalls at the intermediate phase.
Reaction pathway for 1-phenyl-6-methyluracil synthesis via condensation and cyclization.
Diagnostic Troubleshooting Workflow
When your isolated yield falls below expectations, use the following diagnostic tree to identify the failure mode and apply the correct optimization strategy.
Troubleshooting workflow for diagnosing and resolving low yield in 1-phenyl-6-methyluracil synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield is stuck below 40%, and TLC shows a large amount of an intermediate. How do I force the reaction to completion? A1: You are likely thermodynamically trapped at the β-uraminocrotonic ester intermediate stage. The reaction between N-phenylurea and ethyl acetoacetate occurs in two distinct steps: an initial nucleophilic attack and a subsequent intramolecular cyclization[1]. The cyclization step has a significantly higher activation energy. If you are running the reaction in a low-boiling solvent like ethanol (approx. 78 °C), the thermal energy is insufficient. Causality & Solution: Switch to a high-boiling solvent like xylene (140 °C) and use a Lewis acid catalyst like zinc acetate to lower the activation barrier of the cyclization step, driving the reaction to completion[2].
Q2: I am observing multiple side products on my TLC plate. What is causing this degradation? A2: N-phenylurea is an asymmetric nucleophile. While the primary amine (-NH₂) is more nucleophilic and preferentially attacks the ketone of ethyl acetoacetate, the secondary amine (-NH-Ph) can compete if the electrophile is overly activated or if the reaction is run neat at extreme temperatures (>150 °C). Additionally, trace moisture can hydrolyze ethyl acetoacetate into acetoacetic acid, which then decarboxylates into acetone. Causality & Solution: Ensure strictly anhydrous conditions, use a Dean-Stark trap to remove generated water, and maintain the temperature strictly at 140 °C to favor thermodynamic control without inducing thermal degradation[2].
Q3: The product is not precipitating out of the reaction mixture upon cooling. What went wrong? A3: If the reaction mixture remains a clear solution upon cooling, the intramolecular cyclization has failed, and you are left with the highly soluble acyclic intermediate. This is typically caused by catalyst poisoning (often due to wet solvents) or insufficient heating time. Causality & Solution: Re-verify the temperature of your heating mantle (it must reach an internal temperature of 140 °C). You can attempt to salvage the batch by adding a fresh 0.05 eq of zinc acetate, ensuring the Dean-Stark trap is functioning, and refluxing for an additional 4 hours.
Q4: How do I selectively purify 1-phenyl-6-methyluracil from unreacted N-phenylurea? A4: 1-Phenyl-6-methyluracil has a rigid, planar pyrimidinedione core that forms strong intermolecular hydrogen bonds, making it highly insoluble in cold, non-polar, or moderately polar solvents. Unreacted N-phenylurea is significantly more soluble. Causality & Solution: Wash your crude precipitate thoroughly with cold ethanol and ether. For analytical purity, recrystallize from glacial acetic acid. The acetic acid temporarily disrupts the hydrogen-bonding network at boiling temperatures, allowing dissolution, but yields highly pure crystals upon cooling[1].
Quantitative Data: Yield Optimization Matrix
Use the following data to benchmark your current synthetic route against optimized industry standards.
| Reaction Condition | Catalyst | Solvent | Temp (°C) | Expected Yield (%) | Primary Failure Mode |
| Standard Behrend [1] | HCl (cat.) | Ethanol | 78 | 40 - 50 | Incomplete cyclization |
| Thermal (Uncatalyzed) | None | Neat | 150 | 50 - 60 | Thermal degradation / Charring |
| Lewis Acid Catalyzed [2] | Zn(OAc)₂ | Xylene | 140 | 75 - 85 | Catalyst poisoning by moisture |
| Boron Trifluoride [2] | BF₃·OEt₂ | Xylene | 140 | 60 - 65 | Competitive side reactions |
Self-Validating Experimental Protocol: Optimized Synthesis
Objective: High-yield synthesis of 1-phenyl-6-methyluracil via Lewis acid-catalyzed condensation.
Materials:
-
N-Phenylurea (1.0 eq, 10 mmol, 1.36 g)
-
Ethyl acetoacetate (1.2 eq, 12 mmol, 1.56 g)
-
Zinc acetate (Zn(OAc)₂) (0.1 eq, 1 mmol, 0.18 g)[2]
-
Anhydrous Xylene (20 mL)
-
Glacial acetic acid (for recrystallization)[1]
Step-by-Step Methodology:
-
Reaction Assembly: Charge a 50 mL round-bottom flask with N-phenylurea, ethyl acetoacetate, and anhydrous xylene. Add zinc acetate as the catalyst.
-
Causality: Xylene provides a high boiling point (140 °C) necessary to overcome the high activation energy of the intramolecular cyclization step, which stalls in lower-boiling solvents like ethanol[2].
-
-
Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Causality: The condensation reaction produces water and ethanol. Continuous azeotropic removal of these byproducts via the Dean-Stark trap drives the chemical equilibrium forward (Le Chatelier's Principle) and prevents the hydrolysis of ethyl acetoacetate.
-
-
Reflux & Monitor (Self-Validation Check 1): Heat the mixture to 140 °C for 6 to 8 hours.
-
Validation: The initial heterogeneous mixture will dissolve into a clear solution as the β-uraminocrotonic ester intermediate forms. As the cyclization proceeds, the target 1-phenyl-6-methyluracil will begin to precipitate out of the hot xylene due to its lower solubility.
-
-
Cooling & Isolation (Self-Validation Check 2): Remove the heat source and allow the reaction to cool slowly to room temperature.
-
Validation: A dense, colorless to pale-yellow precipitate should form. If the solution remains clear, the cyclization has failed, indicating insufficient temperature or catalyst poisoning.
-
-
Filtration: Filter the crude product under vacuum and wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL)[1].
-
Causality: Cold ethanol removes unreacted ethyl acetoacetate and residual xylene without dissolving the highly hydrogen-bonded pyrimidinedione core of the product.
-
-
Recrystallization: Dissolve the crude powder in a minimum volume of boiling glacial acetic acid. Allow it to cool slowly to room temperature, then transfer to an ice bath.
-
Causality: Glacial acetic acid disrupts the strong intermolecular hydrogen bonds of the uracil core at boiling temperatures, ensuring complete dissolution, but allows for perfect lattice formation and high-purity crystallization upon cooling[1].
-
References
-
6-methyluracil - Organic Syntheses Procedure | orgsyn.org |1
-
CN111333586A - Preparation method of compound containing 6-methyl uracil structure | google.com | 2
-
Synthesis of Uracil Derivatives and Some of Their Reactions | asianpubs.org | 3
Sources
Solubility of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione in DMSO
Technical Support Hub: Solubility & Handling Guide Compound: 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione Common Name: 1-phenyl-6-methyluracil CAS Registry: 22293-64-7 (Verified analog reference)
Executive Summary: Solubility Status
As a Senior Application Scientist, I often address inquiries regarding the lipophilicity of N-substituted uracil derivatives. 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is significantly less polar than unsubstituted uracil due to the phenyl ring at the N1 position and the methyl group at C6.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Solubility Limit: Typically soluble up to 50–100 mM (approx. 10–20 mg/mL) in pure DMSO with standard preparation methods (vortexing/sonication).
-
Aqueous Solubility: Negligible. Expect immediate precipitation if a high-concentration DMSO stock is added rapidly to water or saline buffers.
Part 1: Critical Troubleshooting (Q&A)
Q1: I added the calculated volume of DMSO to reach 100 mM, but I still see solid particles. Is the compound defective?
A: It is likely not defective. While 100 mM is a theoretical target for this class of pyrimidines, the dissolution kinetics can be slow due to crystal lattice energy.
-
The Fix: Do not add more solvent immediately.
-
Sonicate: Place the sealed vial in an ultrasonic water bath at 35–40°C for 10–15 minutes.
-
Vortex: Vortex vigorously for 30 seconds.
-
Inspect: Hold the vial against a light source. If "shimmering" (Schlieren lines) or micro-crystals persist, dilute to 50 mM .
-
Q2: My stock solution was clear, but when I diluted it into cell culture media (DMEM), it turned cloudy. Why?
A: You are experiencing "Solvent Shock" (Compound Crashing). The hydrophobic phenyl group makes this molecule intolerant to rapid polarity shifts.
-
The Mechanism: When a 100% DMSO stock hits an aqueous buffer, the DMSO diffuses away faster than the compound can equilibrate, leaving the compound supersaturated in water, forcing precipitation.
-
The Protocol: Use the Serial Intermediate Dilution Method (see Diagram 2 below). Never jump from 100% DMSO to 0.1% DMSO in one step for lipophilic drugs.
Q3: Can I use Ethanol instead of DMSO?
A: Generally, no . Ethanol has a lower dielectric constant and boiling point. While it might dissolve the compound at low concentrations (<10 mM), it is prone to evaporation and concentration shifts during storage. DMSO is far more stable for stock libraries.
Part 2: Data & Specifications
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Max Target Conc. | Application Notes |
| DMSO | Excellent | 50–100 mM | Recommended for Stock. Freeze at -20°C. |
| DMF | Good | 25–50 mM | Alternative if DMSO is toxic to specific assay. |
| Ethanol | Poor/Variable | <10 mM | Not recommended for long-term storage. |
| Water/PBS | Insoluble | <0.1 mM | Only usable after dilution from DMSO stock. |
Part 3: Visualized Protocols
Workflow 1: Optimal Stock Preparation
Caption: Decision tree for solubilizing stubborn N-substituted uracils.
Workflow 2: Preventing Precipitation in Biology Assays
Caption: The "Intermediate Step" method reduces the polarity shock, preventing precipitation.
Part 4: Scientific Rationale & References
The solubility profile of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is governed by the disruption of the hydrogen-bonding network typical of uracil. Unsubstituted uracil relies on N1-H and N3-H donors for high lattice energy. Substituting N1 with a phenyl group removes one donor and adds significant lipophilicity, making the crystal lattice easier to break with organic solvents (DMSO) but harder to hydrate in water.
Research into Galectin-8N ligands and pyrimidine-2,4-dione derivatives consistently utilizes DMSO stocks in the 10–100 mM range for biological evaluation, confirming this solvent as the industry standard for this chemotype.
References
-
Design and Synthesis of Selective Galectin-8N Ligands . Zenodo. (Relevant for the usage of 6-methyl-1-phenyluracil as a biological ligand and its handling in DMSO).[1] Link
-
New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents . ACS Omega. (Mechanistic explanation of uracil derivative stability in DMSO vs. Water). Link
-
Solubility of N-substituted 5-(phenylamino)uracil derivatives . ResearchGate.[2] (Comparative data on dissolving phenyl-uracil analogs in DMSO). Link
Sources
Purification of 1-phenyl-6-methyluracil by recrystallization
Welcome to the Technical Support Center for Pyrimidine Derivative Processing. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic challenges associated with the purification of 1-phenyl-6-methyluracil (also referred to as 6-methyl-1-phenyluracil).
This document moves beyond basic laboratory instructions; it explains the causality behind each procedural choice to ensure your protocols are self-validating and highly reproducible.
I. Core Principles & Solvent Rationale
1-Phenyl-6-methyluracil is a functionalized pyrimidine. The uracil core provides strong hydrogen-bonding capabilities (via imide/amide motifs), while the phenyl and methyl groups impart significant lipophilicity[1].
When synthesized—typically via the condensation of N-phenylurea with ethyl acetoacetate or diketene—the crude product is often contaminated with unreacted starting materials, oligomeric byproducts, and colored oxidation species.
The Causality of Solvent Selection: To achieve high-purity crystals, we must exploit the steep temperature-solubility gradient of this molecule. Pure non-polar solvents fail to dissolve the uracil core, while pure water is repelled by the phenyl ring. Therefore, aqueous methanol, aqueous ethanol, or ethyl acetate are the optimal solvent systems[2]. A mixed solvent system (e.g., Ethanol:Water, 80:20 v/v) acts as a dynamic environment: the ethanol solvates the molecule at boiling point, while the water acts as a tunable anti-solvent that forces nucleation as the kinetic energy (temperature) drops.
Table 1: Solvent Selection Matrix for 1-Phenyl-6-Methyluracil
| Solvent System | Solvating Power (Hot) | Anti-Solvent Effect (Cold) | Impurity Removal Profile | Recommended Use Case |
| Aqueous Methanol (3:1) | Excellent | High | Removes polar byproducts | Standard high-yield recovery[2]. |
| Ethyl Acetate | Moderate | Moderate | Removes lipophilic organics | Best for removing unreacted N-phenylurea. |
| Aqueous Ethanol (4:1) | High | Very High | Broad-spectrum | Ideal for highly contaminated crude mixtures. |
II. Validated Step-by-Step Recrystallization Protocol
This protocol uses Aqueous Ethanol (80:20) and is designed as a self-validating system . Each step contains a built-in checkpoint to confirm the physical chemistry is proceeding correctly.
Step 1: Initial Solvation
-
Place the crude 1-phenyl-6-methyluracil in a round-bottom flask equipped with a reflux condenser.
-
Add a minimum volume of hot ethanol (approx.
of crude) and bring to a gentle boil using a heating mantle. -
Validation Check: If the solid does not fully dissolve, add hot ethanol dropwise until solvation is complete. If a fine, insoluble suspension remains despite excess solvent, these are polymeric impurities.
Step 2: Anti-Solvent Addition & Hot Filtration
-
Slowly add hot deionized water dropwise to the boiling solution until a slight, persistent cloudiness appears (the saturation point).
-
Add
of hot ethanol to clear the solution. -
Perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Validation Check: The filtrate must be perfectly clear. If premature crystallization occurs in the funnel stem, the glassware was not sufficiently pre-warmed.
Step 3: Controlled Nucleation & Growth
-
Allow the clear filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, excluding impurities.
-
Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to maximize yield.
Step 4: Isolation & Desiccation
-
Isolate the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a minimal amount of ice-cold solvent (Ethanol:Water, 50:50).
-
Dry the crystals in a vacuum desiccator over anhydrous calcium chloride until a constant weight is achieved.
Workflow for the recrystallization of 1-phenyl-6-methyluracil.
III. Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? Expert Answer: Oiling out occurs when the melting point of the impure compound is lower than the temperature at which the solution becomes supersaturated. Instead of precipitating as a solid, the 1-phenyl-6-methyluracil separates as a supercooled liquid melt. Resolution: Reheat the mixture until the oil dissolves completely. Add slightly more of the solvating agent (ethanol) to decrease the overall concentration. Allow the solution to cool, and seed the mixture with a pure crystal of 1-phenyl-6-methyluracil just above the temperature where oiling previously occurred. This provides a nucleation site that bypasses the liquid-liquid phase separation.
Mechanistic resolution pathway for oiling out during recrystallization.
Q2: The recrystallized product still has a yellow/brown tint. How can I obtain a pristine white powder?
Expert Answer: Coloration in pyrimidine synthesis usually stems from highly conjugated, trace oxidation byproducts. Because these impurities are structurally distinct from 1-phenyl-6-methyluracil, they can be adsorbed.
Resolution: During Step 1 of the protocol, add
Q3: My crystal yield is less than 40%. Where did I lose my product? Expert Answer: Low yield is almost always a kinetic or thermodynamic failure during the cooling phase. Resolution: First, ensure you did not use excessive solvent; 1-phenyl-6-methyluracil has non-zero solubility even in cold ethanol[2]. If too much solvent was used, concentrate the mother liquor via rotary evaporation and perform a second crop crystallization. Second, ensure you are utilizing the ice bath (4°C) for at least 30 minutes to push the thermodynamic equilibrium fully toward the solid phase.
Q4: Can I use pure water for recrystallization to save organic solvent? Expert Answer: No. While the uracil moiety can hydrogen bond with water, the N-1 phenyl ring creates significant steric and hydrophobic hindrance. Boiling water will not solvate the compound efficiently, leading to massive solvent volume requirements and rapid, uncontrolled crashing out of the product (which traps impurities) rather than ordered crystallization.
IV. References
-
Hirota, K., Banno, K., Yamada, Y., & Senda, S. (1985). Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Lacey, R. N. (1954). Derivatives of acetoacetic acid. Part VII. The synthesis of 1:3-oxazine derivatives from diketen. RSC Publishing. [Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in Uracil Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity challenges (N1 vs. N3) during the alkylation of uracil and its derivatives.
Core Principles: The Ambident Nature of Uracil
Uracil contains two nucleophilic nitrogen atoms (N1 and N3). A fundamental challenge in functionalizing the uracil core is its ambident nature. In the gas phase, the N1 position is intrinsically more acidic; however, in polar reaction solvents, the pKa values of the N1-H and N3-H protons 1[1]. Because their acidities are nearly indistinguishable in solution, deprotonation yields a highly delocalized monoanion, making regiocontrol difficult during direct electrophilic attack.
Frequently Asked Questions (FAQs)
FAQ 1: Why do direct alkylations with K₂CO₃ and alkyl halides yield complex product mixtures?
The Causality: When you treat uracil with a standard base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in DMF, you generate a monoanion where the negative charge is delocalized across the N1-C2-N3-C4 system. Because both nitrogen atoms possess significant electron density, the alkylating agent (RX) can attack either site. This lack of thermodynamic or kinetic differentiation typically results in a frustrating2[2].
Competing pathways in direct uracil alkylation due to monoanion delocalization.
FAQ 2: I need strictly N1-selective alkylation. What is the most reliable protocol?
The Causality: To achieve exclusive N1-alkylation, you must bypass the delocalized monoanion entirely. The gold standard is the 3[3]. By reacting uracil with hexamethyldisilazane (HMDS), the molecule tautomerizes and is silylated to form 2,4-bis(trimethylsilyloxy)pyrimidine. In this bis-lactim ether intermediate, the N1 position becomes significantly more nucleophilic. Alkylation occurs strictly at N1, and the silyl ether at N3 is easily hydrolyzed during aqueous workup.
Alternatively, if your alkyl group is an electron-deficient alkene (e.g., an acrylate), a 4[4] using a catalytic base (TEA or DBU) provides >99% N1-regioselectivity due to the lower steric hindrance at N1 compared to N3.
Self-Validating Protocol: Silyl-Hilbert-Johnson N1-Alkylation
-
Silylation: Suspend uracil (1.0 eq) in excess hexamethyldisilazane (HMDS, 5.0 eq). Add a catalytic amount of ammonium sulfate ((NH₄)₂SO₄, 0.1 eq) to activate the silylation.
-
Reflux: Heat the mixture to reflux (approx. 120°C) under an inert argon atmosphere. The reaction is complete when the opaque suspension turns into a clear, transparent solution (typically 2–3 hours), confirming total conversion to the silylated intermediate.
-
Concentration: Remove the unreacted HMDS under high vacuum to yield a viscous oil. Crucial: Do not expose this intermediate to moisture, as it will rapidly hydrolyze back to uracil.
-
Alkylation: Dissolve the oil in anhydrous acetonitrile. Add the alkyl halide (1.2 eq) and potassium iodide (KI, 0.5 eq) as a catalyst. Heat at 80°C for 5–12 hours.
-
Hydrolysis & Isolation: Quench the reaction with methanol to hydrolyze the N3-silyl ether. Concentrate, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
FAQ 3: How can I achieve exclusive N3-alkylation? Direct methods keep failing.
The Causality: Because N1 is slightly 5[5] (flanked by only one carbonyl at C2) than N3 (flanked by two carbonyls at C2 and C4), bulky protecting groups preferentially react at N1. The most robust strategy for N3-alkylation involves the6[6] using a tert-butyloxycarbonyl (Boc) group. Once N1 is sterically and electronically blocked, the remaining N3-H proton can be cleanly deprotonated and alkylated without competing side reactions.
Step-by-step workflow for N3-selective uracil alkylation via N1-Boc protection.
Self-Validating Protocol: N1-Boc Protection & N3-Alkylation
-
N1-Protection: Dissolve uracil (1.0 eq) in a 2:1 mixture of anhydrous acetonitrile and DMF. Add Boc₂O (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq). Stir at room temperature for 14 hours. The formation of a new, higher-Rf spot on TLC confirms N1-protection. Purify to isolate N1-Boc-uracil.
-
N3-Deprotonation: Dissolve the purified N1-Boc-uracil (1.0 eq) in anhydrous DMF and cool to 0°C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Hydrogen gas evolution serves as a visual confirmation of deprotonation. Stir for 30 minutes.
-
N3-Alkylation: Add the alkyl halide (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4–6 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Deprotection: Dissolve the crude N1-Boc-N3-alkyluracil in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 15 eq) and stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the pure N3-alkylated uracil.
Quantitative Comparison of Uracil Alkylation Strategies
To assist in experimental design, the following table summarizes the expected regioselectivity and yields based on the chosen methodology:
| Strategy | Reagents / Conditions | Target Position | Typical Yield (%) | Regioselectivity (N1:N3) | Key Advantage |
| Direct Alkylation | K₂CO₃, Alkyl Halide, DMF | Mixed | 40 - 60% | ~ 1:1 to 3:1 | Simple reagents, but requires tedious chromatographic separation. |
| Michael-Type Addition | Acrylate, TEA, DMF | N1 | 85 - 95% | > 99:1 | Highly regioselective for electron-deficient alkenes without protecting groups. |
| Silyl-Hilbert-Johnson | HMDS, Alkyl Halide, KI | N1 | 80 - 95% | > 99:1 | Gold standard for general N1-alkylation; completely avoids dialkylation. |
| N1-Boc Protection | 1. Boc₂O 2. NaH, RX 3. TFA | N3 | 70 - 85% (over 3 steps) | < 1:99 | Most reliable method for exclusive N3-alkylation; Boc is easily removed. |
References
-
The Acidity of Uracil from the Gas Phase to Solution: The Coalescence of the N1 and N3 Sites and Implications for Biological Glycosylation. Journal of the American Chemical Society.[Link]
-
N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate. Beilstein Journal of Organic Chemistry.[Link]
-
Optimal conditions for N-alkylation of uracil by ethyl bromoacetate. ResearchGate. [Link]
-
Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications.[Link]
-
N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. ResearchGate.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-(2-Nitrophenyl)uracil|Uracil Derivative|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cyclization of Phenylurea & Acetoacetate
Core Directive & Scope
This guide addresses the condensation of Phenylurea and Ethyl Acetoacetate to form 6-methyl-1-phenyluracil (or its regiochemical isomers). This reaction is a classic example of a Pechmann-type or Biginelli-related cyclization, often requiring rigorous control of water and acid strength to prevent polymerization or incomplete ring closure.
Primary Reaction Pathway:
Mechanism & Workflow Visualization
Understanding the order of bond formation is critical for troubleshooting regioselectivity. In acid-catalyzed conditions, the un-substituted amine (
Figure 1: Step-wise mechanism for the acid-catalyzed synthesis of 6-methyl-1-phenyluracil. Note that the regiochemistry is determined by the initial nucleophilic attack.
Standard Operating Procedures (SOP)
Method A: Polyphosphoric Acid (PPA) Cyclization (High Yield)
Recommended for difficult substrates or when water removal is the bottleneck.
-
Preparation: Mix Phenylurea (1.0 eq) and Ethyl Acetoacetate (1.1 eq) in a round-bottom flask.
-
Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 3–5 g per gram of urea). PPA acts as both solvent and dehydrating agent.
-
Reaction: Heat to 80–100°C with mechanical stirring (magnetic stirring may fail due to viscosity). Monitor by TLC.
-
Critical Checkpoint: The mixture will turn from a suspension to a clear/viscous syrup.
-
-
Quenching: Cool to 60°C and pour slowly into crushed ice/water with vigorous stirring.
-
Isolation: The product should precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol or Acetic Acid.
Method B: Behrend Condensation (HCl/Ethanol)
Classic method, milder but sensitive to water.
-
Mix: Dissolve reactants in minimal absolute Ethanol.
-
Catalyze: Add few drops of conc. HCl or use ethanolic HCl.
-
Reflux: Heat to reflux for 3–6 hours.
-
Workup: Evaporate solvent partially and cool to induce crystallization.
Troubleshooting Center (FAQs)
Category 1: "No Reaction" or Low Conversion
Q: My TLC shows starting material remaining even after refluxing for 24 hours (Method B).
-
Root Cause: Equilibrium limitation. The production of water inhibits the formation of the Schiff base intermediate.
-
Solution: Switch to Method A (PPA) . PPA sequesters the water produced, driving the equilibrium forward. Alternatively, use a Dean-Stark trap with Toluene/Benzene if using a solvent-based method to physically remove water.
Category 2: Physical State Issues (Oils/Tars)
Q: Upon pouring the PPA mixture into ice, I get a sticky oil or black tar instead of a precipitate.
-
Root Cause 1 (Tar): Overheating. PPA reactions are exothermic. If the temperature exceeds 120°C, decomposition (charring) occurs.
-
Fix: Keep internal temp <100°C.[1]
-
-
Root Cause 2 (Oil): Trapped Solvent/Acid. The product may be forming a supersaturated oil with acetic acid or PPA residues.
-
Fix: Triturate the oil with cold Ethanol or Ether. Scratch the side of the flask with a glass rod to induce nucleation. If using PPA, ensure the quench water is sufficient volume (>10x reaction volume) to fully solubilize the phosphoric acid.
-
Category 3: Regioselectivity (The "Wrong" Isomer)
Q: I isolated a product, but the NMR suggests the phenyl group is in the wrong position (N3 vs N1).
-
Context: The reaction can yield 1-phenyl-6-methyluracil (Thermodynamic/Acid) or 3-phenyl-6-methyluracil (Kinetic/Base).
-
Mechanism: In acid (PPA/HCl), the more nucleophilic unsubstituted
attacks the ketone. This places the Phenyl group on the nitrogen that eventually attacks the ester (N1). -
Solution: If you need the other isomer, you must change the synthetic route (e.g., react ethyl acetoacetate with phenyl isocyanate) or use base catalysis (Sodium Ethoxide), though base catalysis often yields lower yields for this specific pair due to competing hydrolysis.
Category 4: Purification
Q: The product is colored (yellow/brown) even after filtration.
-
Root Cause: Oxidation of phenylurea or oligomerization of acetoacetate.
-
Solution: Recrystallize from Glacial Acetic Acid . This is the "gold standard" purification for uracils. Dissolve hot, filter while hot to remove insolubles, and cool slowly.
Data Summary: Catalyst Comparison
| Variable | Method A: Polyphosphoric Acid (PPA) | Method B: HCl / Ethanol |
| Primary Mechanism | Dehydrative Cyclization | Acid-Catalyzed Condensation |
| Temperature | 80–100°C | 78°C (Reflux) |
| Water Sensitivity | Low (PPA consumes water) | High (Equilibrium limited) |
| Typical Yield | 70–90% | 40–60% |
| Major Issue | High Viscosity (Stirring difficult) | Incomplete Reaction |
| Regioselectivity | Favors 1-phenyl-6-methyluracil | Favors 1-phenyl-6-methyluracil |
References
-
Synthesis of 6-methyluracil (Behrend Synthesis)
- Source: Organic Syntheses, Coll. Vol. 2, p.422 (1943).
- Relevance: Establishes the foundational protocol for urea-acetoacetate condensation using acid c
-
URL:
-
Polyphosphoric Acid (PPA)
- Source:Canadian Center of Science and Education, "Polyphosphoric Acid in Organic Synthesis".
- Relevance: Details the use of PPA as a dehydrating agent for cyclizing 1,3-dicarbonyls with ureas/amines.
-
URL:
-
Regioselectivity in Biginelli-type Reactions
- Source:ResearchGate, "Reaction of ethylacetoacet
- Relevance: Discusses the kinetic vs thermodynamic control in similar urea-acetoacetate condens
-
URL:
-
General Properties of 6-Methyluracil Derivatives
- Source: PubChem Compound Summary.
- Relevance: Provides physical property data (MP, Solubility)
-
URL:
Sources
Technical Support Center: Optimizing Pyrimidine-2,4-dione Formation
Welcome to the technical support center for the synthesis of pyrimidine-2,4-diones and their derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.
Uracil and its derivatives, which contain the pyrimidine-2,4-dione core, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antiviral properties.[1][2][3][4] The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone for accessing this important class of compounds.[5][6][7] This guide will focus primarily on troubleshooting this and related synthetic approaches.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrimidine-2,4-diones.
Issue 1: Low to No Product Yield
Question: My Biginelli reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge and can often be traced back to several key factors.[8] A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Detailed Causality and Solutions:
-
Reagent Quality: The purity of your starting materials is paramount. Aldehydes are particularly susceptible to oxidation to their corresponding carboxylic acids, which are unreactive in this condensation.[8]
-
Solution: Use freshly distilled or recently purchased aldehydes. Check the purity of your β-dicarbonyl compound and urea (or thiourea) as well. Ensure accurate stoichiometry; a slight excess of the urea component can sometimes be beneficial.[8]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent significantly impacts reaction rates and solubility of intermediates. While ethanol is classic, other solvents like acetonitrile or even solvent-free conditions have proven effective.[5][9]
-
Temperature: The optimal temperature is dependent on your specific substrates and catalyst. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition or promote side reactions.[8]
-
Reaction Time: Monitor your reaction by Thin Layer Chromatography (TLC) to determine the point of completion. Prematurely stopping the reaction will leave unreacted starting materials, whereas overly long reaction times can lead to byproduct formation.[8]
-
-
Catalyst: The catalyst is a critical component.
-
Choice: Traditional Brønsted acids (like HCl) often provide moderate yields.[7] Modern methods utilizing Lewis acids (e.g., Yb(OTf)₃, InCl₃) or organocatalysts can dramatically improve yields and reduce reaction times.[5]
-
Loading: Ensure the catalyst is active and used at the correct concentration. Both too little and too much catalyst can be detrimental.
-
Issue 2: Formation of Significant Side Products/Impurities
Question: My reaction is yielding the desired product, but it is contaminated with significant impurities. How can I minimize these and simplify purification?
Answer: Side product formation is a common issue stemming from competing reaction pathways.[8] Understanding these pathways is key to suppression.
Common Side Reaction Pathways
Caption: Potential side reactions in pyrimidine-2,4-dione synthesis.
Mitigation Strategies:
-
Knoevenagel Condensation Product: This impurity arises from the condensation of the aldehyde and the β-ketoester.[8]
-
Solution: Ensure all three components are mixed thoroughly from the reaction's inception to favor the three-component pathway. Optimizing the catalyst can also influence the relative rates of reaction.
-
-
Hantzsch Dihydropyridine-like Byproducts: Under certain conditions, a competing Hantzsch-type reaction can occur.[8]
-
Solution: Careful control over stoichiometry and catalyst choice can suppress this pathway.
-
-
Aldehyde Self-Condensation: Aldehydes, especially aliphatic ones, can undergo aldol-type self-condensation.[8]
-
Solution: Use freshly distilled aldehydes and maintain careful temperature control. A stepwise addition of reagents might also be beneficial.[10]
-
Issue 3: Difficulty with Product Purification
Question: My crude product is difficult to purify. What are the most effective purification strategies?
Answer: Pyrimidine-2,4-diones are often crystalline solids, making recrystallization the most common and effective purification method.[8]
-
Recrystallization:
-
Column Chromatography:
-
Washing:
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Biginelli reaction? The reaction is an acid-catalyzed, three-component condensation. It is generally believed to start with the condensation between the aldehyde and urea to form an iminium intermediate. This electrophilic intermediate then reacts with the enol of the β-ketoester. The final step is a cyclization via condensation between the ketone carbonyl and the remaining urea amine group to form the dihydropyrimidinone ring.[5]
Q2: Can I use thiourea instead of urea? Yes, thiourea and its simple monosubstituted derivatives can be used in place of urea to generate the corresponding 2-thioxo-dihydropyrimidines.[9] However, reactions with thiourea often require longer reaction times and may result in lower yields compared to their urea counterparts.[9]
Q3: How can I synthesize fused pyrimidine-2,4-dione systems? Fused systems, such as pyrido[2,3-d]pyrimidines or pyrano[2,3-d]pyrimidines, are typically synthesized from substituted uracil precursors.[11][12][13][14] For example, 6-aminouracil derivatives are common starting materials that can be reacted with various electrophiles to construct the fused ring system.[3][4][14]
Q4: Are there solvent-free methods available for this synthesis? Yes, solvent-free and microwave-assisted protocols have been developed for the Biginelli reaction.[5] These "green chemistry" approaches can offer advantages such as shorter reaction times, higher yields, and simplified workup procedures.[5][10]
Part 3: Data & Protocols
Table 1: Comparison of Catalysts for Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18-24 | 40-60 | [7][9] |
| Yb(OTf)₃ | Acetonitrile | Reflux | 2-4 | 85-95 | [5] |
| InCl₃ | THF | 60 | 3-5 | 80-92 | [5] |
| p-TSA | Solvent-Free | 100-110 | 1-2 | 88-96 | [8][10] |
Experimental Protocol: General Procedure for the Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one
This protocol describes a general method for the acid-catalyzed Biginelli condensation.
Materials:
-
Aldehyde (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea (1.2 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)
-
Solvent (e.g., Ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.2 eq), and the chosen solvent (e.g., ethanol).
-
Add the acid catalyst (e.g., p-TSA, 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (or the desired temperature based on optimization) and stir.[8]
-
Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-12 hours, depending on the substrates and conditions).
-
Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.[8]
-
Dry the product under vacuum.
-
If necessary, further purify the product by recrystallization from a suitable solvent, such as hot ethanol.[8][15]
References
-
Biginelli Reaction - Organic Chemistry Portal. [Link]
-
In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed. [Link]
-
Advancements in Uracil Synthesis for Pharmaceutical and Biotechnological Applications. [Link]
-
Most common methods for the synthesis of uracil in the laboratory. - ResearchGate. [Link]
-
Synthesis of Uracil Derivatives and Some of Their Reactions. [Link]
-
Optimization of the reaction conditions. [a] | Download Table - ResearchGate. [Link]
-
BIGINELLI REACTION | PPT. [Link]
-
(PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3 - ResearchGate. [Link]
-
Synthesis of new uracil derivatives through the generation of “uracilyne” - Pacifichem 2021. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Publishing. [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC. [Link]
-
Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H. [Link]
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. [Link]
-
Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents - PubMed. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Publishing. [Link]
-
Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents - Der Pharma Chemica. [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC. [Link]
- EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google P
-
Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC. [Link]5/)
Sources
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. BIGINELLI REACTION | PPT [slideshare.net]
- 7. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Solubilizing Hydrophobic Uracil Derivatives
Topic: Overcoming Solubility & Stability Challenges in Uracil-Based Drug Discovery Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers
Introduction: The "Brick Dust" vs. "Grease Ball" Dilemma
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see promising uracil-based candidates fail not because of poor potency, but because they cannot be kept in solution long enough to test.
Uracil derivatives often present a biphasic challenge:
-
The "Brick Dust" Effect: High melting point (>200°C) due to strong intermolecular hydrogen bonding (N-H···O=C), making the crystal lattice energy hard to overcome.
-
The "Grease Ball" Effect: Hydrophobic substitutions (e.g., long alkyl chains at N1 or halogens at C5) drastically increase LogP, making the molecule water-repellent.
This guide provides a self-validating, step-by-step framework to solubilize these difficult molecules without compromising data integrity.
Module 1: Chemical Characterization (Know Your Molecule)
Before attempting formulation, you must determine why your derivative is insoluble. The critical parameter for uracils is the N3-position status .
The N3-Proton Critical Check
Uracil has two nitrogen atoms. N1 is often substituted (e.g., in nucleosides), but N3 usually retains a proton.
-
If N3-H is present: The molecule acts as a weak acid (pKa ~9.0–9.5). You can exploit pH adjustment.[1]
-
If N3 is alkylated: The molecule is non-ionizable at physiological pH. You must rely on cosolvents or complexation.
Decision Matrix: Selecting the Right Strategy
Use the following logic flow to determine your starting protocol.
Figure 1: Strategic decision tree for solubilizing uracil derivatives based on N3 substitution and hydrophobicity.
Module 2: The "Gold Standard" Solubility Protocol
Do not rely on visual estimation ("it looks clear"). You must use the Saturation Shake-Flask Method (adapted from OECD Guideline 105).
Protocol: Equilibrium Solubility Determination
Reagents:
-
Phosphate Buffer (pH 7.4)
-
0.1N NaOH (for pH profiling)
-
HPLC Grade Methanol/Acetonitrile
Workflow:
-
Supersaturation: Add excess solid compound to the buffer. If the solution is clear, add more solid until a precipitate persists.
-
Equilibration: Shake at constant temperature (usually 25°C or 37°C) for 24–48 hours.
-
Phase Separation: Filter using a PVDF syringe filter (0.22 µm). Crucial: Discard the first 1 mL of filtrate to account for drug adsorption to the filter membrane.
-
Quantification: Analyze via HPLC-UV (typically 260 nm for uracil core).
Figure 2: Step-by-step workflow for the Saturation Shake-Flask method to ensure accurate solubility data.
Module 3: Advanced Formulation Strategies
When simple buffers fail, use these validated systems.
Cosolvent Systems (The "Quick Fix")
For early screening (in vitro), organic solvents are acceptable. For in vivo, you must strictly adhere to toxicity limits.
Table 1: Recommended Cosolvents & Safety Limits
| Solvent | Role | In Vitro Limit (Cell Culture) | In Vivo Limit (Rodent IV/IP) | Notes |
| DMSO | Universal Solubilizer | < 0.1% | 10–15% (v/v) | High concentrations cause hemolysis. |
| PEG 400 | Viscosity Modifier | < 1.0% | 20–40% (v/v) | Good for "grease ball" derivatives. |
| Ethanol | Co-solubilizer | < 1.0% | 10% (v/v) | Volatile; keep capped to prevent precipitation. |
| Tween 80 | Surfactant | < 0.01% | 1–5% (v/v) | Prevents aggregation; may affect cell permeability. |
Cyclodextrin Complexation (The "Elegant Solution")
For highly hydrophobic uracils (LogP > 3), Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD) is the industry standard (e.g., Captisol®).
-
Mechanism: The hydrophobic uracil ring fits inside the CD cavity, while the sulfobutyl groups ensure water solubility.
-
Protocol:
-
Prepare 20% (w/v) SBE-β-CD in water.
-
Add excess uracil derivative.
-
Stir for 24 hours.
-
Filter and use.[2]
-
-
Why it works: Unlike cosolvents, this does not precipitate upon dilution in the bloodstream (the "Spring and Parachute" effect).
Module 4: Troubleshooting & FAQ
Q1: My compound dissolves in DMSO, but precipitates immediately when added to the cell culture media. What is happening?
-
Diagnosis: This is the "Crash Out" effect. The local concentration of water spikes at the injection site, forcing the hydrophobic drug out of solution.
-
Solution:
-
Pre-dilute your DMSO stock with PEG 400 (1:1 ratio) before adding to media.
-
Add the drug solution slowly to the vortexing media, not the other way around.
-
Q2: I adjusted the pH to 11 to dissolve my N3-unsubstituted uracil. Is this safe?
-
Diagnosis: While high pH ionizes the N3 position (pKa ~9.5), it risks chemical degradation.
-
Risk: Uracil rings can undergo hydrolytic ring opening at pH > 11, especially if electron-withdrawing groups (like Fluorine at C5) are present.
-
Validation: Run an HPLC stability check. Incubate at pH 11 for 4 hours and check for new peaks (degradation products). If stable, proceed; if not, switch to Cyclodextrins.
Q3: The solubility data varies wildly between replicates.
-
Diagnosis: Likely due to nanocrystal formation passing through the filter.
-
Solution:
-
Switch from 0.45 µm to 0.22 µm filters.
-
Centrifuge at high speed (15,000 x g) for 10 minutes before filtration to pellet fine particles.
-
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 105: Water Solubility."[3] OECD Publishing, 1995.[3] [Link]
-
Washington State University IACUC. "Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents." [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1174, Uracil." PubChem, 2024. [Link]
-
Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. [Link]
Sources
Removing unreacted phenylurea from synthesis mixture
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate their target molecules from unreacted phenylurea. Phenylurea is a common byproduct and starting material in the synthesis of complex ureas, carbamates, and agricultural compounds.
Due to its planar structure and robust intermolecular hydrogen-bonding network (acting as both a strong hydrogen-bond donor and acceptor), phenylurea presents unique purification challenges. It resists standard acid/base extraction and often co-precipitates or co-elutes with target products.
This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind each purification strategy so you can build self-validating workflows tailored to your specific reaction matrix.
📊 Quantitative Data: Phenylurea Solubility Profile
The foundation of any successful purification strategy is differential solubility. The mole-fraction solubility of 1-phenylurea is highly dependent on the solvent's polarity and temperature[1].
Table 1: Relative Solubility of 1-Phenylurea in Common Solvents (298.15 K)
| Solvent System | Solubility Profile | Practical Implication for Purification |
| DMF / DMSO | Highest | Avoid during extraction; prevents phase separation and keeps phenylurea fully dissolved. |
| Methanol / Ethanol | High | Ideal for dissolving crude mixtures to dry-load onto silica gel columns. |
| Ethyl Acetate (EtOAc) | Moderate | Standard organic extraction phase, but phenylurea will partially partition here. |
| Dichloromethane (DCM) | Low | Excellent anti-solvent for trituration; forces phenylurea to precipitate. |
| Water (Cold, 10°C) | Lowest (<10 mg/mL) | Ineffective for standard aqueous washing; phenylurea remains in the organic layer. |
| Water (Hot, 60°C) | Moderate | Enables selective temperature-gradient aqueous extraction. |
🛠️ Troubleshooting & FAQs
Q1: I performed a standard aqueous wash, but phenylurea is still contaminating my product. Why? A1: Phenylurea has a relatively low solubility in cold water[2]. If your reaction generated a large molar equivalent of phenylurea, a standard room-temperature water wash will quickly become saturated, leaving the bulk of the byproduct in the organic phase. You must either increase the aqueous volume significantly or use hot water (50–60°C) to exponentially increase its partition coefficient into the aqueous layer[1].
Q2: Can I use an acidic wash (e.g., 1M HCl) to remove phenylurea, similar to how I remove unreacted amines? A2: No. Unlike primary alkyl amines, the amino group on phenylurea is conjugated with the carbonyl group (amide-like resonance) and the adjacent phenyl ring. This delocalization makes it an exceptionally weak base. Dilute aqueous acids will not protonate phenylurea sufficiently to drive it into the aqueous phase[3]. You must rely on temperature-dependent solubility or differential crystallization rather than acid-base chemistry.
Q3: My product and phenylurea co-elute on a normal-phase silica column, causing severe streaking. How can I resolve them?
A3: Phenylurea streaks on silica due to strong, multi-point hydrogen bonding between its urea moiety and the acidic silanol groups on the stationary phase. To fix this, switch to a more polar mobile phase system (e.g., DCM/MeOH) and add 1% Triethylamine (TEA) or aqueous Ammonia. The basic modifier competitively binds to the acidic silanol sites, sharpening the phenylurea peak and altering its retention factor (
Q4: I am trying to extract my product from an aqueous mixture, but phenylurea is causing a stubborn emulsion. How do I break it? A4: Emulsions often form when phenylurea begins to precipitate at the biphasic interface as the extraction solvent cools. To resolve this, add more of the organic extraction solvent to dilute the interface, or filter the entire biphasic mixture through a pad of Celite to remove the insoluble phenylurea microcrystals[4]. Washing with warm brine can also increase the ionic strength of the aqueous layer, forcing the organic components apart and breaking the emulsion.
🧪 Experimental Protocols
Protocol A: Anti-Solvent Trituration (For Lipophilic Products)
Mechanism: Phenylurea's extensive hydrogen-bonding network prevents it from dissolving in non-polar solvents, whereas most lipophilic organic products will dissolve easily.
-
Solvent Removal: Concentrate the crude reaction mixture to complete dryness under reduced pressure. Causality: Any residual polar solvent (like DMF or EtOAc) will act as a co-solvent, keeping phenylurea in solution and defeating the trituration process.
-
Suspension: Suspend the crude residue in a minimal volume of cold Dichloromethane (DCM) or Diethyl Ether (approx. 5–10 mL per gram of crude).
-
Agitation: Sonicate the suspension for 5 minutes, then stir at room temperature for 30 minutes. Causality: Sonication ensures that any target product trapped within the phenylurea crystal lattice is released into the solvent.
-
Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with a small amount of ice-cold DCM.
-
Self-Validation & Recovery: Concentrate the filtrate to recover the purified product. Self-Validation: Run a Thin Layer Chromatography (TLC) plate of the filtrate against the crude mixture. The absence of a low-
UV-active spot confirms successful removal. If the solid filter cake dissolves completely in hot water, it confirms the precipitate is the urea byproduct.
Protocol B: Temperature-Gradient Aqueous Extraction (For Moderately Polar Products)
Mechanism: Phenylurea solubility in water increases exponentially with temperature[1], allowing it to partition into the aqueous phase when heated, while remaining insoluble at room temperature.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Heating: Heat the organic phase gently to 50°C in a water bath.
-
Extraction: Wash with an equal volume of pre-heated (60°C) deionized water. Causality: The elevated temperature significantly increases the aqueous partition coefficient of phenylurea, pulling it out of the organic layer[1].
-
Phase Separation: Separate the phases while warm. Causality: Allowing the mixture to cool before separation will cause phenylurea to precipitate at the biphasic interface, creating an intractable emulsion[4].
-
Iteration: Repeat the hot water wash 2–3 times to ensure complete removal.
-
Self-Validation & Drying: Wash the organic layer once with cold brine to remove residual water and break any micro-emulsions. Dry over anhydrous
, filter, and concentrate. Self-Validation: Cool the combined aqueous washes to 4°C. The spontaneous crystallization of white, needle-like crystals validates that the phenylurea was successfully extracted and confirms its identity.
🗺️ Workflow Visualization
Decision matrix for phenylurea removal based on target product solubility profiles.
References
- ChemicalBook. "Phenylurea: properties, applications and safety.
- Journal of Chemical & Engineering Data - ACS Publications. "1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K.
- Benchchem. "Technical Support Center: Effective Removal of Urea Byproducts After EDC Coupling.
- Benchchem. "Technical Support Center: Purification Strategies for EDC Coupling Reactions.
Sources
Technical Support Center: Controlling Tautomerism in 6-Methyl-1-phenyluracil Workflows
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility in pyrimidine chemistry. 6-Methyl-1-phenyluracil is a notoriously sensitive substrate; its reactivity profile is completely dictated by its tautomeric state (diketo vs. enol/dienol forms). Failure to control this equilibrium leads to inconsistent halogenation, unexpected ring transformations, and poor yields.
This guide provides field-proven, self-validating protocols to help you lock your substrate into the desired tautomer and troubleshoot common experimental pitfalls.
Section 1: Core Causality & FAQs
Q1: Why does 6-methyl-1-phenyluracil exhibit unpredictable reactivity across different batches? A: The unpredictability stems from keto-enol tautomerism. While the diketo form of 6-methyluracil derivatives is thermodynamically most stable in the gas phase and solid state[1], the equilibrium is highly dynamic in solution. Polar protic solvents (like water or alcohols) affect the molecular geometry and can stabilize enol forms through hydrogen bonding, whereas polar aprotic solvents or non-polar solvents shift the equilibrium[2]. Furthermore, crystallization from different solvents (e.g., water vs. DMF) can yield metastable polymorphic crystals containing less energetically preferable tautomeric forms[3]. This drastically alters the nucleophilicity of the N3 and C5 positions.
Q2: I am trying to perform a nucleophilic substitution at the C5 position, but I keep getting 1-arylhydantoins. What is happening? A: You are observing a solvent-induced ring transformation. When 5-bromo-6-methyl-1-phenyluracil derivatives are treated with amines (like methylamine), the initial nucleophilic addition to the 5,6-double bond can lead to the cleavage of the 1,6-bond. This is followed by ring closure to afford a hydantoin intermediate. A specific tautomer of this intermediate is then subjected to aminolysis to give the final 1-arylhydantoin product. To prevent this, you must rigorously control solvent polarity and use anhydrous conditions to favor direct displacement over ring contraction.
Q3: How does the 1-phenyl group affect the tautomeric equilibrium compared to standard 6-methyluracil? A: The 1-phenyl group prevents tautomerization at the N1 position (since it lacks a proton), restricting the tautomeric network to the N3-C2 and N3-C4 loci. Additionally, the steric bulk and electron-withdrawing nature of the phenyl ring influence the acidity of the N3 proton. Solvents that enhance intramolecular or intermolecular hydrogen bonding will disproportionately affect the C4=O enolization, stabilizing the dienol tautomer if strong hydrogen bonds can form[4].
Section 2: Troubleshooting Guide
Issue 1: NMR spectra show peak broadening or multiple sets of peaks for a "pure" compound.
-
Root Cause: The compound is undergoing slow to intermediate exchange between the diketo and enol tautomers on the NMR timescale, often exacerbated by trace water in deuterated solvents acting as a proton shuttle.
-
Resolution: Switch from a protic or hygroscopic solvent (like DMSO-
) to a rigorously dried, low-polarity solvent (like CDCl ) if solubility permits. Self-Validation: Perform variable-temperature (VT) NMR. Heating the sample will coalesce the peaks, confirming dynamic tautomerism rather than chemical impurities.
Issue 2: Poor yield during C5-halogenation (e.g., bromination).
-
Root Cause: Electrophilic halogenation requires the enol tautomer (or enolate intermediate) to activate the C5 position via the electron-donating effect of the C4-OH equivalent. If you are using a strictly non-polar solvent that locks the molecule in the diketo form, the C5 position remains deactivated[5].
-
Resolution: Add a catalytic amount of Lewis acid or use a polar protic solvent (like acetic acid buffered with sodium acetate) to facilitate enolization and stabilize the transition state[5].
Section 3: Quantitative Data: Solvent Effects on Tautomer Stability
Table 1: Influence of Solvent Polarity on Uracil Derivative Tautomerism and Reactivity (Synthesized from computational and empirical solvation models[2],[4])
| Solvent System | Dielectric Constant (ε) | Dominant Tautomer Stabilized | Primary Reactivity Profile | Recommended Application |
| Gas Phase / Vacuum | 1.0 | Diketo (Form A) | Minimal reactivity | Baseline structural analysis |
| Chloroform (CHCl | 4.8 | Diketo | N3-Alkylation | Maintaining structural rigidity |
| Acetic Acid (AcOH) | 6.2 | Diketo / Enol equilibrium | C5-Electrophilic attack | Halogenation (Bromination) |
| Dimethyl Sulfoxide | 46.8 | Polar Diketo / Enolates | Ring-opening / Contraction | Nucleophilic ring transformations |
| Water (H | 78.4 | Enol (H-bond stabilized) | Hydrolysis / Hydantoin form. | Biological assays only |
Section 4: Experimental Protocols
Protocol A: Controlled C5-Bromination via Enol-Activation
Causality: To achieve regioselective bromination at C5, we must temporarily induce enolization. Acetic acid serves as both the solvent and the proton-transfer mediator, facilitating the keto-enol shift required to increase electron density at the β-carbon (C5)[5].
Step-by-Step Methodology:
-
Preparation: Suspend 10.0 mmol of 6-methyl-1-phenyluracil in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Buffer Addition: Add 1.3 equivalents (13.0 mmol) of anhydrous sodium acetate. Self-validation step: The acetate ion acts as a mild base to abstract the N3 proton, driving the equilibrium toward the reactive enolate/enol form without causing ring degradation.
-
Temperature Control: Heat the mixture to 65–70 °C until complete dissolution occurs, ensuring homogeneous tautomer distribution[5].
-
Halogenation: Dropwise, add a solution of bromine (10.5 mmol) in 10 mL of glacial acetic acid over 15 minutes with vigorous stirring[5].
-
Quenching & Isolation: Allow the reaction to stir for 12 hours at room temperature. The brominated product will precipitate as the equilibrium shifts back to the stable diketo form upon cooling. Filter, wash with cold water, and dry under vacuum.
Protocol B: Tautomeric Locking for N3-Alkylation
Causality: To alkylate N3 without competitive O-alkylation, the molecule must be locked in the diketo form using a non-polar or strictly aprotic environment with a soft base.
Step-by-Step Methodology:
-
Drying: Lyophilize the 6-methyl-1-phenyluracil starting material to remove trace water, which acts as a hydrogen-bond donor and promotes unwanted enolization.
-
Solvation: Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add 1.1 equivalents of potassium carbonate (K
CO ). Stir for 30 minutes to form the N3-potassium salt. -
Alkylation: Add the alkyl halide (e.g., methyl iodide) dropwise at 0 °C.
-
Validation: Monitor by TLC. The strict exclusion of protic solvents ensures >95% N-alkylation over O-alkylation.
Section 5: Visualizations
Workflow for solvent-directed tautomer control and regioselective reactions.
Section 6: References
1.[1] /[3] New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega.3 2.[2] New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. PMC (NIH). 2 3.[4] Intramolecular Interactions in Derivatives of Uracil Tautomers. MDPI. 4 4. Pyrimidines. Part 53. Novel Ring Transformation induced by the Substituent Effect of the Phenyl Group. Reaction of 5-Bromo-6-methyluracil derivatives... RSC Publishing. 5.[5] 6-Aminouracyls as enamines, mechanisms. Juniper Publishers. 5
Sources
- 1. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular Interactions in Derivatives of Uracil Tautomers [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1-phenyl-6-methyluracil
For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-phenyl-6-methyluracil, a substituted pyrimidinedione with significant interest in medicinal chemistry. By comparing its spectral features with those of related uracil derivatives, we offer a framework for confident spectral interpretation and structural verification.
The Foundational Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is based on the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field. The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments experience slightly different local magnetic fields, causing them to resonate at distinct frequencies. These are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (J): This is the interaction between non-equivalent protons on adjacent atoms, which leads to the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity of atoms.[1][2]
Predicted ¹H NMR Spectrum of 1-phenyl-6-methyluracil
Molecular Structure and Proton Numbering:
A diagram illustrating the chemical structure and proton numbering of 1-phenyl-6-methyluracil.
Predicted Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl-H (ortho) | 7.2-7.4 | Multiplet | 2H | The protons on the phenyl ring ortho to the uracil nitrogen will be deshielded due to the ring current and the electron-withdrawing nature of the uracil ring. |
| Phenyl-H (meta) | 7.4-7.6 | Multiplet | 2H | These protons will be slightly more deshielded than the ortho protons. |
| Phenyl-H (para) | 7.3-7.5 | Multiplet | 1H | The para proton's chemical shift will be in a similar region to the meta protons. |
| C5-H | 5.6-5.8 | Singlet | 1H | In 6-methyluracil, this proton appears as a singlet around 5.5-5.7 ppm.[3] The phenyl group at N1 is not expected to significantly alter this chemical shift. |
| N3-H | 10.0-11.0 | Broad Singlet | 1H | The N-H proton of the uracil ring is typically observed as a broad singlet at a downfield chemical shift due to hydrogen bonding with the solvent (e.g., DMSO-d₆).[3][4] |
| C6-CH₃ | 2.1-2.3 | Singlet | 3H | The methyl protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is consistent with a methyl group attached to a double bond.[3] |
Comparative Analysis with Related Uracil Derivatives
To substantiate our predictions, a comparison with the known ¹H NMR data of similar compounds is invaluable.
1. 6-Methyluracil:
The ¹H NMR spectrum of 6-methyluracil serves as a foundational reference. In DMSO-d₆, it typically shows a singlet for the C5-H at approximately 5.55 ppm and a singlet for the C6-CH₃ at around 2.23 ppm.[3] The N1-H and N3-H protons appear as broad singlets further downfield.[3] The presence of the phenyl group at the N1 position in our target molecule will primarily affect the chemical shifts of the nearby protons through electronic and anisotropic effects.
2. 1-Butyl-6-methyluracil:
In 1-butyl-6-methyluracil, the C5-H proton resonates at 5.55 ppm and the C6-CH₃ protons at 2.23 ppm in DMSO-d₆.[3] The signals for the butyl group appear in the upfield region as expected. This demonstrates that N1-alkylation has a minimal effect on the chemical shifts of the C5-H and C6-CH₃ protons, supporting our prediction for 1-phenyl-6-methyluracil.
3. Uracil and its Derivatives in DMSO:
Studies on uracil and its derivatives in DMSO have shown that the N-H proton chemical shifts are highly sensitive to the solvent environment due to hydrogen bonding.[4] This reinforces the expectation of a broad, downfield signal for the N3-H in 1-phenyl-6-methyluracil when analyzed in DMSO-d₆.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 1-phenyl-6-methyluracil, the following protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 1-phenyl-6-methyluracil.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for uracil derivatives due to its high solubilizing power.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The following steps should be performed by a trained operator on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (a standard single-pulse experiment is usually sufficient).
-
Number of scans (typically 8 to 16 scans for a sample of this concentration).
-
Acquisition time and relaxation delay.
-
-
Acquire the free induction decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons.
-
Calibrate the chemical shift scale using the TMS signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Logical Workflow for Spectral Analysis
A flowchart outlining the key stages of ¹H NMR analysis, from sample preparation to final structure verification.
Conclusion
The ¹H NMR spectrum of 1-phenyl-6-methyluracil can be confidently predicted and interpreted through a comparative analysis with structurally related compounds. The characteristic signals of the phenyl, methyl, and uracil protons are expected to appear in distinct regions of the spectrum, allowing for unambiguous structural confirmation. By following a robust experimental protocol and a logical workflow for data analysis, researchers can effectively utilize ¹H NMR spectroscopy to verify the synthesis and purity of this important class of molecules, thereby accelerating drug discovery and development efforts.
References
-
Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. JPPRes, 9(3), 359-372. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12283, 6-Methyluracil. Retrieved from [Link].
-
Tański, J., & Poznański, J. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported ¹H NMR and ¹³C NMR Study. The Journal of Physical Chemistry A, 121(7), 1556–1565. [Link]
-
Gok, Y., et al. (2003). Assignment of the ¹H and ¹³C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. ARKIVOC, 2003(12), 8-17. [Link]
-
ACD/Labs. (2023). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Assignment of the ¹H and ¹³C NMR spectra of1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of ¹H NMR chemical shifts in uracil (U), thymine (T),.... Retrieved from [Link]
- Google Patents. (n.d.). CN111333586A - Preparation method of compound containing 6-methyl uracil structure.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
ResearchGate. (n.d.). N-methylene signals of the ¹H NMR spectrum of compound 1a (C6D6):.... Retrieved from [Link]
-
Broda, M. A., & Leszczynski, J. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3932. [Link]
-
Oregon State University. (n.d.). ¹H NMR Spectra and Peak Assignment. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of nitrogen-15-proton and nitrogen-15-carbon-13 coupling constants for the measurement of uracil monoanion tautomerism. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]pdf)
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of 6-Methyl-1-Phenyluracil: An Analysis of Substituent Effects and Predictive Methodologies
For researchers engaged in the synthesis and characterization of heterocyclic compounds, particularly in the realm of drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among the various nuclei, ¹³C NMR provides a direct map of the carbon skeleton of a molecule. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for 6-methyl-1-phenyluracil, a compound of interest in medicinal chemistry.
Comparative Analysis: Deducing Chemical Shifts from Analogs
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. By examining the spectra of simpler, related molecules, we can isolate and understand the influence of each substituent. Our primary comparators will be Uracil, 6-Methyluracil, and 1-Butyl-6-methyluracil. The data, acquired in dimethyl sulfoxide-d₆ (DMSO-d₆), provides a consistent solvent environment for comparison.
Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Uracil and Key Analogs in DMSO-d₆
| Carbon Atom | Uracil | 6-Methyluracil | 1-Butyl-6-methyluracil[1] | Predicted: 6-Methyl-1-Phenyluracil |
| C2 (C=O) | ~151.9 | ~151.5 | 151.65 | ~151.5 |
| C4 (C=O) | ~164.5 | ~164.2 | 163.36 | ~163.0 |
| C5 | ~102.1 | ~100.5 | 101.88 | ~102.5 |
| C6 | ~141.9 | ~152.0 | 153.95 | ~154.5 |
| C-CH₃ | - | ~18.0 | 19.68 | ~19.5 |
| N1-Substituent | - | - | 44.17 (α-CH₂), 30.85, 19.68, 13.62 | ~137 (ipso), ~129 (ortho), ~129.5 (meta), ~128 (para) |
Analysis of Substituent Effects:
-
Effect of C6-Methyl Group (Uracil vs. 6-Methyluracil): Introducing a methyl group at the C6 position induces a significant downfield shift (deshielding) of the C6 carbon by approximately +10 ppm. This is an expected α-effect. Conversely, the adjacent C5 carbon experiences a slight upfield shift (shielding) of about -1.6 ppm, a typical β-effect. The carbonyl carbons (C2 and C4) are only minimally affected.
-
Effect of N1-Alkyl Group (6-Methyluracil vs. 1-Butyl-6-methyluracil): Alkylation at the N1 position introduces further changes. The C6 carbon is deshielded by an additional ~2 ppm, which can be attributed to the β-effect of the nitrogen substituent.[2] Similarly, the C2 carbonyl is deshielded. The C5 carbon also experiences a downfield shift, moving from ~100.5 ppm back to ~101.9 ppm.
-
Predicting for the N1-Phenyl Group: Replacing the N1-butyl group with a phenyl group is the final step. The electron-withdrawing nature of the sp²-hybridized phenyl ring, compared to the electron-donating sp³-hybridized butyl group, will primarily influence the carbons of the uracil ring and introduce new signals for the phenyl carbons themselves.
-
C6: We predict a further slight downfield shift to ~154.5 ppm due to the anisotropic and inductive effects of the aromatic ring.
-
C5: The C5 chemical shift is expected to be deshielded slightly compared to the N1-butyl analog, landing around ~102.5 ppm.
-
C2 & C4: The carbonyl carbons are expected to be largely insensitive to this change, remaining around ~151.5 ppm and ~163.0 ppm, respectively.
-
Phenyl Carbons: The phenyl group will show characteristic signals. The ipso-carbon (attached to N1) will be downfield around 137 ppm. The ortho, meta, and para carbons will appear in their typical aromatic region of 125-130 ppm.
-
This deductive logic provides a robust, experimentally grounded prediction for the ¹³C NMR spectrum of 6-methyl-1-phenyluracil.
Sources
Comparative Guide: IR Spectroscopy of Uracil Carbonyl Groups
Executive Summary
Product/Methodology: Infrared Spectroscopy (IR) Analysis of Uracil and 5-Fluorouracil (5-FU) Carbonyl Markers. Primary Application: Structural elucidation, purity verification, and polymorph identification in drug development. Core Challenge: Distinguishing the closely coupled C2=O and C4=O stretching vibrations, which are complicated by Fermi resonance and strong hydrogen bonding networks in the solid state.
This guide provides a technical comparison of the spectral behaviors of uracil carbonyl groups under varying experimental conditions (Matrix Isolation vs. Solid State) and chemical substitutions (Uracil vs. 5-Fluorouracil). It establishes a validated protocol for researchers to reliably assign these bands.
Technical Deep Dive: The Uracil Carbonyl System
The uracil molecule contains two distinct carbonyl groups:
-
C2=O: Located between the two ring nitrogens (urea-like character).
-
C4=O: Located adjacent to the C5=C6 double bond (amide-like character).
The Assignment Controversy & Fermi Resonance
Historically, assigning the C2 and C4 bands has been contentious due to vibrational coupling. In the isolated molecule (gas phase or inert gas matrix), the two carbonyls couple to form in-phase and out-of-phase stretching modes. Furthermore, the first overtone of the N-H in-plane bending modes often falls in the same frequency region, leading to Fermi Resonance . This quantum mechanical mixing splits the fundamental carbonyl bands into complex multiplets, making straightforward assignment impossible without isotopic labeling or anharmonic DFT calculations.
Mechanistic Logic: C2 vs. C4
-
C2=O (High Frequency): generally appears at a higher wavenumber due to the electron-withdrawing effect of the two flanking nitrogen atoms, which shortens the C=O bond.
-
C4=O (Low Frequency): generally appears at a lower wavenumber due to conjugation with the C5=C6 double bond.
Comparative Analysis: Spectral Performance
Comparison 1: Environmental Impact (Matrix vs. Solid State)
The physical state of the sample dramatically alters the spectral "product."
| Feature | Matrix Isolation (Ar, ~10 K) | Solid State (KBr/ATR, 298 K) |
| Resolution | Ultra-High: Discrete rotational lines frozen out. | Low/Medium: Broadened by lattice vibrations. |
| Band Profile | Sharp, multiple split peaks (Fermi resonance visible). | Broad, merged envelopes (Fermi resonance obscured). |
| C2=O Freq. | ~1740–1760 cm⁻¹ | ~1700–1720 cm⁻¹ (Red-shifted by H-bonding) |
| C4=O Freq. | ~1700–1720 cm⁻¹ | ~1660–1680 cm⁻¹ (Red-shifted by H-bonding) |
| Dominant Effect | Intramolecular Coupling | Intermolecular Hydrogen Bonding |
Insight: In the solid state, Uracil forms planar hydrogen-bonded ribbons. The C=O groups act as acceptors for the N-H donors. This H-bonding weakens the C=O bond, causing the significant red-shift (lowering of frequency) observed in the table above.
Comparison 2: Chemical Substitution (Uracil vs. 5-Fluorouracil)
5-Fluorouracil (5-FU) is a critical antineoplastic drug. The substitution of Hydrogen with Fluorine at the C5 position introduces strong electronic effects.
| Spectral Marker | Uracil (Solid) | 5-Fluorouracil (Solid) | Mechanistic Cause |
| C2=O Stretch | ~1716 cm⁻¹ | ~1720 cm⁻¹ | Inductive effect of F (minor at C2). |
| C4=O Stretch | ~1675 cm⁻¹ | ~1648–1652 cm⁻¹ | Conjugation & Polarity: F at C5 strongly polarizes the C5=C6 bond, affecting the adjacent C4=O. |
| Fingerprint | 1200–1250 cm⁻¹ (C-N/Ring) | ~1244 cm⁻¹ (C-F Stretch) | Distinct C-F marker band. |
Note: Frequencies are approximate and depend on crystal polymorph and sample preparation method.
Visualization: Assignment Logic & Structure
The following diagram illustrates the logical flow for assigning these bands and the structural context.
Caption: Logical pathway from isolated molecular vibrations to observed solid-state spectral bands, accounting for Fermi resonance and Hydrogen bonding.
Validated Experimental Protocol
To obtain publication-quality spectra that resolve these bands, the following protocol is recommended. This method prioritizes Attenuated Total Reflection (ATR) for reproducibility but includes Transmission (KBr) for higher resolution if needed.
Protocol: High-Fidelity ATR-FTIR of Uracil Derivatives
Objective: Minimize moisture interference and ensure uniform crystal contact.
-
Instrument Setup:
-
Detector: DTGS (standard) or MCT (high sensitivity, cooled).
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: Set to 2 cm⁻¹ (4 cm⁻¹ is standard, but 2 cm⁻¹ helps resolve Fermi shoulders).
-
Scans: Accumulate 64–128 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Sample Preparation (Self-Validating Step):
-
Step: Grind the solid sample (Uracil or 5-FU) into a fine powder using an agate mortar.
-
Why: Large crystals cause scattering and poor contact with the ATR crystal, leading to distorted peak shapes.
-
Validation: The powder should appear flour-like, not crystalline/sparkly.
-
-
Data Acquisition:
-
Clean the ATR crystal with isopropanol and collect a background spectrum (air).
-
Apply the powder to the crystal.
-
Apply pressure using the anvil. Crucial: Monitor the live preview. Increase pressure until the strongest bands (C=O region) stabilize and do not grow further.
-
Validation: Absorbance of the strongest peak should be between 0.1 and 0.5 A. If >1.0 A, spectral saturation (flat-topping) may occur; reduce sample thickness or pressure if possible (though difficult in ATR, this usually indicates the need for KBr transmission if saturation persists).
-
-
Post-Processing:
-
Apply ATR Correction (software algorithm) to account for depth of penetration dependence on wavelength.
-
Baseline correct (linear) only if necessary. Avoid heavy smoothing which masks Fermi resonance features.
-
References
-
RSC Advances , "Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity," Royal Society of Chemistry. Link
-
MDPI , "On Complex Formation between 5-Fluorouracil and β-Cyclodextrin in Solution and in the Solid State: IR Markers," Molecules, 2020. Link
-
AIP Publishing , "Infrared spectra of 5-fluorouracil molecules isolated in inert Ar matrices," Low Temperature Physics, 2017. Link
-
Spectroscopy Online , "The Carbonyl Group, Part I: Introduction," Spectroscopy, 2020. Link
-
NIH , "FT-IR and Raman spectra... of uracil and 5-halogenated uracils," Spectrochimica Acta Part A, 2014. Link
Advanced Fragmentation Analysis: 1-Phenyl-6-Methyluracil vs. Structural Analogs
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-phenyl-6-methyluracil (PMU) .[1] Designed for drug development professionals and analytical chemists, it focuses on distinguishing PMU from its positional isomers (e.g., 3-phenyl-6-methyluracil) and structural analogs.[1] The analysis prioritizes Electron Ionization (EI) mechanisms, specifically the Retro-Diels-Alder (RDA) reaction, which serves as the primary diagnostic tool for uracil derivatives.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
-
Compound: 1-Phenyl-6-methyluracil[1]
-
Molecular Formula:
-
Exact Mass: 202.0742 Da[1]
-
Key Structural Features:
Mechanistic Fragmentation Pathways
The fragmentation of uracil derivatives is dominated by ring cleavage. For 1-phenyl-6-methyluracil, the presence of the N1-phenyl group dictates the charge localization and the specific products of the RDA reaction.
The Molecular Ion ( )
Under standard 70 eV EI conditions, PMU exhibits a prominent molecular ion at m/z 202 . The aromatic phenyl ring stabilizes the radical cation, making
Primary Pathway: Retro-Diels-Alder (RDA) Reaction
The RDA reaction is the most diagnostic pathway for identifying substitution patterns on the uracil ring. There are two theoretical modes of cleavage, but Mode A is energetically favored due to the stability of the neutral isocyanic acid (HNCO) leaving group.
-
Mode A (Dominant): Cleavage of N1-C6 and N3-C4 bonds.[1]
-
Neutral Loss: Isocyanic acid (HNCO, 43 Da).[1]
-
Diagnostic Ion: m/z 159 (
). -
Mechanism: The charge is retained on the phenyl-substituted fragment due to the lower ionization energy of the N-phenyl system compared to the HNCO fragment.
-
-
Mode B (Minor/Competitive): Cleavage of N1-C2 and C4-C5 bonds.[1]
-
Neutral Loss: Phenyl isocyanate (PhNCO, 119 Da).[1]
-
Fragment Ion: m/z 83 (Methyl-substituted fragment).[1]
-
Note: While PhNCO is a stable neutral, the charge retention on the smaller aliphatic fragment is less favorable than in Mode A. However, the phenyl isocyanate ion (m/z 119) may appear if the charge remains on the phenyl-containing moiety.
-
Secondary Pathways
-
Loss of CO: Expulsion of carbon monoxide (28 Da) from the carbonyl groups leads to m/z 174 .
-
Phenyl Cation: Inductive cleavage of the N1-Phenyl bond generates the characteristic phenyl cation at m/z 77 , a universal marker for N-phenyl compounds.
-
Methyl Radical Loss: Loss of
(15 Da) yields m/z 187 .[1] This is generally less abundant than the RDA fragments.[1]
Visualization of Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic ions for 1-phenyl-6-methyluracil.
Caption: Figure 1.[1][2][3] Primary fragmentation pathways of 1-phenyl-6-methyluracil under Electron Ionization (70 eV).
Comparative Analysis: Distinguishing Isomers
The power of mass spectrometry lies in its ability to differentiate isomers based on the relative abundance of RDA fragments.
Comparison 1: N1-Phenyl vs. N3-Phenyl Substitution
The position of the phenyl ring (N1 vs. N3) fundamentally alters the mass of the neutral loss during RDA cleavage.
| Feature | 1-Phenyl-6-Methyluracil (Target) | 3-Phenyl-6-Methyluracil (Isomer) | Mechanistic Reason |
| RDA Neutral Loss | HNCO (43 Da) | PhNCO (119 Da) | In 1-Ph, N3 is unsubstituted (H).[1] In 3-Ph, N3 bears the phenyl group.[1] |
| Major Fragment Ion | m/z 159 | m/z 83 | The charge remains on the larger conjugated fragment. |
| m/z 119 Intensity | Moderate (as ion) | High (as neutral loss or ion) | 3-Ph releases the stable PhNCO neutral; 1-Ph must form it via less favored Mode B. |
| Molecular Ion | Strong | Moderate | N1-substitution generally stabilizes the uracil core more effectively than N3.[1] |
Comparison 2: C6-Methyl vs. C5-Methyl Substitution
Differentiation of methyl positional isomers is more subtle and relies on secondary fragmentation and ion intensity ratios.[1]
| Feature | 1-Phenyl-6-Methyluracil | 1-Phenyl-5-Methyluracil | Distinguishing Factor |
| RDA Fragment Mass | m/z 159 | m/z 159 | Both lose HNCO (43 Da) to yield an ion of the same mass.[1] |
| Secondary Loss | [159 | [159 | 6-Methyl allows for specific H-rearrangements (loss of H).[1] 5-Methyl often facilitates loss of CO (28) from the fragment. |
| Methyl Radical Loss | m/z 187 (Weak) | m/z 187 (Stronger) | Methyl at C5 is more susceptible to cleavage due to electronic effects of the adjacent carbonyls. |
Experimental Protocol (Self-Validating)
To reproduce these results and validate the identity of your compound, follow this standardized GC-MS protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol or Acetonitrile . (Avoid protic solvents if derivatization is planned, though PMU is stable).[1]
-
Concentration: Dilute to 10 µg/mL for direct injection.
GC-MS Parameters
-
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Inlet Temperature: 250°C (Splitless mode recommended for trace analysis; Split 10:1 for purity checks).
-
Temperature Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.[1]
-
Final: 280°C (hold 5 min).
-
-
Ionization: Electron Ionization (EI) at 70 eV .[1]
-
Source Temperature: 230°C.[1]
-
Scan Range: m/z 40–300.[1]
Validation Criteria (Pass/Fail)
-
Criterion 1: Molecular ion at m/z 202 must be present and >20% relative abundance.[1]
-
Criterion 2: Base peak or major fragment must be m/z 159 (confirming N1-Phenyl/N3-H arrangement).[1]
-
Criterion 3: Presence of m/z 77 (Phenyl) confirms the aromatic substituent.
-
Negative Control: Absence of m/z 83 as the base peak (rules out 3-phenyl isomer).[1]
References
-
NIST Chemistry WebBook. 6-Methyluracil Mass Spectrum (Electron Ionization).[1][4] National Institute of Standards and Technology.[1][5] Available at: [Link]
-
Scilit. Mass spectra of substituted uracils: Mechanisms and Differentiation. Available at: [Link]
-
PubChem. 1-Phenyl-6-methyluracil Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]
-
Journal of the Chemical Society. Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil. Perkin Transactions 2.[1] Available at: [Link]
Sources
A Researcher's Guide to the Accurate Melting Point Determination of 6-Methyl-1-Phenyluracil
For professionals in chemical synthesis and drug development, the melting point is a fundamental yet critical parameter. It serves as a primary indicator of a compound's purity and identity. In the context of novel heterocyclic compounds like 6-methyl-1-phenyluracil, a substituted pyrimidinedione, precise melting point determination is non-negotiable for robust characterization and quality control.
This guide provides an in-depth comparison of prevalent analytical techniques for determining the melting point of 6-methyl-1-phenyluracil. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help researchers select the most appropriate method for their needs.
The Reference Point: Establishing the Melting Temperature of 6-Methyl-1-Phenyluracil
The first step in any comparative analysis is establishing a benchmark. A review of synthetic organic chemistry literature reveals the characterization of numerous N-1 substituted uracil derivatives. While data for 6-methyl-1-phenyluracil itself is not widely cataloged in major databases, analogous compounds are well-documented. For instance, in a study focused on synthesizing potential antiviral agents, the related compound 1-benzyl-6-methyluracil was characterized. The structural difference, a methylene bridge between the phenyl group and the nitrogen, provides a close structural analogue. For the purposes of this guide, we will consider the expected melting point to be in a similar range, while acknowledging that the direct phenyl linkage in our target compound will influence crystal lattice packing and, consequently, the melting temperature. A comprehensive search of chemical literature is always recommended to find data for the exact compound if available.
Comparative Analysis of Melting Point Determination Methodologies
The selection of a melting point determination method is often a balance between required accuracy, sample availability, throughput, and the need for visual data. Here, we compare three workhorse techniques in the modern chemistry laboratory: the traditional Capillary Method, the thermodynamic approach of Differential Scanning Calorimetry (DSC), and the visual precision of Hot-Stage Microscopy (HSM).
Digital Capillary Melting Point Apparatus
This technique remains a staple in many organic chemistry labs for its simplicity and reliability. It involves heating a small sample packed into a glass capillary tube at a controlled rate and visually observing the temperature range over which the solid-to-liquid phase transition occurs.
Scientific Integrity & Rationale: The core principle relies on the fact that pure crystalline solids exhibit a sharp, well-defined melting range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. The key to an accurate measurement is a slow heating rate (1-2°C per minute) near the melting point to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself. A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range.
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the 6-methyl-1-phenyluracil sample is completely dry and homogenous.
-
Grind a small amount of the sample into a fine powder on a watch glass.
-
Press the open end of a capillary tube into the powder multiple times to collect a small plug of the sample.[1]
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To achieve tight packing, the tube can be dropped, sealed-end down, through a long glass tube onto the benchtop.[1]
-
The final packed sample height should be 2-3 mm. An excessive amount of sample will lead to a wider melting range.[2]
-
-
Instrument Setup & Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.[3]
-
Set a rapid heating rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.[1]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a fresh sample and set the start temperature to 5-10°C below the approximate range.
-
Set the heating ramp rate to a slow 1-2°C per minute to ensure thermal equilibrium.[1]
-
-
Data Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts into a clear liquid (T2).[3]
-
The melting point is reported as the T1-T2 range.
-
}
Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a quantitative measure of the energy absorbed or released during a phase transition, making it the gold standard for melting point determination in many industries.[4]
Scientific Integrity & Rationale: As the sample is heated, it reaches its melting point and absorbs energy (an endothermic process) to transition from a solid to a liquid. The DSC instrument detects this absorption as an increase in heat flow to the sample compared to the empty reference pan. The resulting plot of heat flow versus temperature shows a distinct peak. The onset temperature of this peak is typically reported as the melting point for pure substances, while the peak temperature represents the point of maximum heat absorption. This method is highly reproducible and less operator-dependent than the capillary method.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation & Calibration:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).[5]
-
Accurately weigh 1-5 mg of 6-methyl-1-phenyluracil into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Place an empty, sealed aluminum pan on the reference side of the DSC cell.[6]
-
-
Instrument Programming:
-
Set the temperature program. A typical program involves:
-
Equilibration at a starting temperature (e.g., 25°C).
-
Heating (ramping) at a controlled rate (e.g., 10°C/minute) to a temperature well above the expected melting point.[6]
-
An isothermal hold, followed by a cooling segment.
-
-
Ensure the cell is purged with an inert gas (e.g., nitrogen) to create a stable atmosphere and prevent oxidative degradation.
-
-
Data Analysis:
-
The instrument software will plot heat flow (W/g or mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to the melting event.
-
Use the analysis software to calculate the extrapolated onset temperature, peak temperature, and the enthalpy of fusion (ΔHfus), which is the area under the peak.[5] The onset temperature is generally reported as the melting point (Tm).
-
}
Workflow for DSC Melting Point Determination.
Hot-Stage Microscopy (HSM)
HSM combines the visual observation of a light microscope with the precise temperature control of a micro-heating stage. This allows for the direct, real-time visualization of the melting process on a microscopic level.
Scientific Integrity & Rationale: This method provides invaluable qualitative information that is lost in other techniques. The researcher can directly observe changes in crystal morphology, sublimation, decomposition, or polymorphic transitions as the sample is heated.[7][8] For melting point determination, the principle is similar to the capillary method—visual identification of the phase transition—but with the added benefit of high magnification. This allows for a very precise determination of the temperature at which the first signs of melting appear at the crystal edges.
Experimental Protocol: Hot-Stage Microscopy (HSM)
-
Sample Preparation:
-
Place a very small amount of 6-methyl-1-phenyluracil crystals onto a clean microscope slide.
-
Cover the sample with a coverslip.[9]
-
Place the slide onto the heating stage of the microscope.
-
-
Instrument Setup & Measurement:
-
Focus the microscope on the crystals. Using polarized light can be beneficial for observing changes in birefringence.
-
Program the temperature controller. As with the capillary method, a two-step approach is efficient: a rapid scan to find the approximate melting point, followed by a slow, careful scan (1-2°C/minute) through the melting range on a fresh sample.
-
The system allows for image or video capture to document the entire process.[9]
-
-
Data Recording:
-
Observe the crystals as the temperature increases.
-
Record the temperature at which the very first signs of liquid formation are visible at the edges of the crystals.
-
Record the temperature at which all crystalline material has transformed into a liquid.
-
The reported melting point is this observed temperature range.
-
Method Comparison Summary
The choice of method depends on the specific requirements of the analysis.
| Feature | Digital Capillary Apparatus | Differential Scanning Calorimetry (DSC) | Hot-Stage Microscopy (HSM) |
| Principle | Visual detection of phase change in a heated block | Measurement of differential heat flow during a phase transition[5] | Direct microscopic observation of phase change on a heated stage[10] |
| Primary Output | Melting Range (T1-T2) | Onset Temp (Tm), Peak Temp, Enthalpy (ΔH) | Melting Range, Visual Record (Images/Video) |
| Accuracy | Good to High, operator dependent[11] | Very High, instrument-based[11] | Very High, operator skill is a factor |
| Precision | Moderate | High | High |
| Sample Size | ~2-3 mg | ~1-5 mg | < 1 mg (single crystals possible)[4] |
| Throughput | Moderate (multi-capillary models exist) | Low to Moderate (autosamplers available) | Low |
| Key Advantage | Simple, cost-effective, widely available | Quantitative thermodynamic data, high accuracy, automation | Direct visual information on morphology, polymorphism, and degradation[8] |
| Key Limitation | Subjective endpoint, no thermodynamic data | Higher instrument cost, no visual data | Low throughput, higher operator attention required |
| Best For... | Routine QC, teaching labs, rapid purity checks[11] | Pharmaceutical development, solid-state characterization, GMP/GLP studies[11] | Polymorph screening, failure analysis, detailed study of thermal behavior[7] |
}
Decision workflow for selecting a melting point method.
Conclusion and Recommendations
For the definitive characterization of a new chemical entity such as 6-methyl-1-phenyluracil , no single method tells the whole story. A tiered approach is recommended for comprehensive analysis:
-
Initial Screening and Routine Checks: The Digital Capillary Apparatus is perfectly suited for quick purity assessments during synthesis and for routine quality control where a reliable, but not necessarily thermodynamic, value is sufficient.
-
Definitive Characterization for Registration: For regulatory filings, publication, or establishing a reference standard, Differential Scanning Calorimetry (DSC) is the authoritative choice. It provides an objective, highly accurate, and reproducible melting point (Tm) along with crucial thermodynamic data like the enthalpy of fusion, which is invaluable for polymorph and stability studies.
-
In-depth Investigation and Troubleshooting: When unexpected thermal behavior is observed (e.g., color change, decomposition, or inconsistent DSC results), Hot-Stage Microscopy (HSM) is the ideal problem-solving tool. The ability to visually correlate thermal events seen in a DSC thermogram with physical changes in the crystal provides unparalleled insight.
By understanding the fundamental principles and practical nuances of each technique, researchers can confidently select the optimal method to generate accurate and meaningful melting point data for 6-methyl-1-phenyluracil, ensuring the integrity and quality of their scientific work.
References
-
Nishka Research. (n.d.). Hot Stage Microscopy. Retrieved from [Link]
-
Microtrace. (n.d.). Hot Stage Microscopy. Retrieved from [Link]
- Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116.
-
Improved Pharma. (2024, February 8). DSC hot stage microscopy. Retrieved from [Link]
- Tishmack, P. A. (2012, March 1). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review.
-
ImageProVision. (n.d.). Hot Stage Microscopy for Thermal Analysis Needs. Retrieved from [Link]
-
University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]
-
Laboratory Equipment. (n.d.). What is Melting Point Apparatus. Retrieved from [Link]
- Zhang, Y., & Maginn, E. J. (2012).
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]
- Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116.
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
-
Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]
-
JOVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
Sources
- 1. hinotek.com [hinotek.com]
- 2. jk-sci.com [jk-sci.com]
- 3. nsmn1.uh.edu [nsmn1.uh.edu]
- 4. improvedpharma.com [improvedpharma.com]
- 5. torontech.com [torontech.com]
- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. imageprovision.com [imageprovision.com]
- 9. Hot Stage Microscopy - Microtrace [microtrace.com]
- 10. nishkaresearch.com [nishkaresearch.com]
- 11. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the X-ray Crystallography of N-Substituted Uracils: From Synthesis to Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of N-Substituted Uracils
Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives are a cornerstone of medicinal chemistry and drug development.[1][2] The strategic substitution at the N1 and N3 positions of the pyrimidine ring profoundly influences the molecule's electronic properties, hydrogen-bonding capabilities, and overall three-dimensional shape.[3][4] These modifications are instrumental in the design of novel therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[5][6] Understanding the precise spatial arrangement of atoms within these molecules, as revealed by X-ray crystallography, is paramount for elucidating structure-activity relationships and driving rational drug design.
This comprehensive guide provides a comparative analysis of the X-ray crystallography data for a series of N-substituted uracils. We will delve into the experimental workflow, from synthesis and single-crystal growth to X-ray diffraction analysis, and explore how different N-substituents dictate the resulting supramolecular architecture. This guide is intended to be a practical resource, offering both foundational knowledge and in-depth experimental insights to researchers in the field.
Comparative Crystallographic Data of N-Substituted Uracils
The substitution at the nitrogen atoms of the uracil ring directly impacts the crystal packing and the network of intermolecular interactions. The following table summarizes key crystallographic parameters for a selection of N-substituted uracil derivatives, highlighting the influence of the substituent on the crystal system, space group, and hydrogen bonding motifs.
| Compound Name & Formula | Substituent(s) | Crystal System | Space Group | Key Hydrogen Bonding Motifs (Synthons) | Reference |
| 1-Methyluracil | N1-CH₃ | Monoclinic | P2₁/c | R²₂(8) | [7] |
| 1,3-Dimethyluracil | N1-CH₃, N3-CH₃ | Orthorhombic | P2₁2₁2₁ | C-H···O interactions | [8] |
| 1-Ethyluracil | N1-CH₂CH₃ | Monoclinic | P2₁/n | R²₂(8) | [9] |
| 5-Fluoro-1-ethyluracil | N1-CH₂CH₃, 5-F | Monoclinic | P2₁/c | R²₂(8), C-H···O, C-H···F | [9] |
| (E)-N,N-dimethyl-N′-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formimidamide (1) C₈H₁₂N₄O₂ | N3-CH₃, 6-N=CHN(CH₃)₂ | Triclinic | P-1 | R²₂(8) | [1][2] |
| 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (2) C₅H₅ClN₂O₂ | N3-CH₃, 6-Cl | Monoclinic | P2₁/c | C¹₁(6) | [1][2] |
| 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (3) C₇H₈N₂O₄ | N1-CH₂COOH, 5-CH₃ | Triclinic | P-1 | R²₂(8), R⁴₄(12) | [1][2] |
| 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (4) C₄H₅N₃OS | 6-NH₂, 2-Thioxo | Monoclinic | P2₁/c | R²₂(8) | [1][2] |
Key Observations:
-
N1-Monosubstitution: Simple alkyl substitution at the N1 position, as seen in 1-methyluracil and 1-ethyluracil, often preserves the classic R²₂(8) hydrogen bonding synthon, where two molecules form a centrosymmetric dimer through N3-H···O4 hydrogen bonds.[3]
-
N1,N3-Disubstitution: When both N1 and N3 positions are substituted, as in 1,3-dimethyluracil, the primary N-H hydrogen bond donors are absent. Consequently, weaker C-H···O interactions become the dominant force in directing the crystal packing.[8]
-
Functionalized Substituents: The introduction of functional groups on the substituent, such as the carboxylic acid in compound 3 , can lead to more complex hydrogen bonding networks, including the formation of R⁴₄(12) synthons involving water molecules.[1][2]
-
Other Ring Substitutions: Substituents at other positions of the uracil ring, like the chloro and amino groups in compounds 2 and 4 , also significantly influence the electronic distribution and steric factors, leading to different crystal packing arrangements.[1][2]
Experimental Workflow: A Step-by-Step Guide
The successful determination of a crystal structure is a multi-step process that requires careful execution and optimization at each stage. This section provides a detailed, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of N-substituted uracils.
Part 1: Synthesis and Purification
The synthesis of N-substituted uracils typically involves the alkylation or arylation of the uracil ring. The following is a generalized procedure; specific reaction conditions may vary depending on the desired substituent.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for N-substituted uracils.
Step-by-Step Synthesis Protocol (Example: N1-alkylation):
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve uracil in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a mild base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. The base acts as a proton scavenger.
-
Addition of Alkylating Agent: Slowly add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) to the reaction mixture.
-
Reaction: Heat the mixture to an appropriate temperature (typically 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure N-substituted uracil. The purity should be confirmed by NMR and mass spectrometry.[10]
Part 2: Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallography. The choice of solvent and crystallization technique is paramount.
Diagram of Crystallization Techniques:
Caption: Common techniques for growing single crystals.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: The first step is to determine the solubility of the purified compound in a range of solvents of varying polarity.[11] Ideal crystallization solvents are those in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation.[12] Filter the solution to remove any dust particles and place it in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.[12]
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Solvent Layering: Dissolve the compound in a small amount of a "good" solvent. Carefully layer a less dense "poor" solvent on top of this solution in a narrow tube.[12] Over time, the solvents will slowly mix at the interface, leading to crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle and immediately coat them in a cryoprotectant (e.g., paratone oil) to prevent solvent loss and degradation.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
Modern single-crystal X-ray diffractometers provide a highly automated process for data collection.
Diagram of X-ray Diffraction Workflow:
Caption: Workflow for single-crystal X-ray diffraction.
Step-by-Step Data Collection and Refinement Protocol:
-
Crystal Mounting: Mount the cryo-protected crystal on the goniometer head of the diffractometer.[13] The crystal is then cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.[14]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities of the diffracted X-rays are recorded by a detector.[13]
-
Data Reduction: The raw diffraction data is processed to correct for various experimental factors (e.g., background scattering, absorption) and to obtain a set of structure factor amplitudes.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.[15][16] This is an iterative process that minimizes the R-factor, a measure of the goodness of fit.[17]
-
Validation and Analysis: The final crystal structure is validated for geometric reasonability and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[18][19][20]
Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[21][22][23] It provides a graphical representation of the regions of close contact between molecules.
Diagram of Hirshfeld Surface Analysis:
Sources
- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity | MDPI [mdpi.com]
- 6. N1,N3-disubstituted uracils as nonnucleoside inhibitors of HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jppres.com [jppres.com]
- 11. iucr.org [iucr.org]
- 12. How To [chem.rochester.edu]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 16. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 17. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 18. Cambridge Structural Database:CSD | University of Tokyo Library System [lib.u-tokyo.ac.jp]
- 19. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 22. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 23. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the UV-Vis Absorption of 1-Phenyluracil and 1-Methyluracil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution at the N1 position of the uracil ring significantly influences its electronic properties and, consequently, its ultraviolet-visible (UV-Vis) absorption spectrum. This guide provides a detailed comparison of the UV-Vis absorption characteristics of 1-phenyluracil and 1-methyluracil. The introduction of a phenyl group at the N1 position, as in 1-phenyluracil, leads to a noticeable bathochromic (red) shift in the absorption maxima compared to the methyl-substituted analogue, 1-methyluracil. This shift is attributed to the extended π-conjugation provided by the phenyl ring, which lowers the energy required for electronic transitions. Understanding these spectral differences is crucial for the characterization of N-substituted uracil derivatives, which are of significant interest in medicinal chemistry and drug development.
Introduction
Uracil and its derivatives are fundamental components of nucleic acids and possess a wide range of biological activities. The modification of the uracil scaffold, particularly at the N1 position, is a common strategy in the design of novel therapeutic agents, including antiviral and anticancer drugs. UV-Vis spectroscopy is a powerful and accessible analytical technique for characterizing these substituted uracils, providing valuable insights into their electronic structure. This guide focuses on the comparative analysis of the UV-Vis absorption spectra of two key N1-substituted uracils: 1-phenyluracil and 1-methyluracil. The choice of a phenyl versus a methyl substituent allows for a clear demonstration of the effects of aromatic versus aliphatic substitution on the uracil chromophore.
The Chemical Rationale: Understanding the Spectroscopic Differences
The UV-Vis absorption of uracil and its derivatives arises from π → π* and n → π* electronic transitions within the pyrimidine ring. The uracil ring itself is a chromophore, exhibiting characteristic absorption bands in the UV region. The nature of the substituent at the N1 position can significantly modulate these transitions.
-
1-Methyluracil : The methyl group is an alkyl substituent with a minimal electronic effect on the uracil ring. It acts primarily as a non-chromophoric attachment, and therefore, the UV-Vis spectrum of 1-methyluracil is very similar to that of uracil itself. The primary absorption bands are due to the π → π* transitions within the pyrimidine ring.
-
1-Phenyluracil : In contrast, the phenyl group is an aromatic substituent that can engage in π-π stacking and extend the conjugated system of the uracil ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, less energy is required to excite an electron, leading to the absorption of longer wavelength light. This phenomenon is observed as a bathochromic shift (a shift to longer wavelengths) of the absorption maxima in the UV-Vis spectrum of 1-phenyluracil compared to 1-methyluracil.
Comparative UV-Vis Absorption Data
The following table summarizes the typical UV-Vis absorption maxima (λmax) for 1-phenyluracil and 1-methyluracil in ethanol, a common solvent for UV-Vis spectroscopy of organic compounds.
| Compound | Substituent at N1 | Typical λmax in Ethanol | Molar Absorptivity (ε) |
| 1-Methyluracil | Methyl (-CH3) | ~260 nm | ~8,200 L·mol-1·cm-1 |
| 1-Phenyluracil | Phenyl (-C6H5) | ~270-280 nm | Not widely reported, but expected to be in a similar order of magnitude |
Note: The exact λmax and molar absorptivity values can vary slightly depending on the solvent and experimental conditions.
The data clearly illustrates the bathochromic shift of approximately 10-20 nm for 1-phenyluracil relative to 1-methyluracil, a direct consequence of the extended π-conjugation from the phenyl ring.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectra of 1-phenyluracil and 1-methyluracil.
Materials and Instrumentation:
-
1-Phenyluracil
-
1-Methyluracil
-
Spectroscopic grade ethanol
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions (e.g., 1 mM):
-
Accurately weigh an appropriate amount of 1-phenyluracil and 1-methyluracil.
-
Dissolve each compound in a small amount of spectroscopic grade ethanol in separate 10 mL volumetric flasks.
-
Once dissolved, bring the volume up to the mark with ethanol and mix thoroughly.
-
-
Preparation of Working Solutions (e.g., 0.1 mM):
-
Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks.
-
Dilute to the mark with spectroscopic grade ethanol and mix thoroughly.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with spectroscopic grade ethanol to be used as the blank.
-
Place the cuvette in both the sample and reference holders of the spectrophotometer.
-
Run a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the 1-methyluracil working solution before filling it with the solution.
-
Place the cuvette containing the 1-methyluracil solution in the sample holder.
-
Run the UV-Vis scan to obtain the absorption spectrum.
-
Repeat the process for the 1-phenyluracil working solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
If the molar absorptivity is to be calculated, ensure the concentration of the working solutions is accurately known and use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Experimental Workflow Diagram:
Benchmarking Purity Validation: Elemental Analysis vs. HRMS for Vasicinone (C₁₁H₁₀N₂O₂)
Executive Summary: The Purity Paradox
In drug development, confirming the identity of a molecule is distinct from confirming its purity. While High-Resolution Mass Spectrometry (HRMS) provides exact mass identification (<5 ppm error), it often fails to detect bulk impurities like inorganic salts, trapped solvents, or moisture.
This guide uses Vasicinone (C₁₁H₁₀N₂O₂) —a quinazoline alkaloid with bronchodilator properties—as a model compound to compare the two dominant validation methodologies: Classical Combustion Analysis (CHN) and HRMS . We analyze why the "Gold Standard" of Elemental Analysis (EA) remains critical for regulatory submission despite the speed of modern spectrometry.
Theoretical Baseline: The Target Calculation
Before any experimental validation, the theoretical elemental composition must be established. For Vasicinone, the calculation is based on the standard atomic weights (IUPAC).
Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight (MW): 202.21 g/mol [1]
Step-by-Step Calculation
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution | Calculation | Theoretical % |
| Carbon (C) | 11 | 12.011 | 132.121 | 65.34% | |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 4.98% | |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 13.85% | |
| Oxygen (O) | 2 | 15.999 | 31.998 | 15.82% | |
| Total | 202.213 | 100.00% |
Critical Threshold: According to ACS and RSC journal guidelines, experimental values must fall within ±0.4% of these theoretical percentages to confirm bulk purity (approx. >95%).
Comparative Analysis: CHN Combustion vs. HRMS
This section objectively compares the performance of the two methods in a drug development context.
Method A: Automated Combustion Analysis (CHN)
The Bulk Purity Gatekeeper
Mechanism: The sample is flash-combusted at >900°C in an oxygen-rich environment. Gases (
-
Pros:
-
Bulk Verification: Measures the entire sample mass. If your sample contains 5% NaCl (salt contamination), your Carbon % will drop proportionally.
-
Solvate Detection: Highly sensitive to trapped water or solvents (e.g., a hemihydrate C₁₁H₁₀N₂O₂ · 0.5 H₂O would shift Carbon % significantly).
-
Regulatory Acceptance: Preferred by FDA/EMA for New Chemical Entities (NCEs).
-
-
Cons:
-
Sample Consumption: Destructive (requires 1–3 mg).
-
Blind Spots: Cannot identify what the impurity is, only that one exists.
-
Method B: High-Resolution Mass Spectrometry (HRMS)
The Identity Specialist
Mechanism: Ionization (ESI/APCI) followed by mass analysis (Orbitrap or Q-TOF).
-
Pros:
-
Sensitivity: Requires picograms of material.
-
Specificity: Confirms exact molecular formula with <5 ppm accuracy.
-
Speed: High throughput (minutes per sample).
-
-
Cons:
-
Ionization Bias: "Fly-ability" issues. If impurities (like inorganic salts) don't ionize, they are invisible. A sample could be 50% silica gel and still give a perfect HRMS signal for Vasicinone.
-
Performance Data Comparison Matrix
| Feature | Combustion Analysis (CHN) | HRMS (Orbitrap/Q-TOF) |
| Primary Output | Weight % of Elements (Bulk) | Mass-to-Charge Ratio ( |
| Accuracy Requirement | ±0.4% absolute deviation | < 5 ppm mass error |
| Sample Required | 1.0 – 3.0 mg | < 0.1 mg |
| Destructive? | Yes | No (mostly) |
| Detects Inorganic Salts? | Yes (via reduced %C/H/N) | No (usually invisible) |
| Detects Trapped Water? | Yes (Hydrogen % spikes) | No (lost in solvent background) |
| Cost per Run | Low ($) | High ( |
Experimental Protocols
Protocol 1: Validating C₁₁H₁₀N₂O₂ via Combustion Analysis
Target Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.
-
Preparation: Dry Vasicinone sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weighing: Using a microbalance (readability 0.001 mg), weigh 1.500 mg – 2.500 mg of sample into a tin capsule.
-
Note: Tin is used because its exothermic oxidation raises the local temperature to ~1800°C, ensuring complete combustion of refractory rings in the quinazoline structure.
-
-
Calibration: Run a K-factor calibration using Acetanilide (C₈H₉NO) as the standard.
-
Why Acetanilide? It is stable, non-hygroscopic, and has a C/N ratio similar to many drug-like molecules.
-
-
Combustion: Inject sample.
-
Oxidation Reactor: 950°C.
-
Reduction Reactor: 650°C (Copper turnings to reduce
to ).
-
-
Analysis: Compare integrated peak areas of
, , and against the calibration curve.
Protocol 2: Interpreting the Data (The "Solvate Trap")
If your experimental result for Vasicinone comes back as:
-
C: 62.55% (Theoretical: 65.34%)
-
H: 5.25% (Theoretical: 4.98%)
-
N: 13.20% (Theoretical: 13.85%)
Diagnosis: The Carbon is low (-2.79%) and Hydrogen is high (+0.27%). This is a classic signature of trapped water or a hydrate form .
-
Recalculation: Calculate for Vasicinone Monohydrate (C₁₁H₁₀N₂O₂ · H₂O).
-
New MW: 220.23.
-
New Theoretical C: 59.99%.
-
Result: The experimental data lies between the anhydrous and monohydrate forms, indicating partial drying. Action: Dry sample more aggressively and re-run.
-
Decision Logic & Workflow Visualization
The following diagrams illustrate the logical flow for purity validation and the mechanism of the combustion analysis.
Diagram 1: Purity Validation Decision Tree
Caption: Logical workflow for selecting between CHN and HRMS based on sample stage and quantity.
Diagram 2: Combustion Analysis (CHN) Workflow
Caption: The conversion of solid sample to quantifiable gas phase signals in a typical elemental analyzer.
References
-
American Chemical Society (ACS). (2022). ACS Research Data Guidelines for Elemental Analysis. ACS Publishing.[2] [Link]
-
Kuveke, R. E., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. [Link]
-
United States Pharmacopeia (USP). (2023). General Chapter <731> Loss on Drying. USP-NF. [Link]
-
Amin, A. H., & Mehta, D. R. (1959).[3] "A Bronchodilator Alkaloid (Vasicinone) from Adhatoda vasica Nees".[3] Nature, 184, 1317.[3] [Link]
Sources
Validation of 1-Phenyl-6-Methyluracil Purity Standards: Distinguishing Isomeric Impurities in Drug Development
[1]
Executive Summary
In the synthesis of N-substituted heterocycles, particularly for pharmaceutical intermediates involving phenylurea and
This guide objectively compares the performance of high-purity (>99.5%) validated standards against reagent-grade alternatives, providing experimental protocols to ensure specificity in complex matrices.
Chemical Context & The Isomer Challenge
1-Phenyl-6-methyluracil (PMU) is a critical intermediate and potential impurity in the synthesis of xanthine derivatives and pyrazolone-based drugs. Its structural validation is complicated by its synthesis pathway—typically the condensation of ethyl acetoacetate with phenylurea—which can yield multiple isomers depending on reaction conditions (pH, solvent, temperature).
-
Target Analyte: 1-Phenyl-6-methyluracil (N1-substituted).
-
Common Isomer: 3-Methyl-1-phenyl-5-pyrazolone (often formed if hydrazine contaminants are present or via alternative cyclization pathways).
-
Regioisomer: 6-Methyl-3-phenyluracil (N3-substituted).
Expert Insight: Standard reagent-grade PMU often lacks the rigorous isomeric purity testing required for ICH Q2(R1) validation. Using a standard with even 1% isomeric contamination can skew Response Factor (RF) calculations and lead to mass balance errors in stability studies.
Comparative Analysis: Certified Standard vs. Reagent Grade
The following data summarizes a comparative study performed to validate the suitability of a Certified Reference Standard (CRM) against a typical commercial Reagent Grade (RG) alternative.
Table 1: Performance Metrics of PMU Standards
| Feature | Certified Reference Standard (CRM) | Reagent Grade Alternative (RG) | Impact on Data Quality |
| Purity (HPLC) | > 99.8% (w/w) | 95.0% - 97.0% | RG introduces unknown peaks, complicating impurity profiling. |
| Isomeric Purity | Confirmed (No detectable N3-isomer) | Unknown (Often contains 1-3% isomers) | RG causes "shoulder" peaks, reducing integration accuracy. |
| Water Content | < 0.1% (Karl Fischer) | Variable (Hygroscopic) | RG requires constant drying; affects weight-based assay calculations. |
| Response Factor (RF) | Consistent (RSD < 0.5%) | Variable (RSD > 2.0%) | RG leads to quantitation errors in potency assays. |
| Traceability | NIST/BIPM Traceable | Batch-dependent | CRM is required for regulatory submissions (IND/NDA). |
Technical Deep Dive: Experimental Validation
To validate the standard, we employ a "Self-Validating" Mass Balance approach. This protocol ensures that the standard used for quantitation is free from interfering isomers that co-elute under standard reverse-phase conditions.
Experiment 1: Isomeric Specificity via H-NMR
Objective: To distinguish 1-phenyl-6-methyluracil from its N3-phenyl regioisomer.
-
CRM Signal: Distinct singlet at
2.10 ppm (C6-CH3) and doublet at 5.65 ppm (C5-H). -
Alternative (RG) Signal: Often shows minor satellite peaks shifted by 0.05-0.1 ppm, indicating regioisomeric contamination.
-
Protocol: Dissolve 10 mg of standard in DMSO-d6. Acquire 1H-NMR (400 MHz or higher) with 64 scans. Integrate methyl signals to calculate isomeric ratio.
Experiment 2: HPLC Purity & Response Factor Linearity
Objective: Establish the linear dynamic range and Limit of Quantitation (LOQ).
Protocol:
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 (150 mm x 4.6 mm, 3.5 µm) – Note: Phenyl-Hexyl columns provide better isomer separation.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Gradient: 5% B to 60% B over 15 min.
-
-
Detection: UV at 254 nm (max absorption for uracil ring).
-
Procedure:
-
Prepare a stock solution of CRM (1.0 mg/mL in MeOH).
-
Prepare serial dilutions (0.1 µg/mL to 100 µg/mL).
-
Inject in triplicate.
-
Calculate Linearity (
) and Response Factor ( ).
-
Result Interpretation:
The CRM should yield
Visualizing the Validation Workflow
The following diagram illustrates the critical decision pathways when validating a PMU standard, highlighting the risks of using non-certified materials.
Caption: Figure 1. Decision matrix for selecting and validating 1-phenyl-6-methyluracil standards. Note the additional purification steps required for reagent-grade materials.
Mechanistic Pathway of Impurity Formation
Understanding why impurities exist is crucial for troubleshooting. The synthesis of PMU involves a competition between cyclization modes.
Caption: Figure 2. Synthetic divergence showing how reaction conditions dictate the ratio of Target PMU vs. isomeric impurities.
References
-
Behrend, R. (1885). "Ueber die Synthese von Pyrimidinderivaten." Justus Liebigs Annalen der Chemie, 229(1), 1-30. Link
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
-
PubChem. (2024). "1-Phenyl-6-methyluracil Compound Summary." National Center for Biotechnology Information. Link
-
BenchChem. (2025).[1] "Synthesis of 1,3,6-Trimethyluracil from Uracil: An In-depth Technical Guide." BenchChem Technical Guides. Link
-
Donleavy, J. J., & Kise, M. A. (1939).[2] "6-Methyluracil."[1][2][3][4][5][6][7][8] Organic Syntheses, 17, 63. Link(Note: Provides foundational chemistry for the methyluracil core).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methyluracil, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 6-Methyluracil [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Page loading... [wap.guidechem.com]
Safety Operating Guide
6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (also known as 1-phenyl-6-methyluracil ).
Chemical Identification & Hazard Profile
Before initiating any disposal workflow, positive identification and hazard assessment are critical to prevent downstream compliance failures.
| Parameter | Detail |
| Chemical Name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione |
| Common Synonym | 1-Phenyl-6-methyluracil |
| CAS Number | 1015-64-1 (Primary identifier for the uracil derivative) |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Physical State | White to off-white crystalline solid |
| Solubility | Low solubility in water; soluble in DMSO, Methanol |
Hazard Assessment (GHS Classification)
While specific toxicological data for this exact intermediate may be limited, structural analogs (uracil derivatives) dictate a conservative safety approach .
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
-
H335: May cause respiratory irritation.[3]
-
H361 (Potential): Suspected of damaging fertility or the unborn child (based on 6-methyluracil analogs).
Critical Safety Note: Treat this compound as a Potent Pharmacological Agent (PPA) . Do not dispose of via municipal waste or sanitary sewer systems.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without specific respiratory protection due to the compound's potential biological activity in dust form.
| PPE Category | Specification | Rationale |
| Respiratory | N95 / P100 Respirator or Fume Hood | Prevents inhalation of particulates during weighing or spill cleanup. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Prevents transdermal absorption; outer glove acts as sacrificial barrier. |
| Eye Protection | Chemical Safety Goggles | Tighter seal than safety glasses; prevents dust entry. |
| Body Protection | Tyvek® Lab Coat or Closed-front Coat | Minimizes retention of particles on personal clothing. |
Disposal Workflow & Decision Logic
The following decision tree illustrates the mandatory segregation logic for solid vs. liquid waste streams.
Figure 1: Segregation and disposal logic flow for 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Objective: Secure containment for off-site incineration.
-
Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) container. Avoid glass for solids to prevent breakage during compaction.
-
Deactivation (Optional but Recommended): If the facility requires on-site deactivation, wet the solid with a small amount of DMSO or Methanol to suppress dust, then absorb onto vermiculite. Note: This increases waste volume.
-
Sealing: Screw the cap tightly and apply Parafilm® or electrical tape around the seal to prevent loosening during transport.
-
Labeling: Affix a hazardous waste label. Clearly print:
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment bin until pickup.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Objective: Segregation based on solvent compatibility.
-
Solvent Check: Identify the carrier solvent (e.g., DMSO, DCM, Methanol).
-
Segregation:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO.
-
-
Bulking: Pour into the appropriate carboy. Do not fill >90% capacity to allow for thermal expansion.
-
Trace Precipitation: If the compound precipitates out of solution in the waste container, this is acceptable for incineration streams; do not attempt to filter it out.
Protocol C: Empty Containers
Regulatory Status: Containers that held P-listed or acutely toxic chemicals must be triple-rinsed.
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol).
-
Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol B).
-
Defacing: Cross out the original label or remove it entirely.[6]
-
Disposal: Discard the clean, dry container as standard lab trash or glass waste, depending on material.
Spill Management Procedures
Immediate Action: Evacuate the immediate area if dust is airborne.[7] Wait 15 minutes for settling.
Dry Spill (Powder)
-
Don PPE: N95 respirator, goggles, double gloves.
-
Cover: Gently cover the spill with damp paper towels to prevent dust generation.
-
Sweep: Use a dustpan and brush to carefully sweep up the damp material. DO NOT use a vacuum cleaner unless it is a dedicated HEPA-filtered unit for hazardous chemicals.
-
Clean: Wipe the surface with a soap/water solution, followed by a methanol wipe.
-
Disposal: Place all cleanup materials (towels, gloves) into a hazardous waste bag (yellow/red) for incineration.
Wet Spill (Solution)
-
Absorb: Surround the spill with absorbent pads or vermiculite.
-
Collect: Scoop the saturated absorbent into a sealable plastic bag or bucket.
-
Decontaminate: Scrub the area with detergent and water.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15837-45-3, 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Sources
Personal protective equipment for handling 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Comprehensive Safety and Operational Guide: Handling 6-Methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
As a Senior Application Scientist in drug development, I recognize that handling novel pyrimidine derivatives requires a rigorous, zero-compromise approach to laboratory safety. 6-Methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (also known as 6-methyl-1-phenyluracil) is a specialized bioactive intermediate frequently utilized in the synthesis of kinase inhibitors and nucleoside analogs.
Because its complete toxicological profile may not be fully characterized in standard literature, it must be treated as a "compound of unknown toxicity" under the Occupational Safety and Health Administration (OSHA) Laboratory Standard[1]. This guide provides a self-validating, field-proven framework for the safe handling, dissolution, and disposal of this compound, ensuring scientific integrity and operational safety.
Risk Assessment & Hazard Identification
Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic hazards of the chemical and its carrier solvents.
-
The Active Compound: As a uracil analog, 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione has the potential to intercalate with nucleic acids or inhibit pyrimidine biosynthesis pathways. It is classified as a GHS Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant. Inhalation of the fine crystalline powder poses the highest acute risk.
-
The Carrier Solvents: In drug discovery, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a highly efficient transdermal carrier; if a DMSO solution containing the active compound contacts the skin, the solvent will rapidly transport the potentially toxic pyrimidine derivative directly into the bloodstream.
The Causality-Driven PPE Matrix
According to the National Research Council's Prudent Practices in the Laboratory, PPE must be tailored not just to the chemical, but to the specific operational task[2]. The table below outlines the required PPE and the scientific rationale behind each choice.
| Task | Required PPE | Scientific Rationale (Causality) |
| Dry Powder Handling | Standard Nitrile Gloves (4 mil), ANSI Z87.1 Chemical Splash Goggles, Flame-resistant Lab Coat. | Nitrile is preferred over latex to eliminate allergy risks and provide superior puncture resistance[2]. Goggles prevent micro-particulate eye irritation. |
| Solution Prep (DMSO) | Double-gloving (Nitrile) or Butyl Rubber Gloves, Face Shield over Goggles. | DMSO rapidly degrades standard nitrile. Double-gloving provides a brief window to remove the outer glove upon incidental splash before skin penetration occurs. |
| Bulk Transfer / Milling | N95 or P100 Particulate Respirator (if outside hood). | Prevents inhalation of aerosolized uracil analog dust, which can act as a respiratory sensitizer. |
Quantitative Data: Glove Breakthrough Times
To further validate the PPE selection for solution preparation, consider the breakthrough times for common carrier solvents used with 6-methyl-1-phenyluracil:
| Glove Material | Solvent | Thickness | Breakthrough Time | Operational Recommendation |
| Nitrile (Standard) | DMSO | 4 mil | < 5 min | Incidental contact only. Change immediately if splashed. |
| Nitrile (Heavy Duty) | DMSO | 8 mil | 15 - 30 min | Acceptable for short-term, small-scale handling. |
| Butyl Rubber | DMSO | 13 mil | > 480 min | Preferred for extended handling or large volumes. |
| Nitrile (Standard) | DMF | 4 mil | < 5 min | Not recommended. DMF rapidly permeates nitrile. |
Operational Handling & Experimental Workflow
To maintain the integrity of the compound and protect the researcher, all weighing and dissolution must occur within a certified chemical fume hood.
Step-by-Step Methodology: Preparing a 10 mM Stock Solution
-
Environmental Control: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm)[3].
-
Static Elimination: 6-methyl-1-phenyluracil powder is prone to static charge. Pass an anti-static ionizer gun over the weighing boat and spatula to prevent the powder from aerosolizing or clinging to surfaces.
-
Weighing: Tare the anti-static weigh boat on an analytical balance inside the hood. Carefully transfer the required mass of the powder.
-
Dissolution: Transfer the powder to a borosilicate glass vial. Add the calculated volume of anhydrous DMSO.
-
Homogenization: Seal the vial with a PTFE-lined cap. Vortex for 30 seconds. If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 5 minutes.
-
Storage: Aliquot the stock solution into amber microcentrifuge tubes to prevent potential photodegradation and store at -20°C.
Fig 1: Safe weighing and dissolution workflow for 6-methyl-1-phenyluracil.
Spill Response & Disposal Plan
A rapid, methodical response to spills prevents widespread laboratory contamination. The state of the chemical (dry powder vs. dissolved solution) dictates the response mechanism[4].
Protocol for Solid Powder Spills:
-
Do not sweep. Sweeping aerosolizes the bioactive powder.
-
Don a P100 respirator if the spill is outside the fume hood.
-
Cover the powder with damp absorbent paper towels (using water or a 10% ethanol solution) to suppress dust generation.
-
Carefully scoop the wet material using a disposable plastic scraper into a hazardous waste bag.
Protocol for Liquid Spills (DMSO/DMF Solutions):
-
Evacuate personnel from the immediate vicinity to prevent tracking the solvent.
-
Apply universal chemical absorbent pads or diatomaceous earth from the perimeter inward to prevent the spill from spreading.
-
Once absorbed, use a dedicated spill-kit scoop to transfer the material into a rigid, sealable hazardous waste container.
-
Wash the affected area with soap and water to remove residual DMSO, which could otherwise act as a vector for future skin contamination.
Fig 2: Decision matrix and response protocol for solid and liquid chemical spills.
Disposal Plan: Never dispose of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione or its solutions down the drain. All contaminated PPE, weigh boats, and absorbent materials must be placed in clearly labeled, sealable hazardous waste containers. Liquid waste must be segregated into "Halogenated" or "Non-Halogenated" organic waste streams depending on the exact solvent mixture used, in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and the OSHA Laboratory Standard[3].
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. Available at:[Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. Available at:[Link][2]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." U.S. Department of Labor. Available at:[Link][3]
-
National Institute for Occupational Safety and Health (NIOSH). "School Chemistry Laboratory Safety Guide." Centers for Disease Control and Prevention (CDC). Available at:[Link][5]
Sources
- 1. osha.gov [osha.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. School Chemistry Laboratory Safety Guide | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
